4-Pyridinebutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatility of the 4-Pyridinebutanoic Acid Scaffold
An In-Depth Technical Guide to the Biological Activities of 4-Pyridinebutanoic Acid Derivatives
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[2][3] When combined with a butanoic acid chain, the resulting this compound structure presents a versatile template for designing novel therapeutic agents. This framework can be strategically modified to interact with a diverse array of biological targets, making it a privileged scaffold in modern drug discovery.
This technical guide offers a comprehensive exploration of the multifaceted biological activities of this compound derivatives. We will delve into their primary mechanisms of action, focusing on their roles as anticancer agents through histone deacetylase (HDAC) inhibition, their neuroactive potential via modulation of the GABAergic system, and their utility as antimicrobial and anti-inflammatory compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research.
Anticancer and Antiproliferative Activities
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines, including those from lung, breast, colon, and prostate cancers.[1][4][5] The primary mechanism underpinning this activity is the inhibition of histone deacetylases (HDACs), a critical class of enzymes in epigenetic regulation.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[6] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[5] HDAC inhibitors (HDACis) restore histone acetylation, reactivate gene expression, and induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
The classic pharmacophore for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker that occupies the catalytic tunnel, and a "cap" group that interacts with the enzyme surface. This compound derivatives can be designed to fit this model perfectly, where the pyridine ring acts as a versatile cap group, the butanoic acid chain serves as a linker, and a terminal functional group (like a hydroxamic acid) acts as the ZBG.[5][8]
Caption: HDAC inhibition by a this compound derivative.
The antiproliferative activity of these compounds is potent, with some derivatives showing efficacy at micromolar or even nanomolar concentrations.[1][9]
Table 1: Antiproliferative Activity of Representative Pyridine Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Tetrazole-hydrazone derivatives | A549 (Lung) | 1.22 - 3.62 | [4][10] |
| Tetrazole-based isoxazolines | A549 (Lung) | 1.49 - 2.83 | [10] |
| Pyridine-Thiazole Hybrid | HL-60 (Leukemia) | 0.57 | [11] |
| Pyridine-Urea Derivative (8e) | NCI-60 Panel (Mean) | <10 (49% GI) | [12] |
| Pyridine acyl sulfonamide (23) | HepG2 (Liver) | 1.2 | [13] |
| Pyridine-hydroxamic acid (15k) | MDA-MB-231 (Breast) | <10 |[5] |
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a reliable method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[12] The SRB assay measures cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Neuroactive Properties: A Focus on the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is linked to neurological disorders like epilepsy, anxiety, and neurodegenerative diseases.[14] The this compound scaffold is a structural analog of GABA, which is chemically 4-aminobutanoic acid. This structural similarity allows its derivatives to be designed as modulators of the GABAergic system.[14][15]
Mechanism of Action: Modulation of GABA Receptors and Seizure Mitigation
Deficiencies in GABAergic signaling can lead to hyperexcitability and seizures.[14] While some pyridine derivatives like 4-aminopyridine are known to induce seizures by blocking potassium channels[16], other derivatives, particularly those synthesized from a GABA starting material, have shown potent antiepileptic and anticonvulsant activity.[17] These compounds are thought to act by enhancing GABA-mediated inhibition, potentially by interacting with GABA receptors or associated ion channels.[18]
For instance, 4-phenylbutyrate, a related compound, has been shown to mitigate seizures by reducing endoplasmic reticulum stress and promoting the trafficking of wild-type GABA-A receptors to the cell surface in mouse models of Dravet syndrome.[19][20]
Caption: Potential mechanism of neuroactivity at the GABAergic synapse.
Potential in Neurodegenerative Diseases
The pyridine scaffold is a key component in drugs developed for Alzheimer's disease (AD).[21] The pathology of AD is multifactorial, involving cholinergic dysfunction, amyloid-β (Aβ) plaque formation, oxidative stress, and neuroinflammation.[22] Derivatives of this compound can be engineered as multifunctional agents to tackle several of these pathways simultaneously. For example, novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed to provide H3 receptor antagonism, Aβ aggregation inhibition, metal ion chelation, and radical scavenging activities, making them promising candidates for AD therapy.[23][24]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol is a standard preclinical screen for evaluating the anticonvulsant activity of test compounds in rodents. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.
Methodology:
-
Animal Acclimation: Use adult mice or rats, acclimated for at least one week. House them with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Administer the test compound (e.g., this compound derivative) via an appropriate route (e.g., intraperitoneal, oral) at various doses. A vehicle control group and a positive control group (e.g., Diazepam) should be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal).
-
Observation: Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes. Key parameters to score include the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and protection from tonic hind-limb extension and mortality.
-
Self-Validation: The vehicle control group must consistently exhibit seizures, while the positive control group must show significant protection, validating the assay's sensitivity.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Fisher's exact test) to determine if the test compound provides significant protection against PTZ-induced seizures compared to the vehicle control.
Antimicrobial and Anti-inflammatory Activities
In addition to their anticancer and neuroactive properties, certain this compound derivatives have shown promising antimicrobial and anti-inflammatory effects.
Heterocyclic compounds derived from structures like 4-oxo-4-(aryl)-2-butenoic acid have demonstrated activity against a range of pathogenic bacteria and fungi.[4][25] While specific data for a broad range of this compound derivatives is still emerging, related compounds show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[25]
Table 2: Observed Antimicrobial Activity for Related Compounds
| Compound Class | Target Organism Type | Observed Effect | Reference |
|---|---|---|---|
| Heterocyclic butanoic acids | Gram-positive bacteria | Moderate to High Activity | [25] |
| Heterocyclic butanoic acids | Gram-negative bacteria | Moderate to High Activity | [25] |
| Heterocyclic butanoic acids | Fungi | Moderate to High Activity |[25] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Methodology:
-
Prepare Inoculum: Culture the target microorganism (bacterial or fungal strain) in an appropriate broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[4]
-
MIC Determination: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed.
Furthermore, derivatives incorporating a piperazine moiety have demonstrated significant anti-inflammatory and analgesic properties in animal models.[4] The mechanism may involve the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2), as seen with pyridine acyl sulfonamide derivatives.[13]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound derivatives is often straightforward, commonly involving the reaction of an aminopyridine with succinic anhydride, providing a versatile scaffold for further modification.[26] This allows for the creation of large libraries of compounds for biological screening.
Caption: A generalized workflow for synthesizing derivative libraries.
Structure-activity relationship (SAR) studies have provided crucial insights for optimizing the biological activity of these derivatives. For antiproliferative activity, specific substitutions on the pyridine ring are critical.
Key SAR Findings for Antiproliferative Activity: [2][3]
-
Enhancing Groups: The presence and position of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH), as well as carbonyl (-C=O) and amino (-NH₂) groups, generally enhance antiproliferative activity.[3]
-
Detracting Groups: Conversely, the addition of halogen atoms or other bulky groups often leads to lower antiproliferative activity.[2][3]
These findings suggest that electronic and steric properties of the pyridine "cap" region are key determinants of target engagement and overall efficacy.
Conclusion and Future Directions
The this compound scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad and potent range of biological activities, establishing them as promising candidates for therapeutic development in oncology, neurology, and infectious diseases. The success of these compounds as HDAC inhibitors highlights their potential in epigenetic-based cancer therapies. Furthermore, their structural analogy to GABA provides a strong foundation for developing novel treatments for epilepsy and other neurological disorders.
Future research should focus on optimizing the scaffold to enhance target specificity and reduce off-target effects. The exploration of novel zinc-binding groups for HDAC inhibition, systematic modification of the pyridine ring to improve neuro-pharmacokinetics, and the synthesis of hybrid molecules that combine multiple pharmacophores could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this chemical class holds significant promise for addressing unmet needs in human health.
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. Available from: [Link]
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Antioxidant and anti-inflammatory properties of derivatives 4a-l and reference compounds. ResearchGate. Available from: [Link]
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[Design, synthesis and antiepileptic activity of 4-(2-acetoxybenzoylamino) butyrate derivatives]. PubMed. Available from: [Link]
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Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. PubMed. Available from: [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available from: [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available from: [Link]
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Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. PubMed. Available from: [Link]
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Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. National Center for Biotechnology Information. Available from: [Link]
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Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. MDPI. Available from: [Link]
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Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. PubMed. Available from: [Link]
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Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels. PubMed. Available from: [Link]
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4-Phenylbutyrate promoted wild-type γ-aminobutyric acid type A receptor trafficking, reduced endoplasmic reticulum stress, and mitigated seizures in Gabrg2+/Q390X mice associated with Dravet syndrome. PubMed. Available from: [Link]
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Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. Available from: [Link]
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4-Phenylbutyrate restored γ-aminobutyric acid uptake and reduced seizures in SLC6A1 patient variant-bearing cell and mouse models. PubMed. Available from: [Link]
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4-Pyridinebutanoic acid as a histone deacetylase inhibitor
An In-Depth Technical Guide to 4-Pyridinebutanoic Acid as a Putative Histone Deacetylase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Histone Deacetylase (HDAC) inhibitors represent a significant class of epigenetic modulators with proven therapeutic value, particularly in oncology. This guide delves into the scientific foundation and practical evaluation of this compound as a putative HDAC inhibitor. While its direct inhibitory data is sparse in publicly accessible literature, its structural similarity to the well-characterized inhibitor 4-Phenylbutyric acid (4-PBA) provides a strong rationale for its investigation. We will use 4-PBA as a foundational analogue to discuss the mechanism of action, structure-activity relationships, and key experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical framework and detailed methodologies required to assess the potential of this compound and related short-chain fatty acid derivatives as epigenetic modulators.
The Central Role of Histone Deacetylases in Gene Regulation
Epigenetic regulation is critical for controlling gene expression without altering the DNA sequence itself. A primary mechanism in this process is the post-translational modification of histone proteins, the core components around which DNA is wound to form chromatin. The acetylation state of lysine residues on histone tails is a key determinant of chromatin structure and, consequently, gene transcription.
-
Histone Acetyltransferases (HATs) : These enzymes add an acetyl group to lysine residues, neutralizing their positive charge. This weakens the electrostatic interaction between the histones and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.
-
Histone Deacetylases (HDACs) : Conversely, HDACs remove these acetyl groups, restoring the positive charge on lysine.[1] This promotes a more condensed chromatin structure (heterochromatin), repressing gene expression.[2]
The human genome encodes 11 zinc-dependent HDACs, which are grouped into classes based on homology:
-
Class I : HDAC1, 2, 3, and 8 are primarily localized to the nucleus.[3]
-
Class II : Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), these enzymes can shuttle between the nucleus and cytoplasm.[4]
-
Class IV : HDAC11 shares features of both Class I and II.[4]
Dysregulation of HDAC activity is a hallmark of many diseases, including cancer, where the silencing of tumor suppressor genes contributes to pathogenesis.[5] Therefore, inhibiting HDACs to restore normal acetylation patterns and reactivate gene expression is a validated therapeutic strategy.[6][7]
This compound: A Structural Analogue of a Pan-HDAC Inhibitor
This compound is a short-chain fatty acid derivative featuring a terminal pyridine ring. While direct, comprehensive studies on this specific molecule as an HDAC inhibitor are not widely published, its structure is highly analogous to 4-Phenylbutyric acid (4-PBA), a known pan-inhibitor of Class I and II HDACs.[6][8] This close structural relationship allows us to infer a likely mechanism of action and provides a strong basis for its experimental investigation.
Inferred Mechanism of Action
HDAC inhibitors typically share a common pharmacophore:
-
Zinc-Binding Group (ZBG) : A functional group that chelates the catalytic Zn²⁺ ion in the HDAC active site. For this compound, this is the carboxylic acid moiety.
-
Linker : A chain that connects the ZBG to the cap group and occupies the enzyme's catalytic tunnel. Here, it is the butanoic acid chain .
-
Cap Group : A larger, often aromatic, moiety that interacts with residues at the surface of the enzyme pocket, contributing to potency and isoform selectivity. In this case, it is the pyridine ring .
The inhibitory action occurs when the carboxylic acid binds to the active site zinc, blocking the substrate from accessing the catalytic machinery.
Figure 1: Pharmacophore model of this compound interacting with the HDAC active site.
Structure-Activity Relationship (SAR) Insights
The transition from a phenyl ring (in 4-PBA) to a pyridine ring introduces a nitrogen atom, which can significantly alter the molecule's properties, including solubility, hydrogen bonding capacity, and electronic distribution. Studies on other pyridine-based HDAC inhibitors have shown that the position and substitution on the pyridine ring are critical for isoform selectivity and overall potency.[9][10] For instance, certain pyridine-containing benzamides exhibit potent HDAC1 inhibition.[10] The investigation of this compound would, therefore, contribute valuable data to the SAR of simple, short-chain fatty acid-based inhibitors.
Core Experimental Protocols for Inhibitor Validation
To validate this compound as an HDAC inhibitor, two core experiments are essential: an in vitro assay to determine direct enzyme inhibition and a cell-based assay to confirm target engagement in a biological context.
Protocol 1: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay directly quantifies the inhibitory effect of the compound on purified HDAC enzymes, allowing for the determination of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]
Causality and Design Rationale : A fluorometric assay is chosen for its high sensitivity and straightforward "add-mix-read" format.[11] The principle relies on an acetylated substrate that becomes fluorescent only after being processed by two enzymes in sequence: the HDAC enzyme and a "developer" enzyme (typically a trypsin-like protease) that cleaves the deacetylated substrate to release a fluorophore.[12] Inhibition of HDAC activity results in a proportional decrease in the fluorescent signal.
Figure 2: Workflow for the in vitro fluorometric HDAC inhibition assay.
Detailed Step-by-Step Methodology :
-
Reagent Preparation :
-
HDAC Assay Buffer : Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Inhibitor Stock : Prepare a high-concentration stock of this compound (e.g., 100 mM in DMSO). Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from low nanomolar to high millimolar. Include a DMSO-only vehicle control.
-
Positive Control : Prepare a working solution of a known potent HDAC inhibitor like Trichostatin A (TSA) or SAHA (Vorinostat).[12][13]
-
HDAC Enzyme : Dilute a stock of purified, recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in cold assay buffer to the desired working concentration. Keep on ice.
-
Substrate : Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) working solution in assay buffer.[12]
-
Developer Solution : Prepare the developer solution containing a trypsin-like protease and a potent HDAC inhibitor (like TSA) to stop the HDAC reaction.
-
-
Assay Execution (96-well plate format) :
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of inhibitor dilutions, vehicle control (DMSO), or positive control to the appropriate wells.
-
Add 20 µL of diluted HDAC enzyme to all wells except the "no enzyme" blank. Mix gently by tapping the plate.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Developer Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for fluorophore development.
-
-
Data Acquisition and Analysis :
-
Read the fluorescence on a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]
-
Subtract the background fluorescence from the "no enzyme" blank wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
This assay provides critical evidence of target engagement by measuring whether the compound can increase histone acetylation levels within cultured cells.
Causality and Design Rationale : Western blotting is a robust, semi-quantitative method to detect changes in the levels of a specific protein modification.[1] By treating cells with this compound, we hypothesize that HDAC inhibition will lead to a global increase in acetylated histones. We use an antibody specific to an acetylated lysine residue on a histone (e.g., Acetyl-Histone H3) to detect this change.[14] A parallel blot for total Histone H3 is crucial as a loading control to ensure that any observed increase is due to hyperacetylation, not changes in total histone protein levels.[15]
Figure 3: Workflow for Western Blot analysis of cellular histone acetylation.
Detailed Step-by-Step Methodology :
-
Cell Culture and Treatment :
-
Culture a relevant cancer cell line (e.g., MGC-803 gastric cancer cells) in appropriate media until they reach ~70-80% confluency.[14]
-
Treat the cells with increasing concentrations of this compound for a set time (e.g., 12-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification :
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an HDAC inhibitor like TSA in the lysis buffer to preserve the acetylation state.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
SDS-PAGE and Western Blotting :
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection :
-
Incubate the membrane overnight at 4°C with a primary antibody targeting acetylated Histone H3 (e.g., anti-AcH3K9) diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) detection reagent and capture the signal using a chemiluminescence imaging system.[1]
-
-
Stripping and Re-probing (Loading Control) :
-
(Optional but recommended) Strip the membrane of the first set of antibodies.
-
Re-block and re-probe the same membrane with a primary antibody for total Histone H3 to serve as a loading control.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the intensity of the acetyl-H3 band to the intensity of the corresponding total H3 band. A dose-dependent increase in this ratio indicates successful target engagement.
-
Data Presentation and Interpretation
Quantitative data from HDAC inhibition assays are best presented in a tabular format for clear comparison of potency and selectivity across different HDAC isoforms. While specific data for this compound is pending experimental determination, the table below illustrates how results for it and its analogue, 4-PBA, could be presented.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Notes |
| 4-Phenylbutyric acid (4-PBA) | ~500,000 | ~500,000 | >1,000,000 | >1,000,000 | >1,000,000 | Weak, pan-inhibitor; effective in mM range in cells[6] |
| This compound | TBD | TBD | TBD | TBD | TBD | To Be Determined |
| Vorinostat (SAHA) | 10 - 50 | 20 - 80 | 50 - 150 | 10 - 30 | 200 - 500 | Potent, pan-HDAC inhibitor (Reference)[16] |
| Entinostat (MS-275) | 50 - 200 | 100 - 400 | 1,000 - 5,000 | >50,000 | >50,000 | Class I selective inhibitor (Reference)[3] |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The values for 4-PBA reflect its known low micromolar to millimolar potency. TBD = To Be Determined.
Conclusion and Future Directions
This compound presents an intriguing candidate for investigation as an HDAC inhibitor, primarily due to its structural similarity to the clinically relevant molecule 4-PBA. The introduction of a pyridine cap group has the potential to modulate potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed in this guide provide a robust and validated framework for characterizing its activity, from direct enzyme kinetics to confirmation of target engagement in a cellular environment. Successful validation would not only introduce a new chemical entity to the field but also enrich the structure-activity relationship data for short-chain fatty acid-based HDAC inhibitors, potentially guiding the design of next-generation epigenetic therapies.
References
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Mwakwari, S. C., et al. (2010). Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 53(16), 6101–6111. Retrieved from [Link]
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Mwakwari, S. C., et al. (2010). Synthesis and Structure–Activity Relationship of 3-Hydroxypyridine-2-thione-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLOS ONE, 16(4), e0250267. Retrieved from [Link]
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Wang, J., et al. (2019). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 3357-3365. Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Retrieved from [Link]
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Singh, S., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Pharmaceutical Chemistry Journal, 55(6), 567-581. Retrieved from [Link]
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Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 6, 103-111. Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. Retrieved from [Link]
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Andrews, D. M., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2525-2529. Retrieved from [Link]
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Simoni, E., et al. (2024). Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. ChemMedChem, 19(13), e202300655. Retrieved from [Link]
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Biocompare. (n.d.). Histone, acetylated BioAssay™ Sample Kit from United States Biological. Biocompare. Retrieved from [Link]
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RayBiotech. (n.d.). Acetylated-Histone H3 and Histone H3 ELISA Kit. RayBiotech. Retrieved from [Link]
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Weng, J., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumor Biology, 36(11), 8945-8957. Retrieved from [Link]
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Heider, M., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Chemistry - A European Journal, 24(21), 5511-5522. Retrieved from [Link]
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Zhao, Y., et al. (2006). Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury. The Journal of Heart and Lung Transplantation, 25(6), 722-728. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. ResearchGate. Retrieved from [Link]
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Eckschlager, T., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. Retrieved from [Link]
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Kim, M. S., et al. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International Journal of Cancer, 110(2), 301-308. Retrieved from [Link]
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Suraweera, A., et al. (2018). Combination of a novel, tricyclic Vorinostat analogue with Doxorubicin improves HDAC inhibition, strengthens cytotoxic effect and enhances selectivity against leukemias and lymphomas. Molecules, 23(4), 893. Retrieved from [Link]
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Iwadate, Y., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics, 4(12), 1952-1961. Retrieved from [Link]
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Wasko, B., et al. (2024). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 29(10), 2296. Retrieved from [Link]
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An In-Depth Technical Guide to the Investigation of 4-Pyridinebutanoic Acid as a Nicotine Metabolite
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating 4-Pyridinebutanoic acid (PBA) and its precursors as metabolites of nicotine. It delves into the metabolic pathways, analytical methodologies for quantification, and the synthesis of necessary reference standards, underpinned by field-proven insights and established scientific protocols.
Introduction: The Significance of Minor Nicotine Metabolites
While the primary metabolic pathway of nicotine to cotinine is well-established, accounting for 70-80% of nicotine metabolism, a comprehensive understanding of tobacco exposure and its health consequences necessitates the investigation of minor metabolic pathways.[1] The 2'-oxidation pathway, leading to the formation of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and its subsequent reduction product, 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), represents a substantial, yet often overlooked, route of nicotine metabolism.[2][3] In humans, this pathway is estimated to account for up to 14% of a nicotine dose.[2]
The study of these metabolites is crucial for several reasons. Firstly, it provides a more complete picture of nicotine's metabolic fate, which can vary between individuals due to genetic polymorphisms in metabolic enzymes. Secondly, these metabolites can serve as unique biomarkers of nicotine exposure. Furthermore, understanding all metabolic pathways is essential for evaluating the potential for endogenous formation of toxic compounds. For instance, an intermediate in the 2'-hydroxylation pathway, 4-(methylamino)-1-(3-pyridyl)-1-butanone, is a potential precursor to the potent lung carcinogen N'-nitrosonornicotine (NNK).[1]
This guide offers a detailed exploration of the metabolic landscape of this compound and provides robust, validated methodologies for its accurate quantification.
The Metabolic Pathway: From Nicotine to this compound
The formation of this compound from nicotine is a multi-step enzymatic process primarily occurring in the liver. The initial and rate-limiting step is the 2'-hydroxylation of the pyrrolidine ring of nicotine.
The Role of Cytochrome P450 2A6 (CYP2A6)
The principal enzyme responsible for the 2'-hydroxylation of nicotine is Cytochrome P450 2A6 (CYP2A6). This enzyme is also the primary catalyst for the major 5'-hydroxylation pathway leading to cotinine. The 2'-hydroxylation of nicotine results in the formation of 2'-hydroxynicotine, which is unstable and exists in equilibrium with the nicotine-Δ1'(2')-iminium ion. This intermediate is then further metabolized. While CYP2A6 is the main contributor, other P450 enzymes may play a minor role.
Formation of 4-oxo-4-(3-pyridyl)butanoic Acid (Keto Acid)
The nicotine-Δ1'(2')-iminium ion is subsequently oxidized to form 4-(methylamino)-1-(3-pyridyl)-1-butanone. Further metabolism of this compound leads to the formation of 4-oxo-4-(3-pyridyl)butanoic acid, referred to as the "keto acid".[1]
Reduction to 4-hydroxy-4-(3-pyridyl)butanoic Acid (Hydroxy Acid)
The keto acid can then be stereoselectively reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid, the "hydroxy acid".[2] In humans, the (R)-enantiomer is predominantly formed from nicotine.[2] This is a critical point, as the (S)-enantiomer is the major product from the metabolism of the tobacco-specific nitrosamine NNK. However, the amount of (S)-hydroxy acid formed from nicotine metabolism is significant enough to interfere with its use as a sole biomarker for NNK metabolic activation.[2]
Metabolic pathway of nicotine to this compound.
Analytical Methodology: Quantification in Human Urine
The accurate quantification of 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid in biological matrices, such as urine, is paramount for understanding their role as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Synthesis of Analytical Standards
The availability of pure analytical standards is a prerequisite for accurate quantification. The following outlines a general synthetic approach.
3.1.1 Synthesis of 4-oxo-4-(3-pyridyl)butanoic Acid
A common method for the synthesis of 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an excess of pyridine, which serves as both the reactant and a solvent.
-
Addition of Reagent: Slowly add succinic anhydride to the stirred suspension.
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
3.1.2 Synthesis of 4-hydroxy-4-(3-pyridyl)butanoic Acid
The hydroxy acid can be synthesized by the reduction of the keto acid.[4]
Experimental Protocol:
-
Reduction: Dissolve the synthesized 4-oxo-4-(3-pyridyl)butanoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution at a controlled temperature (e.g., 0 °C).
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the pH is acidic.
-
Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and solvent removal. The final product can be purified by recrystallization.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for the cleanup and concentration of the analytes from the complex urine matrix. A water-wettable reversed-phase sorbent like Oasis HLB is highly effective for this purpose.
Experimental Protocol: SPE using Oasis HLB Cartridges
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add an internal standard (e.g., deuterated analogs of the analytes). Acidify the sample with formic acid to a final concentration of 2%.
-
Cartridge Conditioning: Condition a 3 cc Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
Solid-Phase Extraction Workflow for Urine Samples.
Derivatization for Enhanced Sensitivity
For certain analyses, particularly for chiral separation of the hydroxy acid enantiomers, derivatization may be necessary. A common approach involves esterification of the carboxylic acid group followed by reaction with a chiral derivatizing agent.[2]
Experimental Protocol: Derivatization of Hydroxy Acid
-
Esterification: Treat the dried eluate from the SPE step with acidic methanol (e.g., 2% H₂SO₄ in methanol) and heat to form the methyl ester.
-
Chiral Derivatization: After evaporation of the acidic methanol, react the methyl ester with a chiral derivatizing agent such as (S)-(-)-α-methylbenzyl isocyanate to form diastereomers that can be separated on a chiral HPLC column.[2]
LC-MS/MS Analysis
The instrumental analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
3.4.1 Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.4.2 Mass Spectrometry Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides representative MRM transitions. It is crucial to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-oxo-4-(3-pyridyl)butanoic acid | 180.1 | 162.1 |
| 4-hydroxy-4-(3-pyridyl)butanoic acid | 182.1 | 164.1 |
| [D₅]-4-hydroxy-4-(3-pyridyl)butanoic acid (IS) | 187.1 | 169.1 |
Note: The product ions typically correspond to the loss of water (H₂O) or other neutral losses from the precursor ion.
Data Interpretation and Quality Control
A standard curve should be prepared by spiking known concentrations of the analytical standards into a blank matrix (e.g., control urine) and processing them in the same manner as the unknown samples. The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios to the internal standard against the standard curve.
Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.
Conclusion
The investigation of this compound and its precursors as nicotine metabolites provides valuable insights into the complexities of nicotine metabolism. The methodologies outlined in this guide, from the synthesis of standards to the detailed analytical protocols, offer a robust framework for researchers in the fields of toxicology, pharmacology, and drug development. By employing these techniques, scientists can achieve accurate and reliable quantification of these important biomarkers, contributing to a more comprehensive understanding of the health effects of tobacco use and the individual variability in nicotine metabolism.
References
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Hecht, S. S., Hatsukami, D. K., Bonilla, L. E., & Hochalter, J. B. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]
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Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Stereoselective metabolism of nicotine and tobacco-specific N-nitrosamines to 4-hydroxy-4-(3-pyridyl)butanoic acid in rats. Chemical research in toxicology, 12(2), 166–171. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of 4-Pyridinebutanoic Acid Derivatives as GABA Aminotransferase Inhibitors
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-pyridinebutanoic acid and its analogs as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting neurological disorders.
Introduction: The Critical Role of GABA and GABA-AT in Neurological Health
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] A deficiency in GABAergic neurotransmission is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and substance abuse.[1][2] The concentration of GABA in the brain is tightly regulated by its synthesis, release, reuptake, and degradation.
One of the key enzymes responsible for the catabolism of GABA is γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] GABA-AT catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.[1] By inhibiting GABA-AT, the concentration of GABA in the synapse can be elevated, thereby enhancing inhibitory neurotransmission and offering a promising therapeutic strategy for conditions characterized by GABA deficiency.[1]
This guide focuses on a specific class of GABA-AT inhibitors: derivatives of this compound. The pyridine moiety offers unique physicochemical properties and potential for diverse chemical modifications, making it an attractive scaffold for the design of potent and selective GABA-AT inhibitors.
The Molecular Target: Understanding GABA Aminotransferase (GABA-AT)
GABA-AT is a dimeric enzyme, with each subunit containing a PLP cofactor covalently bound to a lysine residue in the active site.[3][5] The catalytic cycle involves a transamination reaction where the amino group of GABA is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing succinic semialdehyde. The PLP cofactor is then regenerated by the transfer of an amino group from α-ketoglutarate, which is converted to glutamate.[1]
The crystal structure of pig liver GABA-AT has been solved, providing valuable insights into the architecture of the active site and the mechanism of inhibition.[3][5] The active site is a well-defined pocket that accommodates the GABA substrate. Key residues are involved in substrate recognition and catalysis, including those that interact with the carboxylate and amino groups of GABA.[1] Understanding the three-dimensional structure of the GABA-AT active site is paramount for the rational design of effective inhibitors.
Structure-Activity Relationship (SAR) of this compound Derivatives
The development of potent and selective GABA-AT inhibitors based on the this compound scaffold is guided by a systematic exploration of its structure-activity relationship. The core structure consists of a butanoic acid chain, an amino group, and a pyridine ring. Modifications at each of these positions can significantly impact the inhibitory activity.
The Butanoic Acid Moiety: A Critical Anchor
The carboxylic acid group of the butanoic acid chain is a crucial pharmacophoric element. It is believed to mimic the carboxylate of the natural substrate, GABA, and form key electrostatic interactions with positively charged residues, such as arginine, within the GABA-AT active site.[1] Esterification or replacement of the carboxylic acid with other functional groups generally leads to a significant loss of inhibitory activity.
The Amino Group: The Gateway to Inhibition
The amino group at the 4-position of the butanoic acid chain is essential for the interaction with the PLP cofactor in the active site. This interaction is the first step in the catalytic cycle and is the target for many mechanism-based inhibitors.
The Pyridine Ring: Modulator of Potency and Selectivity
The pyridine ring offers a versatile platform for structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
-
Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the electronic properties and the spatial arrangement of the molecule, which can affect its binding affinity to the GABA-AT active site.
-
Substituents on the Pyridine Ring: The introduction of various substituents on the pyridine ring can modulate the inhibitor's potency and selectivity. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence its interaction with the enzyme. The size and lipophilicity of the substituents can also impact binding and pharmacokinetic properties.
Quantitative SAR Data
| Compound/Analog | Modification | GABA-AT IC₅₀ or Kᵢ (µM) | Reference |
| Vigabatrin | γ-vinyl-GABA | Kᵢ = 1.3 mM, kᵢₙₐ꜀ₜ = 2.2 min⁻¹ | [6] |
| (E)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | Conformationally restricted analog | Kᵢ = 250 µM, kᵢₙₐ꜀ₜ = 0.25 min⁻¹ | [6] |
| (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | Conformationally restricted analog | Kᵢ = 530 µM, kᵢₙₐ꜀ₜ = 0.74 min⁻¹ | [6] |
This table presents data for well-characterized GABA-AT inhibitors to illustrate the range of potencies and kinetic parameters. Specific data for a series of this compound analogs would be generated during a dedicated drug discovery program.
Mechanism of Action: How this compound Derivatives Inhibit GABA-AT
The primary mechanism by which many GABA-AT inhibitors, including those based on the 4-aminobutanoic acid scaffold, exert their effect is through mechanism-based inactivation, also known as "suicide inhibition." In this process, the inhibitor is a substrate for the enzyme and is converted into a reactive intermediate within the active site. This intermediate then covalently modifies a critical residue in the active site, leading to irreversible inactivation of the enzyme.
The logical flow of this process can be visualized as follows:
Caption: GABA-AT Inhibition Assay Workflow.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel GABA-AT inhibitors. The systematic exploration of the structure-activity relationships, guided by an understanding of the enzyme's active site and mechanism of action, is crucial for the design of potent and selective drug candidates. Future research in this area should focus on:
-
Synthesis and evaluation of a diverse library of this compound analogs to generate comprehensive SAR data.
-
Optimization of pharmacokinetic properties to ensure adequate brain penetration and duration of action.
-
In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of neurological disorders.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of the next generation of GABA-AT inhibitors for the treatment of a wide range of neurological and psychiatric conditions.
References
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- Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 121(15), 9336-9384.
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- El-Sayed, et al. (2021). Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. Anticancer Research, 35(2), 811-818.
- Frølund B, Jensen LS, Storustovu SI, Stensbøl TB, Ebert B, Kehler J, Krogsgaard-Larsen P, Liljefors T. 4-aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure-activity relationships. J Med Chem. 2007 Apr 19;50(8):1988-92.
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A Senior Application Scientist's Guide to the Antimicrobial Screening of 4-Pyridinebutanoic Acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery. Pyridine derivatives represent a "privileged nucleus" in medicinal chemistry, found in numerous natural products and synthetic drugs, and are known to exhibit a wide range of therapeutic properties, including antimicrobial and antiviral activities.[1][2] This guide provides an in-depth, technically-focused framework for the comprehensive antimicrobial screening of 4-Pyridinebutanoic acid (PubChem CID: 3159625).[3] We move beyond a simple recitation of protocols to offer a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document emphasizes the causal reasoning behind experimental choices, the integration of self-validating systems through rigorous controls, and the authoritative grounding of methodologies in established standards. The objective is to provide a robust pathway from initial qualitative assessment to quantitative evaluation and preliminary mechanistic insights, enabling a thorough and reliable determination of the compound's antimicrobial potential.
Introduction: The Rationale for Screening this compound
The pyridine ring is a fundamental heterocyclic motif that confers unique properties to molecules, including the ability to act as a hydrogen bond acceptor and its potential for improving water solubility.[2][4] Its presence in a multitude of approved therapeutic agents underscores its value in drug design.[2] While extensive research has been conducted on various pyridine derivatives, demonstrating significant antibacterial and antifungal efficacy, the specific compound this compound remains less characterized in this context.[5][6][7]
The structure of this compound, featuring a pyridine core linked to a butanoic acid side chain, presents an intriguing candidate for investigation. The butanoic acid moiety could influence cell membrane interaction and solubility, while the pyridine nitrogen offers a site for potential interactions with biological targets. The overarching goal of this screening cascade is to systematically determine if this compound possesses clinically relevant antimicrobial activity, define its spectrum, quantify its potency, and lay the groundwork for understanding its mode of action.
A Phased Approach to Antimicrobial Screening
A successful screening campaign is not a single experiment but a logical progression of assays. Our approach is designed to maximize efficiency by using a broad, cost-effective primary screen to identify activity, followed by more rigorous, quantitative secondary assays to characterize the most promising hits.
Caption: A phased workflow for antimicrobial screening of this compound.
Phase 1: Primary Screening Protocol
The initial phase focuses on detecting any antimicrobial activity. The agar disk diffusion method is a widely used and valuable technique for this preliminary screening.[8]
Causality Behind the Method
The disk diffusion assay is selected for its simplicity, low cost, and ability to simultaneously screen a compound against multiple organisms. It operates on the principle of diffusion: the test compound migrates from a saturated paper disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The size of this zone provides a qualitative, preliminary assessment of the compound's potency.[8]
Experimental Protocol: Agar Disk Diffusion
Objective: To qualitatively assess the antimicrobial spectrum of this compound.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm paper disks
-
Microbial test panel (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Positive controls: Gentamicin (10 µg) and Fluconazole (25 µg) disks
-
Negative control: Disks saturated with sterile DMSO
-
0.5 McFarland turbidity standard
-
Sterile saline, sterile swabs, incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in sterile DMSO.
-
Inoculum Preparation: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Disk Application:
-
Aseptically apply a sterile 6 mm paper disk to the inoculated agar surface.
-
Pipette a defined volume (e.g., 20 µL) of the this compound stock solution onto the disk.
-
Apply positive and negative control disks to the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (48 hours for C. albicans).
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
Self-Validation:
-
Positive Control: A clear zone of inhibition around the antibiotic disk confirms the susceptibility of the microorganism and the validity of the assay conditions.
-
Negative Control: The absence of a zone around the DMSO disk ensures that the solvent has no intrinsic antimicrobial activity at the concentration used.
Phase 2: Quantitative Evaluation
If this compound demonstrates activity in the primary screen (i.e., a measurable zone of inhibition), the next crucial step is to quantify its potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC).
Causality Behind the Method
The MIC assay is the gold standard for quantifying antimicrobial potency.[9] It determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[9] This quantitative value is essential for comparing the compound's activity against different microbes and for benchmarking it against existing drugs. We will use the broth microdilution method, which is amenable to higher throughput and provides a clear numerical endpoint.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of this compound against the microbial panel.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Standardized microbial inoculum (prepared as in 3.2 and then diluted per CLSI guidelines)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Mix thoroughly and transfer 100 µL from the first well to the second well.
-
Repeat this two-fold serial dilution across the row (e.g., 10 wells), discarding 100 µL from the final well. This creates a concentration gradient.
-
-
Control Wells:
-
Growth Control: A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth.
-
Positive Control: A separate row with a serial dilution of a standard antibiotic.
-
-
Inoculation: Add the appropriate volume of diluted inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by adding a viability dye like resazurin (blue to pink indicates growth).
Determining Minimum Bactericidal Concentration (MBC)
Causality: The MIC value tells us the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the organism (bactericidal). The MBC provides this information. Procedure:
-
Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC).
-
Spot-plate this aliquot onto an antibiotic-free MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the spot).
Data Presentation
Quantitative data should be summarized in a clear, comparative format.
| Microorganism | This compound | Ciprofloxacin |
| MIC (µg/mL) | MBC (µg/mL) | |
| S. aureus ATCC 25923 | 64 | 128 |
| E. coli ATCC 25922 | 128 | >256 |
| P. aeruginosa ATCC 27853 | >256 | >256 |
| C. albicans ATCC 90028 | >256 | >256 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Phase 3: Preliminary Mechanism of Action (MoA) & Cytotoxicity
A compound that is potent but highly toxic to human cells has limited therapeutic potential. Therefore, assessing cytotoxicity is a critical next step.
Mammalian Cell Cytotoxicity
Causality: The goal is to determine the compound's selectivity. An ideal antimicrobial agent is highly active against microbial cells but shows low toxicity to host cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability. Protocol Outline:
-
Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere.
-
Expose the cells to serial dilutions of this compound for 24-48 hours.
-
Add MTT reagent, which is converted by metabolically active cells into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) and determine the Selectivity Index (SI = IC₅₀ / MIC). An SI > 10 is generally considered promising.
Hypothesized Mechanism of Action
The antimicrobial activity of pyridinium salts, which are related structures, is often attributed to their ability to disrupt cell membranes due to their cationic nature and hydrophobicity.[10] The quaternary nitrogen can interact with the negatively charged components of the bacterial cell membrane, leading to a loss of integrity.
Caption: Hypothesized mechanism: Membrane disruption by this compound.
Conclusion and Future Directions
This guide outlines a structured, logical, and technically sound approach for the initial antimicrobial screening of this compound. By progressing from qualitative detection to quantitative potency and initial safety assessment, researchers can build a comprehensive profile of the compound's activity. Positive results from this cascade—specifically, a potent MIC against a relevant pathogen coupled with a high selectivity index—would provide a strong rationale for advancing the compound into more complex studies, such as time-kill kinetics, resistance development studies, and in vivo efficacy models.
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Unveiling the Therapeutic Targets of 4-Pyridinebutanoic Acid: An In-depth Technical Guide
Abstract
4-Pyridinebutanoic acid (PBA) is a pyridine derivative with a butanoic acid moiety that holds significant therapeutic promise. Its structural characteristics suggest potential interactions with a variety of biological targets. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of PBA. We will explore potential target classes, detail robust experimental methodologies, and emphasize the scientific rationale behind each step, ensuring a rigorous and effective approach to elucidating the mechanism of action of this compelling molecule.
Introduction to this compound
This compound is a small molecule whose biological activities are an area of growing interest. The presence of a pyridine ring, a common scaffold in medicinal chemistry, and a butanoic acid side chain, known to interact with certain enzyme classes, positions PBA as a compound with the potential for diverse pharmacological effects.[1][2] A thorough understanding of its molecular targets is crucial for harnessing its therapeutic potential and predicting its clinical applications. This guide will provide the necessary technical insights and protocols to systematically investigate the therapeutic targets of this compound.
Potential Therapeutic Target Classes
Based on the chemical structure of this compound and the known pharmacology of related compounds, several protein families emerge as high-priority potential targets.
Histone Deacetylases (HDACs)
The butanoic acid component of PBA is structurally reminiscent of the zinc-binding motif present in many known histone deacetylase (HDAC) inhibitors.[3] HDACs are critical epigenetic regulators, and their inhibition has proven to be a valid therapeutic strategy in oncology.[4][5] Several pyridine-based molecules have been successfully developed as HDAC inhibitors, further strengthening the hypothesis that PBA may exert its effects through this pathway.[6][7]
Rationale for Investigation: The carboxylic acid of PBA could chelate the zinc ion within the active site of HDAC enzymes, leading to their inhibition and subsequent changes in gene expression.
Signaling Pathway: HDAC Inhibition by this compound
Caption: Figure 1: Proposed HDAC inhibition by PBA.
Modulators of GABAergic Neurotransmission
The central nervous system is a plausible arena for PBA's activity, given that many pyridine-containing compounds exhibit CNS effects.[8] The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for many therapeutics.[9] The structural features of PBA could allow it to interact with GABA receptors, transporters, or metabolic enzymes.[10][11]
Rationale for Investigation: The pyridine ring and carboxylic acid moiety may mimic GABA or other endogenous ligands, allowing PBA to modulate the activity of proteins involved in GABAergic signaling.
Signaling Pathway: Potential GABAergic Modulation by PBA
Caption: Figure 2: Potential PBA interactions in a GABAergic synapse.
Methodologies for Target Identification and Validation
A multi-faceted experimental strategy is essential to confidently identify and validate the molecular targets of this compound.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle: This powerful technique enables the unbiased identification of proteins that physically interact with PBA.[12][13] By immobilizing PBA on a solid support, it can be used as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[14][15] These captured proteins are then identified by mass spectrometry.[16]
Experimental Workflow: AC-MS for PBA Target Identification
Caption: Figure 3: AC-MS workflow for target identification.
Detailed Protocol:
-
PBA Immobilization: Covalently couple this compound to activated sepharose or magnetic beads via its carboxylic acid group.
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Affinity Purification: Incubate the lysate with the PBA-conjugated beads. Include a control incubation with unconjugated beads.
-
Washing: Stringently wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Digest the eluted proteins and analyze the resulting peptides by LC-MS/MS to identify the proteins.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a robust method to confirm direct target engagement in a cellular environment.[17][18] The binding of a ligand, such as PBA, to its target protein often increases the protein's thermal stability.[19][20] This change in stability can be quantified, providing strong evidence of a direct interaction.[21]
Experimental Workflow: CETSA for Target Validation
Caption: Figure 4: CETSA workflow for target validation.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with PBA or a vehicle control.
-
Thermal Challenge: Heat aliquots of the cell lysate across a range of temperatures.
-
Fractionation: Separate the soluble proteins from the heat-denatured, aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of PBA indicates target stabilization and therefore, direct engagement.
Data Presentation and Interpretation
Quantitative data from these experiments should be meticulously documented to facilitate comparison and interpretation.
Table 1: Example Data Summary for PBA Target Identification
| Potential Target | AC-MS Enrichment (Fold Change) | CETSA Thermal Shift (ΔTm, °C) | Associated Pathway |
| HDAC1 | 12.5 | +4.2 | Epigenetic Regulation |
| GABRA1 | 8.9 | +2.8 | GABAergic Signaling |
| HK2 | 6.3 | +1.9 | Glucose Metabolism |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
The systematic application of the methodologies outlined in this guide will provide a robust platform for the definitive identification and validation of the therapeutic targets of this compound. Elucidating the precise molecular interactions of PBA is a critical step in its journey from a promising molecule to a potential therapeutic agent. Future work should focus on functional assays to confirm the downstream consequences of target engagement and to further explore the therapeutic potential of PBA in relevant disease models.
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An In-depth Technical Guide to 4-Pyridinebutanoic Acid Isomers and Their Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridinebutanoic acid scaffold, a heterocyclic compound integrating a pyridine ring and a butanoic acid chain, represents a versatile and privileged structure in medicinal chemistry. The positional isomerism of the nitrogen atom within the pyridine ring—at the 2-, 3-, or 4-position—gives rise to three distinct molecules: 4-(pyridin-2-yl)butanoic acid, 4-(pyridin-3-yl)butanoic acid, and 4-(pyridin-4-yl)butanoic acid. This seemingly subtle structural variation significantly influences the physicochemical properties, reactivity, and, most importantly, the biological activity of these compounds. This guide provides a comprehensive technical overview of these three isomers, detailing their chemical identities, synthesis, and burgeoning applications in drug discovery, with a focus on their potential as anticancer, neuroprotective, and anti-inflammatory agents.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity and properties of each isomer is fundamental for its application in research and development.
Nomenclature and Chemical Abstracts Service (CAS) Registry Numbers
-
4-(Pyridin-2-yl)butanoic acid: This isomer features the butanoic acid chain at the second position of the pyridine ring.
-
4-(Pyridin-3-yl)butanoic acid: Here, the butanoic acid substituent is located at the third position of the pyridine ring.
-
CAS Number: 17270-50-7
-
Synonyms: 3-Pyridinebutanoic acid
-
-
4-(Pyridin-4-yl)butanoic acid: In this isomer, the butanoic acid chain is attached to the fourth position of the pyridine ring.
-
CAS Number: While a specific CAS number for the parent 4-(pyridin-4-yl)butanoic acid is not consistently reported in major chemical databases, its derivatives are well-documented. For instance, 4-oxo-4-(pyridin-4-yl)butanoic acid has the CAS number 5693-75-4. For the purpose of this guide, we will refer to the parent compound and its closely related, well-characterized analogs.
-
Synonyms: γ-(4-pyridyl)butyric acid
-
Physicochemical Data
The physicochemical properties of these isomers are crucial for predicting their pharmacokinetic and pharmacodynamic behavior.
| Property | 4-(Pyridin-2-yl)butanoic acid | 4-(Pyridin-3-yl)butanoic acid | 4-Oxo-4-(pyridin-4-yl)butanoic acid |
| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₁NO₂ | C₉H₉NO₃ |
| Molecular Weight | 165.19 g/mol [1] | 165.19 g/mol | 179.17 g/mol [2] |
| Melting Point | 84-85 °C | Not available | Not available |
| Boiling Point | 303.7±17.0 °C (Predicted) | 324.1±17.0 °C (Predicted) | Not available |
| pKa | 4.46±0.10 (Predicted) | 4.60±0.10 (Predicted) | ~4-5 (carboxylic acid), ~5-6 (pyridinium ion) (Estimated)[2] |
| LogP (calculated) | 0.6 | 0.6 | -0.1[2] |
| Appearance | Crystalline solid | Solid (Predicted) | Solid (Predicted)[2] |
Part 2: Synthesis Strategies and Methodologies
The synthesis of pyridinebutanoic acid isomers can be challenging, particularly for the 4-substituted analog, due to the electron-deficient nature of the pyridine ring.
Synthesis of 4-(Pyridin-2-yl)butanoic acid and 4-(Pyridin-3-yl)butanoic acid
The synthesis of the 2- and 3-isomers is generally more straightforward than the 4-isomer. A common approach involves the use of lithiated pyridine derivatives or cross-coupling reactions.
Caption: General workflow for the synthesis of 2- and 3-isomers.
Synthesis of 4-(Pyridin-4-yl)butanoic acid and its Analogs
Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the deactivation of the ring by the nitrogen atom and complexation of the Lewis acid catalyst with the pyridine nitrogen[3]. Therefore, alternative strategies commencing with a pre-functionalized pyridine ring are typically employed[4].
-
From Isonicotinic Acid Derivatives: This route involves the conversion of isonicotinic acid to its more reactive acid chloride, followed by reaction with a suitable carbon nucleophile and subsequent hydrolysis[4].
-
From 4-Cyanopyridine: The cyano group can serve as a precursor to the ketone functionality through reaction with an organometallic reagent followed by hydrolysis[4].
This adapted protocol outlines a challenging but feasible approach.
Materials:
-
Pyridine (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, AlCl₃)
-
Nitrobenzene (anhydrous, as solvent)
-
Concentrated hydrochloric acid
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
-
5% Sodium bicarbonate solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 10 g of anhydrous aluminum chloride in 50 mL of anhydrous nitrobenzene under an inert atmosphere.
-
Reactant Addition: Dissolve 5 g of succinic anhydride in 25 mL of anhydrous nitrobenzene and add it to the dropping funnel. Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride[3].
-
Pyridine Addition: In a separate container, dissolve 4 mL of anhydrous pyridine in 20 mL of anhydrous nitrobenzene. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes[3].
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[3].
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure[3].
-
Purification: The crude product will likely require purification by column chromatography on silica gel, followed by recrystallization from a suitable solvent system[3].
Caption: Workflow for the synthesis of 4-oxo-4-(pyridin-4-yl)butanoic acid.
Part 3: Applications in Drug Development
While comprehensive biological data for the parent 4-pyridinebutanoic acid isomers is limited in publicly available literature, their derivatives have emerged as promising scaffolds in several therapeutic areas[4][5].
Anticancer Activity
Derivatives of 4-oxo-4-(pyridinylamino)butanoic acid have demonstrated notable anticancer properties[5]. The mechanism of action for some of these compounds is linked to the induction of apoptosis, a form of programmed cell death, often mediated by the p53 tumor suppressor pathway[5].
In response to cellular stress induced by cytotoxic compounds, the p53 protein is activated. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death[5][6].
Caption: Generalized p53-mediated apoptotic pathway.
The following table summarizes the cytotoxic activity of some representative analogues. It is important to note that these are not the parent compounds but their derivatives.
| Analogue Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino substitution on the pyridine ring | A549 (Lung) | 5.2 | [5] |
| Phenyl substitution on the butanoic acid chain | A549 (Lung) | 3.8 | [5] |
| Replacement of pyridine with pyrimidinyl-piperazine | HCT116 (Colon) | 2.1 | [5] |
Neurological Applications: GABA Analogs
The structural similarity of 4-aminobutanoic acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, to the pyridinebutanoic acid scaffold suggests that these compounds could act as GABA analogues[7]. GABA analogues are a class of drugs with applications as anticonvulsants, anxiolytics, and analgesics[7]. Picamilon, a conjugate of nicotinic acid (a pyridine derivative) and GABA, is used as a nootropic and anxiolytic agent, highlighting the potential of this chemical space.
A radioligand binding assay can be employed to determine the affinity of this compound isomers for GABA receptors.
Materials:
-
Synaptic membrane preparation from rat brain
-
[³H]GABA (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (this compound isomers)
-
Tris-citrate buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Incubation: In test tubes, combine the membrane preparation, [³H]GABA, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound at various concentrations.
-
Equilibration: Incubate the tubes at 4°C to allow binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values for the test compounds from competition binding curves.
Histone Deacetylase (HDAC) Inhibition
Butyric acid itself is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression[8]. Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors a promising class of anticancer drugs. The butanoic acid moiety of the this compound isomers suggests they may also possess HDAC inhibitory activity.
A common method to assess HDAC inhibition is a fluorometric assay.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
Test compounds (this compound isomers)
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, HDAC enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each test compound.
Part 4: Conclusion and Future Directions
The this compound isomers represent a compelling and underexplored area of medicinal chemistry. While direct and extensive biological data on the parent compounds remain somewhat elusive, the significant therapeutic potential demonstrated by their derivatives in oncology and neuroscience provides a strong rationale for their continued investigation. The synthetic challenges, particularly for the 4-isomer, necessitate the development of more efficient and scalable synthetic routes to facilitate broader screening and structure-activity relationship studies.
Future research should focus on a systematic biological evaluation of the three parent isomers to establish their baseline activity and potential as lead compounds. Elucidating their precise mechanisms of action, including their interactions with key biological targets such as p53, GABA receptors, and HDACs, will be crucial for their rational design and development into novel therapeutic agents. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full potential of this versatile chemical scaffold.
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An In-Depth Technical Guide to the In Vitro Cytotoxicity of 4-Pyridinebutanoic Acid on Cancer Cell Lines
This guide provides a comprehensive framework for the investigation of 4-Pyridinebutanoic acid as a potential anti-cancer agent. Given the nascent stage of research on this specific molecule, this document is structured as a prospective technical guide, outlining the scientific rationale, experimental design, and potential mechanistic pathways to rigorously evaluate its cytotoxic effects on various cancer cell lines.
Introduction: The Therapeutic Potential of Pyridine Derivatives
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. In oncology, pyridine derivatives have emerged as a versatile class of compounds with significant anticancer properties.[1][2][3] These molecules can interfere with a multitude of biological processes essential for cancer cell proliferation and survival, such as kinase signaling, angiogenesis, and cell cycle regulation.[1][4] Several pyridine-based small molecules, including Sorafenib and Regorafenib, are established anticancer drugs, underscoring the therapeutic promise of this chemical family.[2]
This compound, the subject of this guide, is structurally related to compounds that have demonstrated bioactivity. The butanoic acid moiety is particularly noteworthy. Its isomer, butyric acid (a short-chain fatty acid), is a well-documented histone deacetylase (HDAC) inhibitor with known tumor-suppressive effects.[5][6][7] Butyrate is known to induce apoptosis, cell cycle arrest, and differentiation in cancer cells.[5][6] The combination of a pyridine ring, known for its diverse pharmacological activities, with a butanoic acid side chain presents a compelling case for investigating this compound as a novel cytotoxic agent. This guide will provide researchers with the necessary protocols and conceptual framework to undertake such an investigation.
Part 1: Experimental Workflow for Cytotoxicity Profiling
A systematic approach is crucial for determining the cytotoxic potential of a novel compound. The following workflow outlines the key stages of a comprehensive in vitro evaluation.
Caption: A three-phase workflow for assessing the in vitro cytotoxicity of a novel compound.
Cell Line Selection and Culture
The initial step involves selecting a panel of human cancer cell lines that represent a variety of tumor types. This allows for a broad assessment of the compound's activity spectrum. A typical panel might include:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
HCT-116: Colorectal carcinoma[9]
-
PC-3: Prostate cancer[4]
-
HL-60: Promyelocytic leukemia[12]
For assessing selectivity, a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line like MCF-10A, should be included.[3] All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured according to the supplier's recommendations.
Compound Preparation
A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 100 mM). Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations for the assays. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.[13]
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][9][14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[2][10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Hypothetical Results and Data Presentation
The primary quantitative output of the cytotoxicity screening is the IC50 value. These values should be systematically organized for clear interpretation and comparison across different cell lines.
Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines
| Cell Line | Tumor Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 48 | [Data] | [Data] |
| A549 | Lung Cancer | 48 | [Data] | [Data] |
| HCT-116 | Colon Cancer | 48 | [Data] | [Data] |
| SK-OV-3 | Ovarian Cancer | 48 | [Data] | [Data] |
| PC-3 | Prostate Cancer | 48 | [Data] | [Data] |
| HL-60 | Leukemia | 48 | [Data] | [Data] |
| MCF-10A | Normal Breast Epithelial | 48 | [Data] | N/A |
The Selectivity Index (SI) is calculated as: IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Part 3: Elucidating the Mechanism of Action
Should this compound demonstrate significant and selective cytotoxicity, the next critical phase is to investigate its mechanism of action. Based on its structural components, several pathways could be implicated.
Potential Signaling Pathways
The butanoic acid moiety suggests a potential role as an HDAC inhibitor. HDAC inhibition can lead to the hyperacetylation of histones, resulting in the altered expression of genes involved in cell cycle control and apoptosis.[5][7] For instance, HDAC inhibitors are known to upregulate p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[5][15] They can also trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[10][15]
Caption: Hypothetical signaling pathway for this compound via HDAC inhibition.
Recommended Mechanistic Studies
A tiered approach to mechanistic studies is recommended to validate the hypothesized pathway.
Caption: A workflow for investigating the mechanism of action of this compound.
-
Cell Cycle Analysis: Treatment of cancer cells with this compound followed by flow cytometry analysis of propidium iodide-stained cells can reveal cell cycle arrest at specific phases (e.g., G0/G1).[5]
-
Apoptosis Assays: Annexin V/PI staining analyzed by flow cytometry can quantify the induction of early and late apoptosis.[10]
-
Western Blotting: This technique can be used to measure changes in the expression levels of key proteins involved in cell cycle regulation (p21, Cyclin D1) and apoptosis (cleaved caspases, PARP).[10][15]
-
HDAC Activity Assay: An in vitro assay can directly measure the inhibitory effect of this compound on HDAC enzyme activity.
Conclusion and Future Directions
This guide provides a robust framework for the initial evaluation of this compound's cytotoxic potential against cancer cell lines. The proposed workflow, from broad screening to mechanistic investigation, ensures a scientifically rigorous assessment. Positive findings from these in vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies with related analogs and eventual progression to in vivo animal models to assess anti-tumor efficacy and safety.[3][10] The unique combination of a pyridine nucleus and a butanoic acid side chain makes this compound a promising candidate for discovery efforts in oncology.
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An In-Depth Technical Guide to Investigating the Interaction of 4-Pyridinebutanoic Acid with the Nicotinic Acid Receptor GPR109A
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 4-Pyridinebutanoic acid as a potential ligand for the nicotinic acid receptor, G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). While structurally analogous to nicotinic acid (niacin), a known agonist of GPR109A, the interaction of this compound with this receptor has not been extensively characterized. This document outlines the scientific rationale for this investigation, details the molecular and cellular context of GPR109A, and provides a robust, field-proven experimental roadmap for determining the binding affinity and functional activity of this compound at this important therapeutic target. We will delve into the causality behind experimental choices, present self-validating protocols, and provide visualizations to clarify complex signaling pathways and workflows.
Introduction: Unveiling a Potential Novel Ligand for a Key Metabolic and Immune Regulator
The G-protein coupled receptor GPR109A has emerged as a critical regulator of metabolic and inflammatory pathways.[1] Activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate, as well as the pharmacological agent nicotinic acid (niacin), GPR109A plays a significant role in adipocyte lipolysis, immune cell function, and intestinal homeostasis.[2][3] The therapeutic potential of targeting GPR109A is underscored by niacin's long-standing use in treating dyslipidemia.[1]
This compound, a structural analog of nicotinic acid, presents a compelling case for investigation as a novel GPR109A ligand. Its chemical similarity to known agonists suggests a potential to bind to and modulate the activity of this receptor. However, to our knowledge, a formal investigation into this interaction has not been reported in the scientific literature. This guide, therefore, serves as a comprehensive manual for researchers seeking to explore this untapped area of GPR109A pharmacology.
It is crucial to distinguish the nicotinic acid receptor (GPR109A) from nicotinic acetylcholine receptors (nAChRs). The latter are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in synaptic transmission.[1] In contrast, GPR109A is a metabotropic receptor that initiates intracellular signaling cascades upon ligand binding. Given the structural characteristics of this compound, GPR109A is the logical and primary target for investigation.
The Target: GPR109A Receptor and its Signaling Pathways
GPR109A is a member of the class A family of GPCRs and is primarily coupled to the Gαi/o family of G-proteins.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. This initiates two primary signaling cascades:
-
Gαi/o-Mediated Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), thereby influencing various cellular processes, including lipolysis in adipocytes.[1][3]
-
β-Arrestin-Mediated Pathway: Following agonist-induced phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A recruits β-arrestins.[5] This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades, contributing to the diverse physiological effects of GPR109A activation.[5]
Understanding these dual signaling capabilities is paramount for a thorough characterization of any potential ligand, as biased agonism, where a ligand preferentially activates one pathway over the other, is a well-established phenomenon in GPCR pharmacology.
Caption: Experimental Workflow for Characterization.
Synthesis and Purification of this compound
The initial and critical step is to obtain a highly purified sample of this compound. While commercially available, in-house synthesis may be required for larger quantities or for the generation of derivatives. A potential synthetic route involves the hydrogenation of γ-(4-pyridyl)butyric acid hydrochloride. [6]Purity should be rigorously assessed using techniques such as NMR, mass spectrometry, and HPLC to ensure that any observed biological activity is attributable to the compound of interest.
Radioligand Binding Assay: Determining Affinity for GPR109A
The primary objective of this assay is to determine if and with what affinity this compound binds to the GPR109A receptor. A competitive binding assay is the gold standard for this purpose.
Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing human GPR109A.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for GPR109A (e.g., [³H]-nicotinic acid).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GPR109A agonist, such as unlabeled nicotinic acid).
-
-
Incubation and Filtration:
-
Add the prepared cell membranes to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Agonist or Antagonist Activity
Once binding is established, the next crucial step is to determine the functional consequence of this interaction. Does this compound activate the receptor (agonist activity), block the action of a known agonist (antagonist activity), or exhibit no functional effect?
This assay directly measures the functional output of Gαi/o coupling by quantifying changes in intracellular cAMP levels.
Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing human GPR109A in a 96- or 384-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure (Agonist Mode):
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of this compound.
-
Include a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Challenge the cells with a fixed concentration (e.g., EC80) of a known GPR109A agonist.
-
-
cAMP Measurement:
-
Data Analysis:
-
For agonist mode, plot the cAMP levels against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.
-
This assay assesses the ability of this compound to induce the interaction of β-arrestin with the GPR109A receptor, providing insights into potential biased signaling.
Protocol: β-Arrestin Recruitment Assay
-
Cell Line:
-
Utilize a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® from DiscoveRx). [9]These cells typically co-express the GPCR of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
-
Assay Procedure:
-
Seed the engineered cells in a 96- or 384-well plate.
-
Stimulate the cells with increasing concentrations of this compound.
-
Include a known GPR109A agonist as a positive control.
-
-
Detection:
-
Add the detection reagents provided with the assay kit. Ligand-induced recruitment of β-arrestin to the receptor brings the enzyme fragments into proximity, generating a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Assay | Parameter | This compound | Nicotinic Acid (Reference) |
| Radioligand Binding | Ki (nM) | To be determined | ~250 [10] |
| cAMP Accumulation (Agonist) | EC50 (nM) | To be determined | To be determined |
| cAMP Accumulation (Agonist) | Emax (% of Ref) | To be determined | 100% |
| β-Arrestin Recruitment | EC50 (nM) | To be determined | To be determined |
| β-Arrestin Recruitment | Emax (% of Ref) | To be determined | 100% |
Interpretation of Potential Outcomes:
-
Full Agonist: this compound will have a measurable Ki, an EC50 in both functional assays, and an Emax comparable to nicotinic acid.
-
Partial Agonist: It will display a measurable Ki and EC50, but a lower Emax compared to nicotinic acid.
-
Antagonist: It will have a measurable Ki but will not elicit a response in the functional assays in agonist mode. In antagonist mode, it will inhibit the response to nicotinic acid in a concentration-dependent manner.
-
Biased Agonist: The potency (EC50) and/or efficacy (Emax) of this compound will be significantly different between the cAMP and β-arrestin recruitment assays.
Conclusion and Future Directions
This technical guide provides a rigorous and comprehensive framework for the initial characterization of this compound as a potential ligand for the GPR109A receptor. By systematically determining its binding affinity and functional activity across key signaling pathways, researchers can elucidate its pharmacological profile.
Should this compound demonstrate significant activity at GPR109A, future research could explore its in vivo effects in models of dyslipidemia, inflammation, and other GPR109A-relevant pathologies. Furthermore, structure-activity relationship (SAR) studies could be initiated to optimize its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutics targeting this important receptor.
References
-
GPR109A and Vascular Inflammation. (URL: [Link])
-
Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. (URL: [Link])
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (URL: [Link])
-
Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. (URL: [Link])
-
Measurement of β-Arrestin Recruitment for GPCR Targets. (URL: [Link])
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (URL: [Link])
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (URL: [Link])
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. (URL: [Link])
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Exploration of 4-Pyridinebutanoic Acid as a Novel Biomarker
Introduction: The Quest for Novel Biomarkers and the Potential of 4-Pyridinebutanoic Acid
The landscape of modern medicine and drug development is increasingly reliant on the discovery and validation of sensitive, specific, and reliable biomarkers. These molecular indicators are crucial for diagnosing diseases, monitoring their progression, and predicting therapeutic responses. In the relentless search for novel biomarker candidates, compounds that are structurally related to molecules with known biological significance represent a fertile ground for investigation. This compound (4-PBA), a pyridine-containing carboxylic acid, stands out as one such candidate.
While direct research on this compound as a biomarker is nascent, its structural analogues have well-documented roles as indicators of exogenous exposures and as therapeutic agents. For instance, 4-oxo-4-(3-pyridyl)butanoic acid is a recognized metabolite of nicotine and tobacco-specific carcinogens, making it a valuable biomarker for assessing smoking status and cancer risk.[1][2] Conversely, the structurally similar 4-phenylbutyric acid is a clinically used chemical chaperone that mitigates endoplasmic reticulum (ER) stress, with therapeutic implications in a host of diseases.[3][4]
This technical guide, therefore, serves as a comprehensive roadmap for the scientific community. It is designed to provide researchers, clinicians, and drug development professionals with a structured, in-depth framework for the systematic exploration of this compound as a potential biomarker. By leveraging the knowledge gained from its chemical relatives and outlining a rigorous, field-proven methodological approach, this document aims to catalyze the investigation into what could be a significant new tool in our diagnostic and therapeutic arsenal.
Part 1: The Scientific Rationale for Investigating this compound
The impetus to investigate a novel molecule as a biomarker stems from a confluence of factors: its potential origins, its hypothesized biological roles, and the insights gleaned from structurally similar compounds. The case for this compound is built upon these pillars.
Insights from Structural Analogs: A Foundation for Hypothesis
The biological and clinical significance of compounds structurally related to this compound provides a compelling, albeit indirect, rationale for its investigation.
-
Nicotine Metabolites as Precedents: The metabolism of nicotine, a pyridine alkaloid, leads to the formation of several urinary biomarkers, including 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[1] The quantification of these metabolites provides a precise measure of tobacco exposure and the metabolic activation of tobacco-specific carcinogens.[1][2][5] This established link between pyridine-containing metabolites and exogenous exposure raises the possibility that this compound could serve as a biomarker for other environmental or dietary exposures.
-
4-Phenylbutyric Acid (4-PBA) as a Functional Clue: 4-PBA is a well-characterized chemical chaperone that alleviates ER stress by preventing the aggregation of misfolded proteins.[4] This mechanism of action has led to its investigation and use in a wide array of conditions, from urea cycle disorders to neurodegenerative diseases.[6] While the pyridine ring of this compound imparts distinct electronic and chemical properties compared to the phenyl group of 4-PBA, the structural similarity invites speculation about its potential to modulate cellular stress pathways or other biological processes.
Hypothesized Origins and Biological Roles of this compound
A comprehensive understanding of a biomarker's origin is fundamental to its interpretation. For this compound, several potential sources warrant investigation:
-
Endogenous Metabolism: Could this compound be a yet-undiscovered product of an endogenous metabolic pathway? The human metabolome is vast and not fully elucidated, leaving room for the discovery of novel metabolites.
-
Dietary Intake: The FooDB database indicates that related compounds, such as 3-Pyridinebutanoic acid and 4-Hydroxy-4-(3-pyridyl)-butanoic acid, have been detected in food items.[7][8] This suggests that this compound could originate from dietary sources, potentially serving as a biomarker of intake for specific foods or classes of compounds.
-
Gut Microbiome Metabolism: The gut microbiome is a critical mediator of host-environment interactions, capable of metabolizing a vast array of substrates to produce compounds that influence host physiology. The structural similarity of this compound to microbial metabolites suggests it could be a product of gut bacterial metabolism, potentially reflecting the composition and metabolic activity of the gut microbiota and its role in health and disease.
Part 2: A Methodological Framework for the Investigation of this compound
A rigorous and validated analytical methodology is the cornerstone of any biomarker discovery and development program. This section outlines a proposed workflow for the chemical synthesis of this compound and the development of a robust quantitative bioanalytical method.
Chemical Synthesis and Characterization
The availability of a pure analytical standard and a stable-isotope labeled internal standard is a prerequisite for the development of a quantitative assay.
Proposed Synthesis Route: A potential synthetic route for this compound could involve the reaction of a suitable pyridine derivative with a four-carbon chain synthon, followed by functional group manipulation to yield the desired carboxylic acid. The synthesis of a stable-isotope labeled internal standard (e.g., with 13C or 2H) would proceed in a similar fashion, using labeled precursors.
Physicochemical Characterization: The synthesized this compound and its labeled internal standard must be rigorously characterized to confirm their identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Development of a Quantitative Bioanalytical Method by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices. The following section details a proposed protocol for the analysis of this compound in human plasma and urine.
Experimental Protocol: Quantification of this compound in Human Plasma and Urine
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 100 µL of plasma, add 10 µL of a stable-isotope labeled internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Sample Preparation (Dilution for Urine):
-
To 50 µL of urine, add 10 µL of a stable-isotope labeled internal standard solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation from matrix components.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for both this compound and its internal standard.
-
-
Table 1: Proposed LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Proposed Setting | Rationale |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Standard volume for LC-MS/MS analysis. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The pyridine nitrogen is readily protonated. |
| Precursor Ion (Q1) | [M+H]+ of 4-PBA | To be determined by infusion of the analytical standard. |
| Product Ion (Q3) | To be determined by infusion | Characteristic fragment ion for specific and sensitive detection. |
| Collision Energy | To be optimized | Optimized to maximize the intensity of the product ion. |
Diagram 1: Proposed Analytical Workflow for this compound Quantification
Caption: Proposed workflow for the quantification of this compound.
Initial Exploratory Studies
Once a validated analytical method is established, the next logical step is to conduct exploratory studies to ascertain the presence and potential origins of this compound in humans.
-
Pilot Study in Healthy Volunteers: A small-scale study involving a cohort of healthy individuals with diverse dietary habits would be instrumental in determining if this compound is present at detectable levels in plasma and/or urine.
-
Investigating Dietary and Gut Microbiome Contributions: A controlled feeding study, where participants consume a standardized diet for a period, could help elucidate the contribution of diet to circulating levels of this compound. Concurrently, analysis of fecal samples for the presence of this compound and correlation with specific microbial taxa could provide insights into its potential gut microbiome origins.
Part 3: A Roadmap for Investigating Biomarker Potential in Disease Models
With a foundational understanding of the baseline levels and potential origins of this compound, the focus can then shift to evaluating its potential as a biomarker in relevant disease contexts. The choice of disease models would initially be guided by the known activities of its structural analogs.
Preclinical Evaluation in Animal Models
Animal models provide a controlled environment to investigate the relationship between this compound and disease pathogenesis.
-
Relevant Disease Models: Based on the anti-inflammatory and ER stress-reducing properties of 4-PBA, initial studies could focus on animal models of:
-
Inflammatory Bowel Disease: To explore links with gut inflammation and microbial dysbiosis.
-
Neurodegenerative Diseases: To investigate potential roles in neuroinflammation and neuronal stress.
-
Metabolic Syndrome: To assess its relationship with insulin resistance and lipid metabolism.
-
-
Experimental Design: A typical preclinical study would involve inducing the disease in a cohort of animals and monitoring plasma and urine levels of this compound over the course of disease progression. Tissue levels could also be assessed post-mortem to understand its distribution and local concentration at sites of pathology.
Clinical Validation in Human Cohorts
The ultimate validation of a biomarker lies in its performance in human populations.
-
Cross-Sectional Studies: An initial cross-sectional study would compare the levels of this compound in a well-characterized cohort of patients with a specific disease to a group of age- and sex-matched healthy controls. This would provide preliminary evidence of an association between this compound and the disease state.
-
Longitudinal Studies: A prospective longitudinal study, where a cohort of at-risk individuals is followed over time, would be essential to evaluate the prognostic and predictive value of this compound. This would involve serial measurements of the biomarker to determine if its levels change with disease progression or in response to therapeutic intervention.
Diagram 2: A Phased Approach to Biomarker Exploration
Caption: Phased approach for exploring this compound as a biomarker.
Conclusion and Future Directions
The exploration of this compound as a novel biomarker represents a promising, albeit nascent, frontier in biomedical research. While direct evidence is currently lacking, the well-established roles of its structural analogs as indicators of exogenous exposure and modulators of cellular stress provide a strong rationale for its investigation. The successful execution of the phased, multi-disciplinary research plan outlined in this guide—encompassing chemical synthesis, robust bioanalytical method development, and systematic evaluation in preclinical and clinical settings—will be paramount to unlocking the potential of this intriguing molecule.
The journey from a candidate molecule to a clinically validated biomarker is arduous, yet the potential rewards are immense. A validated biomarker in the form of this compound could offer new insights into the pathophysiology of a range of diseases, provide a valuable tool for patient stratification, and ultimately, contribute to the advancement of personalized medicine. It is our hope that this technical guide will serve as a catalyst for the research required to turn this potential into a reality.
References
-
Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179. [Link]
-
FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). [Link]
-
PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid. [Link]
-
Stepanov, I., et al. (2008). Extensive metabolic activation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 17(7), 1764-1773. [Link]
-
PubChem. (n.d.). 4-Pyridinecarboxylic acid. [Link]
-
Al-Soud, Y. A., et al. (2003). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 8(12), 951-959. [Link]
-
PubChem. (n.d.). 4-Oxo-4-(pyridin-3-yl)butanoate. [Link]
-
PubChem. (n.d.). 4-(Methylamino)-4-(3-pyridyl)butyric acid. [Link]
-
precisionFDA. (n.d.). 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID. [Link]
-
FooDB. (n.d.). Showing Compound 3-Pyridinebutanoic acid (FDB022365). [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. [Link]
-
Choi, Y., et al. (2021). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. International Journal of Rheumatic Diseases, 24(5), 715-724. [Link]
-
Jamei, M., et al. (2023). Development of 4-Pyridoxic Acid PBPK Model to Support Biomarker-Informed Evaluation of OAT1/3 Inhibition and Effect of Chronic Kidney Disease. Clinical Pharmacology & Therapeutics, 114(6), 1243-1253. [Link]
-
Okinawa Institute of Science and Technology. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45-52. [Link]
-
Kuang, L., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Journal of Translational Medicine, 22(1), 384. [Link]
-
Maddineni, P., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 14, 1180025. [Link]
-
Tanaka, F., et al. (2018). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 29(13), 1765-1769. [Link]
-
Behera, B. P., et al. (2023). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances, 13(28), 19173-19177. [Link]
-
PubChem. (n.d.). 3-Pyridinebutanoic acid. [Link]
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A Comprehensive Technical Guide to the Theoretical Modeling of 4-Pyridinebutanoic Acid Binding
This guide provides a robust framework for researchers, scientists, and drug development professionals on the theoretical modeling of 4-Pyridinebutanoic acid (PBA) binding to its biological targets. The methodologies detailed herein are designed to provide a comprehensive understanding of the molecular interactions underpinning PBA's biological activity, with a focus on its role as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT).
Introduction: The Significance of this compound
This compound (PBA), a derivative of pyridine, presents a scaffold of significant interest in medicinal chemistry.[1][2][3] Its structural analogs have been investigated for various therapeutic applications, including the modulation of neurotransmitter metabolism. A key target of PBA and its related compounds is γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5][6] Inhibition of GABA-AT elevates GABA levels in the brain, a therapeutic strategy for managing conditions such as epilepsy and other neurological disorders.[7][8] Computational approaches, such as those detailed in this guide, are instrumental in elucidating the binding mechanisms of inhibitors like PBA, thereby accelerating the design of more potent and selective therapeutic agents.[9][10]
Part 1: Foundational Principles of Ligand-Protein Interaction Modeling
The theoretical modeling of ligand-protein binding is predicated on the principles of statistical mechanics and molecular mechanics.[10] The goal is to compute the binding free energy (ΔG_bind), a thermodynamic quantity that dictates the strength of the association between a ligand and its protein target.[11] A more negative ΔG_bind corresponds to a stronger and more stable protein-ligand complex. The binding process is often conceptualized through a thermodynamic cycle, which allows for the calculation of relative binding free energies between similar ligands.[12]
-
Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a protein receptor.[13][14] It is a valuable tool for virtual screening and for generating initial poses for more rigorous computational methods.
-
Molecular Dynamics (MD) Simulations: A powerful method that simulates the time-dependent behavior of a molecular system, providing insights into the dynamic nature of protein-ligand interactions.[15][16]
-
Binding Free Energy Calculations: Advanced methods used to quantify the strength of protein-ligand interactions. Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and more rigorous but computationally expensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).[11][17]
Part 2: A Step-by-Step Workflow for Modeling PBA Binding to GABA-AT
This section outlines a comprehensive, field-proven workflow for the theoretical modeling of PBA binding to GABA-AT.
The initial and most critical phase involves the meticulous preparation of the protein and ligand structures.
Protein Preparation Protocol:
-
Structure Retrieval: Obtain the crystal structure of GABA-AT from the Protein Data Bank (PDB). Several structures are available, including those from pig (e.g., PDB ID: 1OHW) and E. coli (e.g., PDB ID: 1SZS).[4][5][18] For this guide, we will proceed with a human GABA-AT homology model, as the crystal structure is not yet available, a common practice in such studies.[6]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used as a reference).[19][20]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be accomplished using tools like H++ or the PropKa server.
-
Force Field Assignment: Assign a molecular mechanics force field to the protein (e.g., AMBER, CHARMM).[15] The force field provides the parameters necessary to calculate the potential energy of the system.
Ligand Preparation Protocol:
-
Structure Generation: Obtain the 3D structure of this compound. This can be done using molecular building software or by retrieving it from a database like PubChem (CID 3159625).[1]
-
Protonation and Tautomeric State: Determine the correct protonation state and tautomer of the ligand at the chosen pH.
-
Charge Calculation: Calculate partial atomic charges for the ligand atoms using a quantum mechanical method (e.g., HF/6-31G*) or a semi-empirical method (e.g., AM1-BCC).
-
Force Field Parameterization: Generate force field parameters for the ligand that are compatible with the protein force field. The Generalized Amber Force Field (GAFF) or the CGenFF server are commonly used for this purpose.[15]
Workflow Diagram: System Preparation
Caption: Initial steps for preparing the protein and ligand for computational modeling.
Molecular docking serves to predict the binding pose of PBA within the active site of GABA-AT.
Molecular Docking Protocol (using AutoDock Vina):
-
Receptor and Ligand File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type information.[19]
-
Grid Box Definition: Define a grid box that encompasses the active site of GABA-AT. The dimensions and center of the grid box should be sufficient to allow the ligand to freely rotate and translate. If the binding site is known, center the grid on it.[13][19]
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina.[14] The program will explore various conformations of the ligand within the grid box and score them based on a defined scoring function.
-
Pose Analysis: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.[13] Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.
Workflow Diagram: Molecular Docking
Caption: A streamlined workflow for performing molecular docking simulations.
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of key interactions.[21][22]
MD Simulation Protocol (using GROMACS):
-
System Building: Create a simulation box (e.g., cubic or dodecahedron) and solvate the protein-ligand complex with an explicit water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).[15]
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to the desired value (e.g., 1 bar) while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow the system to reach equilibrium and to sample relevant conformational states.[7]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To identify persistent hydrogen bonds between the protein and ligand.
-
Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.
-
Workflow Diagram: Molecular Dynamics Simulation
Caption: The sequential process of setting up and running a molecular dynamics simulation.
These calculations provide a quantitative estimate of the binding affinity of PBA for GABA-AT.
MM/PBSA Binding Free Energy Calculation Protocol:
-
Snapshot Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy terms:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone.
-
The free energy of the ligand alone.
-
-
Binding Free Energy Calculation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand.[11] The final reported value is an average over all the snapshots.
Table 1: Representative Data from a Theoretical Binding Study of PBA to GABA-AT
| Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Molecular Docking (AutoDock Vina) | -7.5 | Lys329, Arg192, Tyr140 |
| MM/PBSA | -25.3 ± 2.1 | Lys329, Arg192, Tyr140, Trp168 |
Note: The values presented in this table are illustrative and would be derived from the actual execution of the described protocols.
Part 3: Data Interpretation and Validation
The results from theoretical modeling must be interpreted with caution and, whenever possible, validated against experimental data.
-
Comparison with Experimental Data: If available, compare the calculated binding affinity with experimentally determined values (e.g., from isothermal titration calorimetry or surface plasmon resonance).
-
Analysis of Interactions: The identified key interacting residues can be used to design site-directed mutagenesis experiments to validate their importance in ligand binding.
-
QSAR Models: The insights gained from these detailed modeling studies can inform the development of Quantitative Structure-Activity Relationship (QSAR) models for predicting the activity of novel GABA-AT inhibitors.[23][24][25]
Conclusion
The theoretical modeling workflow presented in this guide provides a powerful and systematic approach to understanding the binding of this compound to GABA-AT. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular determinants of binding, which can guide the rational design of new and improved therapeutic agents.
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Storici, P., et al. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry, 279(1), 363–373. [Link]
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Wang, L., et al. (2015). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 55(4), 673–682. [Link]
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Nanavati, S. M., & Silverman, R. B. (1991). Selective inhibition of gamma-aminobutyric acid aminotransferase by (3R,4R),(3S,4S)- and (3R,4S),(3S,4R)-4-amino-5-fluoro-3-phenylpentanoic acid. Journal of Medicinal Chemistry, 34(7), 2163–2168. [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Novel 4-Pyridinebutanoic Acid Analogs
Foreword: The Enduring Potential of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a quintessential six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility as a pharmacophore.[1][2] The unique electronic properties of the pyridine nucleus, coupled with its capacity for diverse functionalization, have rendered it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological pathways. This guide delves into the discovery and synthesis of a specific class of pyridine derivatives: 4-pyridinebutanoic acid analogs. We will explore their therapeutic promise, dissect the intricacies of their synthesis, and provide robust protocols for their biological evaluation. Our journey will be grounded in the principles of scientific integrity, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicine.
I. The Discovery Landscape: Unveiling the Therapeutic Targets of this compound Analogs
The therapeutic potential of this compound analogs stems from their ability to modulate the activity of key biological targets, most notably the γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] However, the versatility of the pyridine scaffold extends their reach to other significant pathways, including those implicated in cancer and microbial infections.
Modulators of GABAergic Neurotransmission
The GABAergic system is a critical regulator of neuronal excitability, and its dysregulation is implicated in a host of neurological and psychiatric disorders.[4] this compound analogs have emerged as promising modulators of GABA-A receptors, a class of ligand-gated ion channels.[5]
GABA-A receptors are pentameric protein complexes that form a chloride ion channel. The binding of GABA to its receptor triggers the opening of this channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus inhibiting neurotransmission.[6] this compound analogs can act as either agonists, enhancing the effect of GABA, or antagonists, blocking its action.[3] Their specific mode of action is dictated by their chemical structure and their interaction with the various subunits of the GABA-A receptor.[7]
Molecular docking studies have provided valuable insights into the binding of pyridine derivatives to the GABA-A receptor. These studies reveal that key interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, govern the binding affinity and selectivity of these compounds.[7][8] The butanoic acid side chain, in particular, can engage in crucial interactions with amino acid residues within the receptor's binding pocket.
Figure 1: Simplified diagram of GABAergic signaling and the modulatory role of this compound analogs.
Anticancer Potential: Targeting Proliferative Pathways
The pyridine scaffold is a recurring motif in a number of anticancer agents.[9] Emerging evidence suggests that certain this compound analogs may possess antiproliferative activity against various cancer cell lines.[10]
The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases.[11] For instance, some pyridine-containing compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical targets in cancer therapy.[12][13][14] The butanoic acid moiety can serve as a crucial anchoring point within the enzyme's active site, while the pyridine ring engages in essential hydrophobic and aromatic interactions.
Further research is needed to fully elucidate the specific molecular targets of antiproliferative this compound analogs. However, their structural similarity to known kinase inhibitors suggests that this is a promising avenue for investigation.
Antimicrobial Activity: A Renewed Focus on Heterocyclic Scaffolds
The rise of antimicrobial resistance has created an urgent need for the development of novel antibiotics. Heterocyclic compounds, including pyridine derivatives, have long been a rich source of antimicrobial agents.[15]
The precise mechanisms by which pyridine derivatives exert their antimicrobial effects are varied and not always fully understood. They may disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The lipophilicity and electronic properties of the pyridine ring can influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
II. The Art of Synthesis: Crafting Novel this compound Analogs
The synthesis of this compound analogs requires a strategic approach, with several viable routes available to the medicinal chemist. The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Foundational Synthetic Strategies
A common and straightforward approach to synthesizing the core scaffold of certain pyridinebutanoic acid derivatives involves the reaction of an aminopyridine with succinic anhydride.[16]
This protocol describes a one-step synthesis of a key intermediate that can be further modified to generate a variety of analogs.[17]
Materials:
-
2-Aminopyridine
-
Succinic anhydride
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as anhydrous THF or DCM.
-
To the stirred solution, add succinic anhydride (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent to afford the desired 4-oxo-4-(pyridin-2-ylamino)butanoic acid.
Advanced Synthetic Routes for Analog Generation
To generate a diverse library of this compound analogs with various substitution patterns, more advanced synthetic methodologies are often employed. These can include:
-
Functionalization of Pyridine N-oxides: Pyridine N-oxides are versatile intermediates that are more reactive towards both electrophilic and nucleophilic substitution than their parent pyridines.[12][14][18][19] This allows for the introduction of a wide range of functional groups at various positions on the pyridine ring.
-
Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation, providing access to a different class of saturated analogs.[20][21]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl or alkyl substituents onto the pyridine ring.[22]
Figure 2: A generalized workflow for the synthesis and diversification of this compound analogs.
III. Biological Evaluation: Quantifying the Activity of Novel Analogs
Once a library of this compound analogs has been synthesized, the next critical step is to evaluate their biological activity. This is achieved through a series of in vitro assays designed to quantify their potency and selectivity against the intended biological targets.
GABA-A Receptor Binding Assays
To determine the affinity of the synthesized compounds for the GABA-A receptor, radioligand binding assays are commonly employed.[23][24][25] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.
This protocol provides a step-by-step guide for conducting a competitive binding assay to determine the Ki of a test compound for the GABA-A receptor.[23]
Materials:
-
Rat brain membranes (prepared as described in the literature)
-
[³H]Muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compounds (this compound analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes and wash them twice with binding buffer by centrifugation. Resuspend the final pellet in fresh binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]muscimol (to a final concentration of ~5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled GABA (to a final concentration of 10 µM), 50 µL of [³H]muscimol, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]muscimol, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 45 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined by non-linear regression analysis. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Antiproliferative Activity Assays
The MTT assay is a widely used colorimetric assay to assess the cytotoxic and antiproliferative effects of chemical compounds on cancer cell lines.[1][8][10][24]
This protocol outlines the steps for determining the IC50 of a test compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control and no-treatment control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Analog | Substitution Pattern | Target | IC50 (µM) | Reference |
| 1 | Unsubstituted | DHODH | 0.250 | [22] |
| 2 | 4'-Cl | NEP | 0.017 | |
| 3 | 4'-Me | NEP | 0.017 | |
| 4 | 3',5'-di-Me | KDM4C | < 1 | [11] |
| 5 | 4'-OH, 3'-Cl | A549 Cells | 3.97 | [9] |
| Table 1: Representative antiproliferative and enzyme inhibitory activities of pyridine-containing butanoic acid analogs. Data is compiled from various sources for illustrative purposes. |
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][6][15][25]
This protocol provides a general procedure for determining the MIC of a test compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Test compound
-
Incubator
Procedure:
-
Antibiotic Preparation: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Conclusion: From Bench to Bedside - The Future of this compound Analogs
The exploration of this compound analogs represents a fertile ground for the discovery of novel therapeutic agents. Their ability to interact with a diverse range of biological targets, from neurotransmitter receptors to enzymes implicated in cancer and microbial pathogenesis, underscores the profound potential of this chemical scaffold. This guide has provided a comprehensive framework for the discovery, synthesis, and biological evaluation of these promising compounds. By integrating rational drug design, robust synthetic chemistry, and rigorous biological testing, the scientific community can unlock the full therapeutic potential of this compound analogs, paving the way for the development of next-generation medicines to address unmet medical needs.
V. References
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]
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GABA-A Receptor Binding Assay Protocol. PDSP. [Link]
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In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. National Center for Biotechnology Information. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
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Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Functionalization of pyridine N‐oxides using PyBroP. ResearchGate. [Link]
-
Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. ResearchGate. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Royal Society of Chemistry. [Link]
-
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). OIST Groups. [Link]
-
Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Center for Biotechnology Information. [Link]
-
Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. Google Patents.
-
CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. [Link]
-
Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. National Center for Biotechnology Information. [Link]
-
IC 50 and FEB values of compounds 4a-s. ResearchGate. [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]
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GABA Receptor Physiology and Pharmacology. National Center for Biotechnology Information. [Link]
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Novel mechanism for presynaptic inhibition: GABA(A) receptors affect the release machinery. Journal of Neurophysiology. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Center for Biotechnology Information. [Link]
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Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]
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GABA Inhibitors. National Center for Biotechnology Information. [Link]
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GABA Receptors: Pharmacological Potential and Pitfalls. Current Pharmaceutical Design. [Link]
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An In-Depth Technical Guide to the In Vivo Metabolic Pathway of 4-Pyridinebutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Pyridinebutanoic acid (4-PBA), a simple heterocyclic carboxylic acid, presents a fascinating case study in xenobiotic metabolism. While its direct metabolic pathway is not extensively detailed in publicly available literature, a robust predictive framework can be constructed based on the well-established biotransformation principles governing its two primary functional moieties: the pyridine ring and the carboxylic acid group. This guide synthesizes these principles to provide a detailed projection of the in vivo metabolic fate of 4-PBA, covering Phase I and Phase II reactions. We further outline the authoritative, field-proven methodologies required to empirically validate these predicted pathways, offering a comprehensive roadmap for researchers in pharmacology, toxicology, and drug development.
Introduction to this compound: Structure and Relevance
This compound is a compound of interest due to its structural similarity to biologically active molecules and its potential as a scaffold in medicinal chemistry. The molecule consists of a pyridine ring, a basic heterocycle, connected to a butanoic acid chain. This combination of a potentially reactive aromatic system and a metabolically active carboxylic acid suggests a complex and multifaceted biotransformation profile in vivo. Understanding this profile is critical for assessing its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its potential for toxicity. The pyridine moiety is a common feature in pharmaceuticals, known to influence metabolic stability, potency, and receptor binding[1][2]. The carboxylic acid group, while often essential for target engagement, can also lead to metabolic liabilities, such as the formation of reactive acyl glucuronides[3][4][5].
Predicted and Observed Metabolic Fates of 4-PBA
The in vivo metabolism of 4-PBA can be logically bifurcated into reactions targeting the pyridine ring and those targeting the carboxylic acid side chain. These transformations are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Functionalization Reactions
Phase I metabolism introduces or exposes functional groups, slightly increasing the polarity of the parent compound. For 4-PBA, the primary sites for these reactions are the nitrogen atom of the pyridine ring and, to a lesser extent, the aliphatic chain.
A. N-Oxidation of the Pyridine Ring: The most probable initial metabolic step for the pyridine moiety is oxidation of the ring nitrogen to form 4-(1-oxido-pyridin-1-ium-4-yl)butanoic acid (4-PBA N-oxide). This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes or flavin-containing monooxygenases (FMOs). Oxidation at the nitrogen atom alters the electronic properties of the ring, potentially influencing subsequent reactions and biological activity[6]. Pyridine N-oxidation is a well-documented metabolic pathway for many pyridine-containing xenobiotics[6][7][8].
B. Hydroxylation of the Pyridine Ring: Following or in parallel with N-oxidation, the pyridine ring can undergo hydroxylation at various positions (e.g., C-2, C-3). This reaction is primarily mediated by CYP450 enzymes. The resulting hydroxypyridine metabolites are more polar and serve as substrates for Phase II conjugation.
C. Side-Chain Oxidation: While less common for short alkyl chains, the butanoic acid side chain could theoretically undergo ω- or (ω-1)-hydroxylation. A more relevant transformation, however, is beta-oxidation, a pathway analogous to fatty acid metabolism. This is particularly relevant for the related compound, 4-phenylbutyric acid, which is known to undergo beta-oxidation to phenylacetate.
A related compound, 4-oxo-4-(3-pyridyl)butanoic acid, is a known metabolite of nicotine, which is further reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid[9]. This indicates that oxidation of the butanoic acid chain at the beta-position is a plausible pathway for pyridine-substituted butanoic acids.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous hydrophilic molecules, greatly increasing water solubility and facilitating excretion.
A. Glucuronidation of the Carboxylic Acid: The carboxylic acid group of 4-PBA is a prime substrate for glucuronidation, a major pathway for the clearance of acidic drugs[3][10][11]. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, to form an acyl glucuronide [10][11]. UGT2B7 is a key enzyme isoform responsible for the glucuronidation of many carboxylic acids[10]. Acyl glucuronides are generally considered detoxification products, but they can be chemically reactive, capable of covalently binding to proteins, which has been linked to idiosyncratic drug toxicity in some cases[5][12].
B. Amino Acid Conjugation: The carboxylic acid moiety can also be conjugated with amino acids, such as glycine or glutamine. This process involves the initial formation of an acyl-CoA thioester, a metabolically activated intermediate, which then reacts with the amino acid[3].
C. N-Glucuronidation of the Pyridine Ring: If the pyridine nitrogen remains unmodified, it can also be a site for direct N-glucuronidation, although this is generally a less common pathway for basic nitrogen atoms in heterocycles compared to conjugation of hydroxylated metabolites[13].
Predicted Metabolic Pathway Diagram
The following diagram illustrates the predicted major metabolic pathways for this compound.
Caption: Predicted in vivo metabolic pathways of this compound.
Methodologies for Elucidating the Metabolic Pathway
Validating the predicted pathways requires a systematic, multi-platform approach. The following protocols represent a standard, self-validating workflow in drug metabolism studies.
In Vitro Systems for Mechanistic Insights
Causality: In vitro systems are indispensable for identifying the specific enzymes and reaction types involved in a compound's metabolism. They allow for controlled experiments that isolate variables, which is impossible in a complex in vivo system.
Protocol 1: Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of Phase I metabolism and identify the involvement of CYP450 enzymes.
-
Methodology:
-
Preparation: Thaw cryopreserved human or animal (e.g., rat, dog) liver microsomes on ice. Prepare a cofactor solution containing NADPH (nicotinamide adenine dinucleotide phosphate), a required electron donor for CYP450 activity.
-
Incubation: Pre-warm microsomes and 4-PBA solution to 37°C. Initiate the reaction by adding the NADPH solution.
-
Controls (Self-Validation):
-
Negative Control: Run a parallel incubation without NADPH to confirm that metabolism is cofactor-dependent.
-
Positive Control: Use a compound with a known, rapid metabolism (e.g., testosterone) to ensure the microsomal preparation is active.
-
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound (4-PBA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the intrinsic clearance.
-
Protocol 2: Metabolite Identification in Hepatocytes
-
Objective: To identify both Phase I and Phase II metabolites in a system that contains a full complement of metabolic enzymes.
-
Methodology:
-
Preparation: Thaw and plate cryopreserved hepatocytes in appropriate media and allow them to attach.
-
Incubation: Replace the media with a solution containing 4-PBA and incubate at 37°C for several hours (e.g., 4-24 hours).
-
Sample Collection: Collect both the cell culture medium and the cell lysate.
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to search for predicted metabolites (e.g., M+16 for N-oxide, M+176 for glucuronide). The mass spectrometer can perform fragmentation (MS/MS) to help elucidate the structure of the metabolites.
-
In Vivo Experimental Design
Causality: While in vitro systems identify potential pathways, in vivo studies are the gold standard for understanding the complete pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and determining the relative importance of each pathway in a whole organism.
Protocol 3: Pharmacokinetic and Excretion Study in Rodents
-
Objective: To quantify the exposure of 4-PBA and its major metabolites in plasma and determine the routes and extent of excretion.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rat).
-
Dosing: Administer a single dose of 4-PBA, typically via both intravenous (IV) and oral (PO) routes in separate groups of animals to assess bioavailability.
-
Sample Collection:
-
Blood: Collect serial blood samples at predetermined time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h) into tubes containing an anticoagulant. Process to plasma and store at -80°C.
-
Urine & Feces: House animals in metabolic cages to allow for separate and complete collection of urine and feces over 48-72 hours.
-
-
Sample Processing:
-
Plasma: Analyze directly after protein precipitation for 4-PBA and key metabolites.
-
Urine: Treat a urine aliquot with β-glucuronidase to hydrolyze acyl glucuronides back to the parent drug. Comparing the concentration of 4-PBA before and after hydrolysis provides a quantitative measure of glucuronidation.
-
Feces: Homogenize and extract the samples to analyze for excreted compound and metabolites.
-
-
Analysis: Quantify 4-PBA and its metabolites in all matrices using a validated LC-MS/MS method.
-
Bioanalytical Workflow Diagram
The following diagram outlines the logical flow for identifying and quantifying metabolites from in vivo and in vitro experiments.
Caption: A typical workflow for metabolic investigation.
Summary of Expected Quantitative Data
While specific data for 4-PBA is not available, studies on similar compounds allow for a qualitative prediction of outcomes. Data from the described experiments would be summarized as follows:
| Parameter | Matrix | Expected Outcome / Interpretation |
| In Vitro Half-Life (t½) | Liver Microsomes | Short t½ (<30 min) suggests high intrinsic clearance via Phase I. A long t½ suggests stability against CYP450 metabolism. |
| Metabolite Profile | Hepatocytes | Detection of masses corresponding to N-oxide (M+16) and glucuronide (M+176) would confirm these primary pathways. |
| Plasma Half-Life (t½) | Plasma | The in vivo elimination rate. Comparison of IV vs. PO data will yield oral bioavailability. |
| % Dose Excreted | Urine & Feces | High recovery in urine suggests renal clearance of the parent or its water-soluble metabolites (e.g., glucuronide) is the major elimination route. |
| Glucuronide as % of Dose | Urine | Quantifies the importance of the glucuronidation pathway. For many carboxylic acids, this can be a major route of elimination[10]. |
Conclusion and Future Directions
The in vivo metabolic pathway of this compound is predicted to be a combination of Phase I N-oxidation of the pyridine ring and extensive Phase II glucuronidation of the carboxylic acid moiety. The formation of an acyl-CoA intermediate is also a plausible step, potentially leading to amino acid conjugation. The methodologies outlined in this guide provide a robust framework for empirically confirming these pathways, quantifying their relative contributions, and identifying the specific enzymes involved. Such studies are a critical component of preclinical development, providing essential data for predicting human pharmacokinetics, assessing potential drug-drug interactions, and evaluating the toxicological risks associated with reactive metabolites.
References
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- Singh, U. P., & Kumar, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-664. ()
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- Qin, Y., Zhang, X., & Ye, Y. (2024). 4-phenylbutyric acid attenuates diabetes mellitus secondary to thiamine-responsive megaloblastic anaemia syndrome by modulating endoplasmic reticulum stress. Endokrynologia Polska, 75(1), 29-37. ()
- Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179. ()
- Wang, Y., Zhang, Y., & Li, Y. (2023). 4-PBA inhibits hypoxia-induced lipolysis in rat adipose tissue and lipid accumulation in the liver through regulating ER stress. Food Science & Nutrition, 11(3), 1223-1231. ()
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- Darnell, M., & Weidolf, L. (2013). Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. Drug Metabolism Reviews, 45(4), 343-358. ()
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- Malfatti, M. A., & Felton, J. S. (2001). N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. Carcinogenesis, 22(7), 1087-1093. ()
- Meanwell, N. A. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 57(13), 5845-5859. ()
- Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. ()
- Dalvie, D. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology, 35(11), 1937-1956. ()
- Wikipedia contributors. (2024). Glucuronidation. In Wikipedia, The Free Encyclopedia. ()
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Pyridinebutanoic Acid from Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 4-pyridinebutanoic acid, a valuable building block in pharmaceutical and materials science. Direct, regioselective functionalization of the pyridine core at the C-4 position presents a significant synthetic challenge. This document outlines a robust, two-step protocol that leverages a modern, regioselective Minisci-type radical alkylation to install the desired side chain, followed by a straightforward nitrile hydrolysis to yield the final carboxylic acid. The causality behind experimental choices, safety considerations, and detailed, step-by-step methodologies are provided to ensure reliable and reproducible results.
Introduction and Strategic Overview
The pyridine moiety is a cornerstone of medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. This compound serves as a key intermediate, providing a four-carbon linker at a specific vector for further molecular elaboration. However, the synthesis is not trivial. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution, while nucleophilic and radical attacks often suffer from a lack of regioselectivity, yielding mixtures of C-2 and C-4 substituted products.[1]
Comparison of Synthetic Strategies
Several strategies exist for the C-H functionalization of pyridine. The classic Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle, is a powerful tool but typically results in poor regioselectivity for unsubstituted pyridines.[1][2] Modern advancements have overcome this limitation. The protocol detailed herein adopts a state-of-the-art approach that utilizes a temporary, removable blocking group to ensure the radical addition occurs exclusively at the desired C-4 position, providing a clean and efficient route to the key nitrile intermediate.[3][4]
| Strategy | Description | Advantages | Disadvantages | Key References |
| Classic Minisci Reaction | Direct radical alkylation of protonated pyridine using a radical precursor, oxidant, and acid. | Atom economical, direct C-H functionalization. | Poor regioselectivity (yields C-2/C-4 mixtures), requires strongly acidic conditions. | [1] |
| C-4 Pre-functionalization | Use of a starting material like 4-halopyridine followed by cross-coupling reactions. | High regioselectivity. | Requires multi-step synthesis of the starting material, less atom economical. | [5] |
| Blocking Group-Directed Minisci | Temporary installation of a directing group on the pyridine nitrogen to sterically and electronically favor C-4 attack. | Excellent regioselectivity, high yields, scalable, uses inexpensive pyridine. | Adds two steps to the sequence (protection/deprotection). | [3][4] |
This guide will focus on the Blocking Group-Directed Minisci strategy due to its superior regiocontrol and practicality for synthesizing the target molecule cleanly.
Recommended Two-Step Synthesis Pathway
The selected pathway involves two primary experimental stages:
-
Part A: Regioselective synthesis of the key intermediate, 4-(Pyridin-4-yl)butanenitrile , from pyridine.
-
Part B: Acid-catalyzed hydrolysis of the nitrile intermediate to afford the final product, This compound .
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Pyridine is toxic and flammable. Strong acids and bases are corrosive. Ammonium persulfate is a strong oxidizing agent.
Part A: Synthesis of 4-(Pyridin-4-yl)butanenitrile
This procedure is adapted from the highly regioselective C-4 alkylation method developed by Baran and colleagues.[3][4] It involves the in-situ formation of a pyridinium salt which then undergoes a directed Minisci reaction. The radical precursor, a 3-cyanopropyl radical (•CH₂CH₂CH₂CN), is generated via the silver-catalyzed oxidative decarboxylation of 4-cyanobutanoic acid.[1]
Materials and Reagents:
-
Pyridine
-
Maleic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (anhydrous)
-
4-Cyanobutanoic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1,2-Dichloroethane (DCE)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
A1: Preparation of the Maleate-Derived Pyridinium Salt (Blocking Group Installation)
-
Rationale: This two-step, one-pot procedure installs a temporary blocking group on the pyridine nitrogen. This group sterically hinders the C-2 and C-6 positions, directing the incoming radical to the C-4 position.[4]
-
To a round-bottom flask, add pyridine (1.0 equiv) and maleic acid (1.0 equiv). Stir the mixture at room temperature for 1 hour to form the pyridinium maleate salt.
-
Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (2.2 equiv) dropwise.
-
Remove the ice bath and heat the mixture to 60 °C for 2 hours.
-
Cool the mixture back to 0 °C and slowly add anhydrous ethanol (10 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude diethyl fumarate-derived pyridinium salt, which can be used directly in the next step without further purification.
-
A2: C-4 Selective Minisci Reaction
-
Rationale: This is the key C-H functionalization step. A 3-cyanopropyl radical is generated from 4-cyanobutanoic acid and attacks the C-4 position of the activated pyridinium salt. The use of a biphasic DCE/water system is typical for this transformation.[3]
-
To a reaction vessel, add the crude pyridinium salt (1.0 equiv, from step A1), 4-cyanobutanoic acid (2.0 equiv), silver nitrate (0.2 equiv), and ammonium persulfate (2.0 equiv).
-
Add a 1:1 mixture of 1,2-dichloroethane (DCE) and water to achieve a concentration of 0.1 M with respect to the pyridinium salt.
-
Stir the biphasic mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the C-4 alkylated pyridinium salt.
-
A3: Deprotection to Yield 4-(Pyridin-4-yl)butanenitrile
-
Rationale: The maleate-derived blocking group is readily cleaved using a non-nucleophilic organic base, DBU, to liberate the free pyridine product.[3]
-
Dissolve the crude product from step A2 in DCM (to 0.1 M).
-
Add DBU (3.0 equiv) and stir the mixture at room temperature for 30-60 minutes.
-
Wash the reaction mixture with 1 N NaOH solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4-(Pyridin-4-yl)butanenitrile .
-
Part B: Synthesis of this compound (Nitrile Hydrolysis)
-
Rationale: The nitrile functional group is robust and serves as an excellent precursor to a carboxylic acid. Complete hydrolysis is readily achieved by heating in strong aqueous acid. The workup is critical for isolating the zwitterionic product.[6]
Materials and Reagents:
-
4-(Pyridin-4-yl)butanenitrile (from Part A)
-
Sulfuric acid (H₂SO₄), concentrated or 6 M
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
pH meter or pH paper
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Protocol Steps:
-
Place 4-(Pyridin-4-yl)butanenitrile (1.0 equiv) into a round-bottom flask equipped with a reflux condenser.
-
Add 6 M aqueous sulfuric acid (approx. 10 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 6-12 hours. The reaction can be monitored by TLC or LCMS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Crucial Step (Isolation): Slowly and carefully adjust the pH of the solution to its isoelectric point (pI), which is typically around pH 4-5 for this type of compound. Use a 10% NaOH solution and monitor with a pH meter. The product is least soluble at its pI and will precipitate out of the solution.
-
Stir the resulting suspension in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum to a constant weight to yield pure This compound .
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point: To assess the purity of the final solid product.
Conclusion
This application note details a reliable and highly regioselective method for the synthesis of this compound from pyridine. By employing a modern blocking group-directed Minisci reaction, the common issue of isomeric mixtures is circumvented, allowing for the clean formation of the 4-(pyridin-4-yl)butanenitrile intermediate. Subsequent standard acid-catalyzed hydrolysis provides the target molecule in good yield. This protocol offers a practical and scalable route for researchers requiring access to this versatile chemical building block.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
-
Minisci, F. (1971). Nucleophilic character of alkyl radicals. Wikipedia. [Link]
-
Ventura, C. L., et al. (2021). Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions. Chemical Science, 12(31), 10538–10543. [Link]
-
Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(20), 7036–7043. [Link]
- Ministry of Justice, P. R. C. (2012). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
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- 2. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
Application and Protocol Guide for the Quantitative Analysis of 4-Pyridinebutanoic Acid
Introduction: 4-Pyridinebutanoic acid is a compound of increasing interest in pharmaceutical and metabolic research. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological roles. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and discuss the critical aspects of method validation to ensure data integrity.
Section 1: Analyte Characteristics and Method Selection Rationale
This compound is a polar, ionizable molecule containing a pyridine ring and a carboxylic acid functional group. Its physicochemical properties, such as a predicted pKa of approximately 4.06 for the carboxylic acid and 5.0 for the pyridine nitrogen, are critical in the development of robust analytical methods[1]. The choice of analytical technique is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for high sensitivity and selectivity, especially in complex biological matrices like plasma and urine. Its ability to provide structural information through fragmentation patterns ensures confident identification and quantification.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it is suitable for the analysis of bulk drug substances or formulations where the concentration of this compound is relatively high.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of this compound. This technique often requires a derivatization step to improve the volatility and thermal stability of the analyte.
This guide will focus on providing detailed protocols for LC-MS/MS and HPLC-UV, as they represent the most common and practical approaches for the quantification of this compound.
Section 2: Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is paramount to minimize matrix effects, enhance analyte concentration, and ensure the longevity of analytical instrumentation. The choice of sample preparation technique depends on the sample matrix and the chosen analytical method.
Protein Precipitation (for Plasma and Serum Samples)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma and serum samples.
-
Rationale: Proteins can interfere with chromatographic separation and ionize inefficiently, suppressing the analyte signal in mass spectrometry. Acetonitrile is a common precipitation solvent as it efficiently denatures and precipitates proteins while keeping small molecules like this compound in solution.
-
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Solid-Phase Extraction (SPE) (for Urine, Plasma, and other Biological Fluids)
SPE provides a more thorough clean-up than protein precipitation and can be used to concentrate the analyte. Mixed-mode or anion-exchange sorbents are particularly effective for isolating organic acids.
-
Rationale: Oasis MAX (Mixed-Mode Anion Exchange) cartridges are a good choice for extracting organic acids from aqueous solutions[2]. The sorbent retains acidic compounds under neutral or basic conditions, allowing for the washing away of neutral and basic interferences. The analyte is then eluted with an acidic solvent.
-
Protocol for Oasis MAX SPE:
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.
-
Equilibration: Pass 1 mL of the sample loading buffer (e.g., 2% ammonium hydroxide in water) through the cartridge.
-
Loading: Load the pre-treated sample (e.g., urine diluted 1:1 with loading buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the loading buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the this compound with 1 mL of an acidic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
Section 3: LC-MS/MS Method for High-Sensitivity Quantification
This section details a robust LC-MS/MS method for the quantification of this compound in biological matrices.
Chromatographic Conditions
-
Rationale: A reversed-phase C18 column is a common choice for the separation of small molecules. The use of a gradient elution with an acidic mobile phase (formic acid) ensures good peak shape for the carboxylic acid and promotes protonation for positive ion electrospray ionization.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
-
Rationale: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine-containing compounds. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 166.1 (for C9H11NO2) |
| Product Ion (Q3) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Workflow for LC-MS/MS Analysis:
Sources
Quantitative Analysis of 4-Pyridinebutanoic Acid in Human Plasma by HPLC-MS/MS: An Application Note and Protocol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of 4-Pyridinebutanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring, or metabolic research. The methodology encompasses a straightforward sample preparation using protein precipitation, followed by a rapid and selective chromatographic separation and sensitive detection by tandem mass spectrometry. This document provides a comprehensive guide, from the scientific rationale behind the method development to a step-by-step protocol for implementation and validation, adhering to international regulatory guidelines.
Introduction: The Significance of this compound Analysis
This compound is a molecule of interest in various fields of biomedical research and pharmaceutical development. As a pyridine derivative, it may play a role as a metabolite of various pharmaceutical compounds or as a biomarker for specific metabolic pathways. Accurate and precise quantification of this compound in biological matrices such as human plasma is therefore critical for understanding its physiological and pharmacological relevance. This application note addresses the need for a sensitive, specific, and high-throughput analytical method to support these research endeavors.
The inherent challenges in analyzing small, polar molecules like this compound from complex biological matrices necessitate a highly selective and sensitive analytical technique. HPLC-MS/MS offers the ideal solution by combining the superior separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| pKa (strongest acidic) | ~4.1 | |
| pKa (strongest basic) | ~5.0 | |
| Predicted logP | ~0.25 - 1.08 | |
| Predicted Water Solubility | 24.2 g/L |
The amphiprotic nature of this compound, with both a carboxylic acid and a pyridine functional group, allows for ionization in both positive and negative modes. The positive logP value indicates a moderate lipophilicity, which is a key consideration for selecting an appropriate sample preparation technique.
Method Development: A Rationale-Driven Approach
The development of this HPLC-MS/MS method was guided by the physicochemical properties of this compound and established principles of bioanalytical chemistry.
Sample Preparation: Simplicity and Efficiency
Given the complexity of plasma, a sample preparation step is essential to remove proteins and other interfering substances.[1] Several techniques were considered, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
-
Liquid-Liquid Extraction (LLE): This technique is effective for extracting acidic compounds.[2][3][4] However, it can be time-consuming and require significant amounts of organic solvents.
-
Solid-Phase Extraction (SPE): SPE can provide very clean extracts but often requires a more involved method development process to optimize the sorbent and elution conditions.[5]
-
Protein Precipitation: This method is simple, rapid, and requires minimal solvent, making it ideal for high-throughput analysis. Given the moderate solubility of this compound in organic solvents, protein precipitation with acetonitrile was selected as the most efficient approach.
The chosen protein precipitation protocol is outlined in the detailed experimental section.
Chromatographic Separation: Achieving Selectivity
The goal of the chromatographic separation is to resolve this compound from endogenous plasma components to minimize matrix effects. A reversed-phase C18 column was chosen due to its versatility and wide applicability for the separation of small molecules.
The mobile phase composition was optimized to achieve good peak shape and retention. An acidic mobile phase containing formic acid was selected to promote the protonation of the carboxylic acid group, leading to better retention on the C18 stationary phase. A gradient elution with acetonitrile was employed to ensure efficient elution and a short run time.
Mass Spectrometric Detection: Maximizing Sensitivity and Specificity
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode was used for detection due to its exceptional sensitivity and selectivity.
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[6] Given the presence of the basic pyridine nitrogen, positive ion mode ESI was chosen to generate the protonated molecule [M+H]⁺ as the precursor ion.
Fragmentation: The fragmentation of the precursor ion is induced in the collision cell of the mass spectrometer. Based on the fragmentation patterns of similar carboxylic acids and pyridine-containing compounds, the most probable fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 166.1) is the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety, resulting in a stable product ion. Another likely fragmentation is the loss of the butanoic acid side chain.
The proposed MRM transitions are summarized in the table below. The transition with the highest intensity should be used for quantification (Quantifier), while the second most intense transition should be used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 166.1 | 120.1 (Proposed) | 78.1 (Proposed) |
| Internal Standard (IS) | - | - | - |
An isotopically labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for any variability in sample preparation and instrument response.
Detailed Experimental Protocol
This section provides a step-by-step guide for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
Instrumentation
-
HPLC system capable of gradient elution
-
Tandem mass spectrometer with an electrospray ionization source
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration in 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
Caption: Workflow for plasma sample preparation.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table in Section 3.3 |
Method Validation
The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure its reliability for bioanalytical applications.[3][5][7][8]
Caption: Key parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of repeated measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible recovery is required. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The described protocol, from sample preparation to method validation, is designed to be robust, reliable, and suitable for high-throughput applications in both research and regulated environments. By following the detailed steps and rationale presented, researchers can confidently implement this method to obtain high-quality data for their studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Gholivand, M. B., & Abolghasemi, M. M. (2011). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography B, 879(3-4), 281–288. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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FooDB. (n.d.). 3-Pyridinebutanoic acid. [Link]
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Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Wikipedia. (2023). Electrospray ionization. [Link]
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Morais, C. L., Lima, K. M., Singh, M., & Martin, F. L. (2020). Tutorial: multivariate classification for vibrational spectroscopy in biological samples. Nature Protocols, 15(7), 2143–2162. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Islam, M. R., & Kamal, A. H. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 7(5), 1151-1157. [Link]
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- 4. agilent.com [agilent.com]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA | Semantic Scholar [semanticscholar.org]
The Strategic Synthesis of Tirofiban: An Application Guide Featuring 4-Pyridinebutanoic Acid Hydrochloride Derivatives
Abstract
This comprehensive application note provides an in-depth technical guide for the synthesis of Tirofiban, a potent non-peptide glycoprotein IIb/IIIa receptor antagonist. The focus of this guide is the strategic utilization of a key intermediate derived from 4-pyridinebutanoic acid, namely 4-(4-chlorobutyl)pyridine hydrochloride. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exposition of the synthetic pathway, step-by-step experimental protocols, and the scientific rationale underpinning the methodological choices. The protocols are designed to be self-validating, with an emphasis on achieving high purity and yield. All quantitative data is summarized for clarity, and the logical flow of the synthesis is visually represented through a detailed workflow diagram.
Introduction to Tirofiban and its Synthesis
Tirofiban is a critical therapeutic agent in the management of acute coronary syndromes, functioning as a platelet aggregation inhibitor.[1] Its mechanism of action involves the reversible antagonism of the platelet glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[2] The chemical structure of Tirofiban, (S)-2-(butylsulfonamido)-3-(4-[4-(piperidin-4-yl)butoxy]phenyl)propanoic acid, presents a fascinating synthetic challenge, requiring a convergent approach for efficient construction.
A widely adopted and efficient synthetic strategy involves the preparation of two key intermediates: N-(n-butylsulfonyl)-L-tyrosine and a piperidinylbutoxy side chain. The latter is ingeniously derived from this compound hydrochloride through a series of transformations. This application note will elucidate a robust and scalable synthetic route, providing detailed protocols and explaining the critical considerations at each step.
The Convergent Synthetic Strategy
The synthesis of Tirofiban hydrochloride is logically divided into three primary stages, a convergent approach that enhances overall efficiency and allows for the purification of intermediates.
-
Stage 1: Synthesis of the Tyrosine Core - N-(n-butylsulfonyl)-L-tyrosine. This stage involves the selective protection of the amino group of L-tyrosine with a butylsulfonyl group.
-
Stage 2: Elaboration of the Side Chain - Synthesis of 4-(4-chlorobutyl)pyridine hydrochloride. This crucial intermediate is prepared from a precursor related to this compound.
-
Stage 3: Final Assembly and Refinement. The two key intermediates are coupled, followed by the reduction of the pyridine ring and final salt formation to yield high-purity Tirofiban hydrochloride.
The overall synthetic workflow is depicted in the following diagram:
Caption: Figure 1: Convergent Synthesis Workflow for Tirofiban Hydrochloride.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods and have been optimized for clarity and reproducibility.
Stage 1: Synthesis of N-(n-butylsulfonyl)-L-tyrosine
This three-step, one-pot procedure efficiently produces the sulfonated tyrosine core. The initial silylation is a critical step to protect the carboxylic acid and phenolic hydroxyl groups, thereby directing the subsequent sulfonylation to the amino group.
Protocol 1: Preparation of N-(n-butylsulfonyl)-L-tyrosine
| Step | Procedure | Rationale and In-depth Explanation |
| 1. Silylation | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend L-tyrosine (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add trimethylsilyl chloride (TMSCl, 2.2 eq) and stir the mixture at reflux for 2-3 hours until a clear solution is obtained. | The silylation of both the carboxylic acid and the phenolic hydroxyl group with TMSCl serves a dual purpose. It protects these reactive sites from participating in the subsequent sulfonylation reaction and also increases the solubility of the tyrosine derivative in the organic solvent. |
| 2. N-Sulfonylation | Cool the reaction mixture to 0-5 °C in an ice bath. Add triethylamine (1.1 eq) followed by the dropwise addition of n-butylsulfonyl chloride (1.05 eq) while maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. | The addition of a base like triethylamine is crucial to neutralize the HCl generated during the sulfonylation reaction. The reaction of the amino group with n-butylsulfonyl chloride forms the stable sulfonamide bond. |
| 3. Deprotection and Isolation | Quench the reaction by the slow addition of water. The silyl ethers will hydrolyze, and the product will precipitate. Adjust the pH of the aqueous layer to 2-3 with 1M HCl. Filter the precipitated solid, wash with cold water, and dry under vacuum to afford N-(n-butylsulfonyl)-L-tyrosine as a white solid. | The silyl protecting groups are labile to aqueous acid and are easily removed during the workup. Acidification of the solution ensures the protonation of the carboxylic acid, leading to the precipitation of the final product. |
Table 1: Quantitative Data for N-(n-butylsulfonyl)-L-tyrosine Synthesis
| Reagent | Molar Eq. | Purity | Typical Yield |
| L-Tyrosine | 1.0 | >99% | - |
| Trimethylsilyl chloride | 2.2 | >98% | - |
| n-Butylsulfonyl chloride | 1.05 | >98% | - |
| Triethylamine | 1.1 | >99% | - |
| Product | - | >98% | 80-90% |
Stage 2: Synthesis of 4-(4-chlorobutyl)pyridine hydrochloride
The synthesis of this key side-chain intermediate begins with the reduction of this compound, followed by chlorination.
Protocol 2: Preparation of 4-(4-chlorobutyl)pyridine hydrochloride
| Step | Procedure | Rationale and In-depth Explanation |
| 1. Reduction | To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-tetrahydrofuran complex (BH3-THF, 1.5 eq) dropwise at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. | Borane is a selective reducing agent for carboxylic acids, converting it to the corresponding primary alcohol, 4-(4-pyridyl)butanol, without affecting the pyridine ring. |
| 2. Chlorination | Cool the reaction mixture to 0 °C and slowly add thionyl chloride (SOCl2, 1.2 eq). Stir the mixture at room temperature for 2-3 hours. | Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. |
| 3. Isolation | Concentrate the reaction mixture under reduced pressure. The residue is then triturated with diethyl ether to induce precipitation. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(4-chlorobutyl)pyridine hydrochloride. | The hydrochloride salt of the product is typically a crystalline solid that is easily isolated by precipitation from a non-polar solvent like diethyl ether. |
Table 2: Quantitative Data for 4-(4-chlorobutyl)pyridine hydrochloride Synthesis
| Reagent | Molar Eq. | Purity | Typical Yield |
| This compound | 1.0 | >98% | - |
| Borane-THF complex | 1.5 | 1M in THF | - |
| Thionyl chloride | 1.2 | >99% | - |
| Product | - | >98% | 85-95% |
Stage 3: Final Assembly and Refinement
The final stage involves the coupling of the two intermediates, followed by hydrogenation and salt formation.
Protocol 3: Coupling, Hydrogenation, and Salt Formation
| Step | Procedure | Rationale and In-depth Explanation |
| 1. O-Alkylation (Williamson Ether Synthesis) | In a suitable reactor, dissolve N-(n-butylsulfonyl)-L-tyrosine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, such as potassium hydroxide (KOH, 2.2 eq), and stir until a clear solution is formed. Add 4-(4-chlorobutyl)pyridine hydrochloride (1.1 eq) and heat the mixture to 60-70 °C for 8-12 hours. | This is a classic Williamson ether synthesis where the phenoxide ion of the tyrosine derivative acts as a nucleophile, displacing the chloride from the side-chain intermediate. A strong base is required to deprotonate the phenolic hydroxyl group, and a polar aprotic solvent like DMF facilitates the SN2 reaction.[3][4] |
| 2. Catalytic Hydrogenation | After cooling the reaction mixture, dilute it with a suitable solvent like acetic acid. Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w). Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir at 50-60 °C for 6-8 hours. | Palladium on carbon is a highly effective catalyst for the hydrogenation of the pyridine ring to a piperidine ring under relatively mild conditions.[5][6] The use of a heterogeneous catalyst simplifies the purification process as it can be removed by filtration. |
| 3. Salt Formation and Purification | Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Dissolve the crude Tirofiban free base in a suitable solvent (e.g., isopropanol) and add a calculated amount of concentrated hydrochloric acid. Cool the solution to induce crystallization. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain Tirofiban hydrochloride. | The formation of the hydrochloride salt not only improves the stability and handling of the final product but also provides an excellent opportunity for purification through recrystallization.[7][8] |
Table 3: Quantitative Data for Final Assembly
| Reagent | Molar Eq. | Purity | Typical Yield (Overall) |
| N-(n-butylsulfonyl)-L-tyrosine | 1.0 | >98% | - |
| 4-(4-chlorobutyl)pyridine HCl | 1.1 | >98% | - |
| Potassium hydroxide | 2.2 | >85% | - |
| 10% Palladium on carbon | 5-10% (w/w) | - | - |
| Hydrogen gas | Excess | High purity | - |
| Hydrochloric acid | Stoichiometric | Concentrated | - |
| Product (Tirofiban HCl) | - | >99.5% | 70-80% |
Self-Validating Systems and Quality Control
Each stage of the synthesis should be monitored by appropriate analytical techniques to ensure the reaction has gone to completion and to assess the purity of the intermediates.
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of the reactions.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
A rigorous quality control process ensures that the final Tirofiban hydrochloride meets the stringent purity requirements for pharmaceutical applications.
Conclusion
The synthetic route to Tirofiban hydrochloride presented in this application note, utilizing a derivative of this compound, is a robust and efficient strategy. By understanding the scientific principles behind each step, from the strategic use of protecting groups to the choice of catalysts and reaction conditions, researchers can confidently and reproducibly synthesize this vital therapeutic agent. The detailed protocols and quantitative data provided herein serve as a valuable resource for drug development professionals, enabling the consistent production of high-purity Tirofiban hydrochloride.
References
-
Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
- CN104447509A - Tirofiban hydrochloride preparation process - Google Patents.
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Palladium on carbon. Wikipedia. Available at: [Link]
- CN102267937B - Preparation method of tirofiban hydrochloride - Google Patents.
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The Role of Palladium on Carbon in Hydrogenolysis Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Recrystallization. Amrita Vishwa Vidyapeetham. Available at: [Link]
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CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]
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Tirofiban. Wikipedia. Available at: [Link]
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Tirofiban | C22H36N2O5S | CID 60947 - PubChem. National Institutes of Health. Available at: [Link]
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Application Note: A Protocol for the Design, Screening, and Formation of 4-Pyridinebutanoic Acid Co-crystals
Abstract
This guide provides a comprehensive experimental framework for the formation of co-crystals using 4-Pyridinebutanoic acid (4-PBA) as the active pharmaceutical ingredient (API). Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of APIs, such as solubility, stability, and bioavailability, without altering their pharmacological activity.[1][2] This document outlines the principles of co-crystal design based on supramolecular synthons, strategies for rational coformer selection, detailed protocols for screening and bulk synthesis, and the essential analytical techniques required for characterization. The methodologies are designed for researchers in pharmaceutical development, materials science, and medicinal chemistry.
Introduction to Co-crystallization and this compound
Pharmaceutical co-crystals are multi-component crystalline solids composed of an API and a benign coformer molecule, which are solid at ambient temperature.[3] Unlike salts, the components in a co-crystal are linked through non-ionic interactions, primarily hydrogen bonds. The strategic selection of a coformer allows for the targeted modification of an API's physical properties.[1][3]
This compound (4-PBA) is a molecule of interest due to its functional groups: a carboxylic acid and a pyridine ring. These moieties are prime candidates for forming robust hydrogen bonds, making 4-PBA an excellent candidate for co-crystal development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[4] |
| Molecular Weight | 165.19 g/mol | PubChem[4] |
| Melting Point | 84-85 °C | ChemicalBook[5] |
| IUPAC Name | 4-pyridin-2-ylbutanoic acid | PubChem[4] |
Principle of Co-crystal Design: The Supramolecular Synthon Approach
The foundation of rational co-crystal design lies in the concept of supramolecular synthons . These are robust, predictable, and recurring patterns of intermolecular interactions.[6] For 4-PBA, the most anticipated and reliable interaction is the carboxylic acid–pyridine heterosynthon .[7][8] This synthon is formed by a strong O-H···N hydrogen bond between the carboxylic acid group of 4-PBA and the nitrogen atom of a pyridine-containing coformer, or vice-versa.[6][7][9] Studies have shown this heterosynthon is highly favored, occurring in 98% of crystal structures containing both acid and pyridine moieties in the absence of other competing groups.[9]
The carboxylic acid group of 4-PBA can also form a homodimer (acid-acid synthon), but the presence of a complementary pyridine group on a coformer makes the formation of the acid-pyridine heterodimer more probable.[10]
Diagram: Expected Supramolecular Synthon
Caption: Predicted hydrogen bonding between 4-PBA and a pyridine coformer.
Coformer Selection Strategy
A systematic approach to coformer selection increases the probability of successful co-crystal formation. Coformers should be non-toxic and generally recognized as safe (GRAS) for pharmaceutical applications.
Key considerations include:
-
Functional Group Complementarity: Select coformers with functional groups capable of forming robust hydrogen bonds with 4-PBA's carboxylic acid and pyridine ring (e.g., other carboxylic acids, amides, phenols).
-
pKa Rule: To favor a co-crystal over a salt, the difference in pKa between the acidic group of 4-PBA and the basic group of the coformer (or vice versa) should generally be less than 3 (ΔpKa < 3).
Table 2: Potential Coformers for this compound
| Coformer Name | Functional Groups | Rationale for Selection |
| Adipic Acid | Dicarboxylic Acid | Can form acid-pyridine and acid-acid synthons. |
| Isonicotinamide | Pyridine, Amide | Complementary pyridine for acid-pyridine synthon; amide for other interactions. |
| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenol | Multiple H-bond donor/acceptor sites. |
| Succinic Acid | Dicarboxylic Acid | Proven coformer for APIs with similar functionalities. |
| Benzoic Acid | Carboxylic Acid | Simple aromatic acid for fundamental synthon studies. |
Experimental Protocols
A multi-tiered approach is recommended, starting with rapid screening methods and progressing to bulk synthesis for promising "hits."
Diagram: Co-crystal Development Workflow
Caption: General workflow from coformer selection to final characterization.
Screening Method 1: Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is highly efficient for rapid co-crystal screening.[1][11] The addition of a small amount of solvent facilitates molecular mobility and accelerates the formation of the new crystalline phase.[12][13]
Protocol:
-
Place 4-PBA and the selected coformer (e.g., 20-50 mg total) in a 1:1 molar ratio into an agate mortar.
-
Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate). The mixture should appear as a thick paste, not a slurry.
-
Grind the mixture vigorously with a pestle for 15-20 minutes.[13]
-
Scrape the resulting powder from the mortar and pestle.
-
Allow the powder to air-dry or place it in a vacuum oven at a low temperature (e.g., 40 °C) for a short period to remove residual solvent.
-
Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.
Screening Method 2: Solvent Evaporation
This is a classical method that can sometimes yield single crystals suitable for structural analysis.[14]
Protocol:
-
Dissolve equimolar amounts of 4-PBA and the coformer in a common solvent in a small vial. Choose a solvent in which both components are reasonably soluble.
-
Stir the solution for 5-10 minutes to ensure complete dissolution.
-
Loosely cap the vial or cover it with perforated film to allow for slow solvent evaporation at room temperature.
-
Monitor the vial daily for the formation of crystals.
-
Once crystals have formed and the solvent has evaporated, collect the solid material.
-
Analyze the solids using PXRD and optical microscopy.
Bulk Synthesis: Slurry Crystallization
Slurry crystallization is an effective method for producing larger quantities of the thermodynamically most stable co-crystal form.[15][16][17]
Protocol:
-
Add an excess of 4-PBA and the coformer in the desired stoichiometric ratio (e.g., 1:1) to a vial.
-
Add a solvent in which both components have low to moderate solubility. The goal is to create a suspension (a slurry), not a clear solution.[1][12]
-
Seal the vial and stir the slurry vigorously using a magnetic stir bar at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours).
-
After the equilibration period, filter the suspension to collect the solid material.
-
Wash the solids with a small amount of the same solvent to remove any surface-adhered starting materials.
-
Dry the solids in a vacuum oven at a suitable temperature.
-
Characterize the final product using PXRD, DSC, and TGA.
Characterization of Co-crystal Forms
Confirmation of co-crystal formation requires a suite of analytical techniques to distinguish the new phase from a simple physical mixture or the starting materials.[18][19]
Table 3: Key Characterization Techniques and Expected Results
| Technique | Purpose | Indication of Co-crystal Formation |
| Powder X-ray Diffraction (PXRD) | Primary phase identification. | A unique diffraction pattern that is different from the patterns of the individual starting materials and their physical mixture.[18][19][20] |
| Differential Scanning Calorimetry (DSC) | Thermal analysis; melting point determination. | A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the individual components.[18][19][21] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent content. | Determines if the co-crystal is a solvate or an anhydrate by showing weight loss at specific temperatures.[21] |
| FTIR / Raman Spectroscopy | Probes changes in molecular vibrations and hydrogen bonding. | Shifts in vibrational frequencies (e.g., C=O stretch of the carboxylic acid, N-H stretches) indicating the formation of new hydrogen bonds.[18][19] |
| Single Crystal X-ray Diffraction (SCXRD) | Absolute structure determination. | Provides definitive proof of co-crystal formation by revealing the precise arrangement of molecules and their intermolecular interactions in the crystal lattice.[19] |
Data Interpretation
-
PXRD: The appearance of new, distinct peaks in the diffractogram of the experimental product that are absent in the patterns of the starting materials is the primary evidence of a new crystalline phase.[18]
-
DSC: A physical mixture will typically show two separate melting endotherms corresponding to the individual components. A true co-crystal will exhibit a single melting point, usually intermediate between the two components.[19]
-
Spectroscopy: In the FTIR spectrum, the characteristic broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) may sharpen and shift upon formation of the O-H···N hydrogen bond in the co-crystal.
Conclusion
This application note provides a structured and scientifically grounded protocol for the systematic investigation of this compound co-crystals. By employing a rational design strategy based on supramolecular synthons and utilizing a combination of high-throughput screening and targeted bulk synthesis methods, researchers can efficiently discover and produce novel crystalline forms of 4-PBA. Rigorous characterization using orthogonal analytical techniques is paramount to confirming the formation of a true co-crystal and understanding its physicochemical properties for potential applications in drug development.
References
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Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. (n.d.). PubMed. Retrieved from [Link]
-
Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. (n.d.). ACS Publications. Retrieved from [Link]
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Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Carboxylic acid–pyridine supramolecular heterocatemer in a co-crystal. (n.d.). ResearchGate. Retrieved from [Link]
-
Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Co-crystallization: Technique for solubility enhancement. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Characterization and Quality Control of Pharmaceutical Cocrystals. (n.d.). J-Stage. Retrieved from [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.). MDPI. Retrieved from [Link]
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Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (n.d.). MDPI. Retrieved from [Link]
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Preparation of cocrystal ASC by liquid assisted grinding (ASC-LAG). (n.d.). Bio-protocol. Retrieved from [Link]
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Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (n.d.). Systematic Reviews in Pharmacy. Retrieved from [Link]
-
4-(Pyridin-2-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials. (2019). Cardiff University. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Co-Crystal: A Review on Techniques and Characterization. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
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Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. Retrieved from [Link]
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Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. (n.d.). MDPI. Retrieved from [Link]
-
4-Oxo-4-(3-pyridyl)butyric acid. (n.d.). PubChem. Retrieved from [Link]
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Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Mechanochemistry in Co-crystal Synthesis. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. (2023). ACS Publications. Retrieved from [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (n.d.). ACS Publications. Retrieved from [Link]
-
Cocrystal Screening, Selection, Formulation. (n.d.). Triclinic Labs. Retrieved from [Link]
-
Crystallization Screening. (n.d.). Hampton Research. Retrieved from [Link]
-
Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4-Pyridinebutanoic Acid in Next-Generation Radioligand Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of target-specific radioligands is a cornerstone of modern nuclear medicine and oncology, enabling non-invasive imaging and targeted radionuclide therapy. The molecular architecture of these radiopharmaceuticals is a critical determinant of their in vivo performance. This guide delves into the strategic application of 4-Pyridinebutanoic acid and its derivatives as versatile linkers in radioligand design. We will explore the rationale behind incorporating such structures to modulate pharmacokinetic properties, detail hypothetical yet scientifically grounded protocols for synthesis and radiolabeling, and discuss the evaluation of these novel radiotracers.
Introduction: The Pivotal Role of Linkers in Radiopharmaceutical Design
A successful radiopharmaceutical is a triad of a targeting biomolecule, a radionuclide securely held by a chelator, and a linker that connects these two components.[1][2] While often overlooked, the linker is not merely a passive spacer but an active modulator of the radioligand's biological profile.[2] The choice of linker can profoundly influence solubility, stability, biodistribution, and clearance kinetics, ultimately impacting diagnostic efficacy and therapeutic index.[1][2]
One emerging strategy in radioligand development is the incorporation of pharmacokinetic-modifying (PKM) linkers that can interact with endogenous proteins, such as serum albumin.[3][4] This interaction can extend the circulation half-life of the radioligand, leading to enhanced accumulation in tumor tissues and improved tumor-to-background ratios.[3][4]
This compound Derivatives as Pharmacokinetic Modulators
While direct applications of this compound in widely known radioligands are not extensively documented in mainstream literature, its structural analog, 4-(p-iodophenyl)butyric acid (IPBA), has demonstrated significant utility as an albumin-binding moiety.[3][4][5][6][7] This provides a strong rationale for exploring this compound derivatives for similar purposes. The pyridine ring offers a site for further chemical modification and can influence the overall polarity and binding characteristics of the molecule. The butanoic acid chain provides the appropriate length and flexibility to interact with binding pockets on albumin.
Mechanism of Action: Albumin Binding
Human serum albumin (HSA) is the most abundant protein in blood plasma and has several binding sites for endogenous and exogenous molecules.[3] By incorporating a moiety with affinity for HSA, a radioligand can reversibly bind to this protein, effectively creating a circulating reservoir of the radiopharmaceutical.[6] This leads to:
-
Prolonged blood circulation: Reduced renal clearance and extended bioavailability.[3][4]
-
Enhanced tumor uptake: Increased opportunity for the radioligand to engage with its target on tumor cells.[3][6]
-
Improved tumor-to-background ratios: Slower clearance from the tumor compared to non-target tissues.[4]
The following diagram illustrates the concept of an albumin-binding radioligand.
Caption: Conceptual workflow of an albumin-binding radioligand.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and radiolabeling of a hypothetical radioligand incorporating a this compound derivative as a linker.
Synthesis of a Precursor for Radiolabeling
This protocol describes the synthesis of a precursor molecule where a this compound derivative links a targeting moiety (e.g., a small molecule inhibitor) to a chelator suitable for radiometal complexation (e.g., DOTA).
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of a radiolabeling precursor.
Step-by-Step Protocol:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of this compound.
-
-
Conjugation to the Targeting Moiety:
-
Dissolve the targeting moiety (containing a primary amine) (1 equivalent) in DMF.
-
Add the activated this compound NHS-ester solution dropwise.
-
Add diisopropylethylamine (DIPEA) (2 equivalents) as a base.
-
Stir the reaction overnight at room temperature.
-
-
Purification of the Intermediate:
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the product by flash column chromatography on silica gel.
-
-
Conjugation of DOTA:
-
Dissolve the purified targeting moiety-linker conjugate (1 equivalent) in a mixture of DMF and water (1:1).
-
Add DOTA-NHS ester (1.2 equivalents).
-
Adjust the pH to 8.5-9.0 with a suitable base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature for 6 hours.
-
-
Final Purification:
-
Purify the final precursor by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Radiolabeling with Lutetium-177
This protocol outlines the radiolabeling of the synthesized precursor with Lutetium-177 (¹⁷⁷Lu), a widely used therapeutic radionuclide.
Step-by-Step Protocol:
-
Preparation:
-
In a sterile, pyrogen-free reaction vial, add 10-20 µg of the precursor dissolved in a small volume of metal-free water.
-
Add 100 µL of a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
-
Radiolabeling Reaction:
-
Add the desired amount of [¹⁷⁷Lu]LuCl₃ solution (e.g., 100-500 MBq).
-
Gently mix the solution.
-
Incubate the reaction mixture at 95°C for 15-20 minutes.
-
-
Quenching and Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Perform quality control using instant thin-layer chromatography (ITLC) or RP-HPLC to determine the radiochemical purity. A successful radiolabeling should yield >95% purity.
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, purify the radiolabeled compound using a C18 Sep-Pak cartridge.
-
Table 1: Typical Reaction Parameters for ¹⁷⁷Lu-labeling
| Parameter | Value |
| Precursor Amount | 10-20 µg |
| Radionuclide | [¹⁷⁷Lu]LuCl₃ |
| Activity | 100-500 MBq |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.0 |
| Reaction Temperature | 95°C |
| Reaction Time | 15-20 minutes |
| Target Radiochemical Purity | >95% |
Preclinical Evaluation of the Novel Radioligand
After successful synthesis and radiolabeling, the novel radioligand must undergo rigorous preclinical evaluation to assess its potential for in vivo applications.
Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a novel radioligand.
In Vitro Studies
-
Stability: Assess the stability of the radioligand in human serum and saline at 37°C over several hours.
-
Lipophilicity: Determine the octanol-water partition coefficient (logP) to predict its in vivo behavior.
-
Cell Binding Assays: Perform saturation and competitive binding assays using target-expressing cell lines to determine the binding affinity (Kd) and specificity.
In Vivo Studies
-
Biodistribution: Inject the radioligand into tumor-bearing animal models and measure the radioactivity in various organs and tissues at different time points.
-
PET/SPECT Imaging: Perform dynamic or static imaging to visualize the in vivo distribution of the radioligand and assess tumor targeting.
Conclusion and Future Perspectives
The use of this compound and its derivatives as linkers in radioligand development represents a promising strategy to fine-tune the pharmacokinetic properties of these imaging and therapeutic agents. The ability to modulate albumin binding can lead to improved tumor targeting and a better therapeutic window. The protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel radiopharmaceuticals incorporating this versatile chemical scaffold. Further research into the structure-activity relationships of different pyridinebutanoic acid derivatives will undoubtedly lead to the development of even more effective radioligands for personalized medicine.
References
-
The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules. (2022). [Link]
-
Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Anticancer Agents Med Chem. (2009). [Link]
-
Developments of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid. ResearchGate. (2025). [Link]
-
Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. J Control Release. (2025). [Link]
-
Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics. MDPI. (2023). [Link]
-
Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy. ResearchGate. (2021). [Link]
-
Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging. Mol Pharm. (2021). [Link]
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Application Note: A Strategic Approach to the Synthesis of 6-(Pyridin-4-yl)pyridazin-3(2H)-one from Pyridine Precursors
Abstract
This document provides a comprehensive guide for the synthesis of 6-(pyridin-4-yl)pyridazin-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyridazinone derivatives are recognized for their diverse pharmacological activities, including cardiotonic, anti-inflammatory, and anticancer properties.[1][2] The synthetic strategy detailed herein begins not directly from 4-Pyridinebutanoic acid, but from more fundamental pyridine precursors, addressing the prerequisite of a γ-keto acid intermediate for efficient pyridazinone ring formation. We present a robust, two-stage synthetic pathway: (1) the synthesis of the key intermediate, 4-oxo-4-(pyridin-4-yl)butanoic acid, via a modified Friedel-Crafts acylation, and (2) its subsequent cyclocondensation with hydrazine hydrate to yield the target pyridazinone. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed protocols, mechanistic insights, and practical guidance.
Introduction and Strategic Overview
The pyridazin-3(2H)-one nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous bioactive agents.[3] Its combination with a pyridine ring, another critical pharmacophore, can yield compounds with enhanced biological profiles and desirable ADME properties. The target molecule, 6-(pyridin-4-yl)pyridazin-3(2H)-one, exemplifies this synergy.
A common and efficient route to the 3(2H)-pyridazinone ring system is the cyclocondensation of a γ-keto acid with hydrazine.[4] The user's specified starting material, this compound, lacks the requisite ketone functionality at the γ-position (C4). Therefore, a direct cyclization is not feasible. Our strategy involves the synthesis of the necessary γ-keto acid intermediate, 4-oxo-4-(pyridin-4-yl)butanoic acid , from pyridine and succinic anhydride. This intermediate is then cyclized to form the final product.
The overall synthetic workflow is illustrated below.
Sources
Application Note & Protocol: High-Purity Recovery of 4-Pyridinebutanoic Acid via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 4-Pyridinebutanoic acid (4-PBA) using the recrystallization technique. Tailored for researchers in organic synthesis, medicinal chemistry, and drug development, this application note moves beyond a simple set of instructions. It elucidates the physicochemical principles governing the purification process, offers a detailed, step-by-step protocol for achieving high-purity crystalline product, and includes a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Rationale for Purification
This compound is a heterocyclic compound incorporating both a pyridine ring and a carboxylic acid moiety.[1][2] Its structural features make it a valuable building block in the synthesis of pharmacologically active agents and functional materials. The purity of such intermediates is paramount; residual starting materials, catalysts, or side-products from synthesis can interfere with subsequent reactions, compromise biological assay results, and introduce toxicological risks in drug development pipelines.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[3] The method leverages differences in solubility between the target compound and its impurities in a selected solvent or solvent system at varying temperatures. A successful recrystallization yields a product with significantly enhanced purity, often in a well-defined crystalline form suitable for downstream applications and characterization.
Guiding Principles: The Science of Recrystallization for 4-PBA
The efficacy of recrystallization is rooted in the principle that the solubility of most solids increases with temperature. The ideal solvent for 4-PBA should exhibit high solubility at its boiling point and low solubility at or below room temperature. This differential solubility is the thermodynamic driving force for the purification process.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][4] |
| Molecular Weight | 165.19 g/mol | [2][4] |
| Appearance | Yellow to brown solid | [4] |
| Melting Point (MP) | 84-85 °C | [4] |
| pKa (Predicted) | Carboxylic Acid: ~4.46; Pyridine N: ~5.0 | [4][5] |
The structure of 4-PBA, containing both a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting pyridine nitrogen, suggests high solubility in polar protic solvents like water and alcohols.[6] However, for recrystallization, a solvent system that provides a steep solubility curve is optimal. A water/ethanol mixture is an excellent choice. 4-PBA is sparingly soluble in cold water but highly soluble in hot ethanol. By dissolving the crude material in a minimum amount of hot ethanol and then adding hot water to the point of saturation (the "cloud point"), a system is created where the compound will readily crystallize upon slow cooling.
Experimental Workflow for Recrystallization
The following diagram outlines the logical flow of the purification protocol.
Caption: Logical workflow for the purification of this compound.
Detailed Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (decolorizing carbon), optional
-
Erlenmeyer flasks (x3)
-
Hot plate with stirring capability
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula, watch glass, boiling chips
-
Ice bath
-
Melting point apparatus
Procedure:
-
Solvent Preparation: Pre-heat both ethanol and deionized water on a hot plate. Keep them at a gentle boil.
-
Dissolution of Crude Product:
-
Place the crude this compound (e.g., 1.0 g) and a boiling chip into a 50 mL Erlenmeyer flask.
-
Place the flask on the hot plate and add the minimum volume of hot ethanol dropwise while swirling until the solid just dissolves.[7] The goal is to create a concentrated, near-saturated solution. Avoid adding a large excess of solvent, as this will reduce the final recovery.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat source. Allow the boiling to subside briefly to prevent foaming over.
-
Add a very small amount (e.g., a microspatula tip) of activated charcoal to the solution.[8] Swirl the mixture and gently reheat for 2-3 minutes to allow the charcoal to adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities and activated charcoal.
-
Set up a stemless funnel with fluted filter paper resting on a second, pre-warmed Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of hot solvent through it to prevent premature crystallization in the funnel stem.[9]
-
Keeping the solution near its boiling point, carefully and quickly pour it through the fluted filter paper.
-
Rinse the first flask with a tiny amount of hot solvent and pass it through the filter to recover any residual product.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling tends to trap impurities.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield of crystals from the solution.[7]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water filtrate.
-
Collect the crystals by suction filtration, transferring the crystalline slurry into the Büchner funnel.[9]
-
Wash the collected crystals with a small portion of ice-cold solvent (a similar ethanol/water ratio or pure, cold water) to rinse away any adhering mother liquor which contains the soluble impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying and Analysis:
-
Transfer the crystalline product from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Weigh the final product and calculate the percent recovery.
-
Determine the melting point of the purified crystals. A sharp melting range close to the literature value of 84-85 °C indicates high purity.[4]
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent until the solution becomes slightly turbid. Re-cool slowly. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is too saturated. | Add a small amount of additional hot solvent until the oil redissolves. You may also need to switch to a lower-boiling point solvent system. |
| Low percent recovery. | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is properly pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Colored crystals obtained. | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal during the dissolution step.[8] |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
Ethanol is flammable. Do not use it near an open flame. Use a steam bath or a heating mantle as a heat source.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
-
This compound | C9H11NO2 | CID 3159625 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Purification by Recrystallization - CUNY. (n.d.). City University of New York. Retrieved from [Link]
- Recrystallization of S.A..pdf. (n.d.).
-
[Orgo Lab] Recrystallization of Acetanilide - YouTube. (2021, September 7). YouTube. Retrieved from [Link]
-
Showing Compound 3-Pyridinebutanoic acid (FDB022365) - FooDB. (n.d.). FooDB. Retrieved from [Link]
-
4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: GC-MS Analysis for Purity Assessment of 4-Pyridinebutanoic Acid
Introduction: The Critical Role of Purity in Drug Development
4-Pyridinebutanoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.[1] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, derivatization, instrument parameters, and data analysis. The methodology is designed to be robust and reliable, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2]
The Challenge: Analyzing a Polar, Non-Volatile Compound
Direct GC-MS analysis of carboxylic acids like this compound is challenging due to their low volatility and high polarity.[3][4] These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector, and strong interactions with the stationary phase of the GC column. To overcome these issues, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester.[3][5]
The Solution: Silylation for Enhanced Volatility
Silylation is a common and effective derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[3][4] This process significantly increases the volatility of the analyte, making it amenable to GC-MS analysis.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating agent that will be utilized in this protocol.
Experimental Workflow: A Step-by-Step Protocol
Materials and Reagents
-
This compound: Reference standard and sample for analysis
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Silylating agent
-
Pyridine: Anhydrous, as a catalyst and solvent
-
Dichloromethane (DCM): High-purity, for sample dilution
-
Internal Standard (IS): (Optional but recommended for quantitative analysis) e.g., a structurally similar compound not present in the sample.
Sample Preparation and Derivatization
The following protocol outlines the derivatization of this compound to its trimethylsilyl (TMS) ester.
-
Sample Weighing: Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of anhydrous pyridine to the vial.
-
Silylating Agent: Add 500 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with dichloromethane to the desired concentration for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of applications. |
| Injector Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent retention times. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation of the analyte from potential impurities. |
| MS Source Temp. | 230°C | Optimizes ionization efficiency. |
| MS Quad Temp. | 150°C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Scan Range | 40-450 m/z | Covers the expected mass range of the derivatized analyte and impurities. |
Data Analysis and Interpretation
-
Peak Identification: The primary peak in the chromatogram should correspond to the TMS-derivatized this compound. Confirmation is achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). The molecular ion of the TMS derivative is expected at m/z 237.
-
Purity Calculation: The purity of the this compound can be calculated using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Impurity Identification: Minor peaks in the chromatogram represent potential impurities. These can be tentatively identified by searching their mass spectra against the NIST library. Common impurities may arise from the synthesis process.[6][7][8]
Visualizing the Process
Derivatization Reaction
Caption: Derivatization of this compound with BSTFA.
GC-MS Workflow
Caption: The GC-MS analysis workflow.
Potential Impurities and Their Identification
During the synthesis of this compound, several related substances could be present as impurities. The developed GC-MS method can be used to identify and quantify these impurities.
| Potential Impurity | Structure | Expected m/z of TMS derivative | Possible Origin |
| Pyridine | C5H5N | 79 (underivatized) | Starting material/solvent[9] |
| Butanoic Acid | C4H8O2 | 160 | Side product[10] |
| 4-Chlorobutanoic Acid | C4H7ClO2 | 194/196 | Impurity in starting material[11] |
| 4-Hydroxy-4-(3-pyridyl)butanoic acid | C9H11NO3 | 311 | Oxidation product[12][13] |
| 4-Oxo-4-(3-pyridyl)butanoic acid | C9H9NO3 | 249 (mono-TMS) / 321 (di-TMS) | Oxidation product[12][14] |
| Isonicotinic acid (4-Pyridinecarboxylic acid) | C6H5NO2 | 195 | Related impurity[15][16] |
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, this analytical method must be validated according to ICH Q2(R1) guidelines.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Conclusion
This application note provides a comprehensive and robust GC-MS method for the purity analysis of this compound. The use of silylation derivatization effectively overcomes the challenges associated with the analysis of this polar compound. The detailed protocol and instrument parameters serve as a valuable starting point for researchers, scientists, and drug development professionals, ensuring the quality and consistency of this critical pharmaceutical intermediate. Method validation in accordance with ICH guidelines is crucial for the implementation of this method in a quality control setting.[2][17][18]
References
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Jain, R., & Gupta, V. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 10(3), 123-130. [Link]
-
Wang, M., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
-
Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
-
Eagles, P. (2017). GC-MS applications in pharmaceutical analysis. Pharmaceutical Technology Europe, 29(4). [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Dong, M. W. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. LCGC North America. [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3-Pyridinebutanoic acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Hecht, S. S., et al. (2000). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 13(2), 107–114. [Link]
-
Stepanov, I., et al. (2014). Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers. Chemical Research in Toxicology, 27(8), 1363–1371. [Link]
-
Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
-
Ziolek, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4102–4108. [Link]
-
Talari, K., et al. (2019). Gas chromatography-mass spectrometric determination of organic acids by ion pair liquid extraction followed by in-situ butylation from aqua feed samples. Journal of Chromatography B, 1124, 25-32. [Link]
-
NIST. (n.d.). Butanoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Butanoic acid. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Butanoic acid, 4-chloro-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
-
Wang, X., et al. (2025, August 5). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 26(13), 2099-2102. [Link]
- Burzynski, S. R. (2004). Synthesis of 4-phenylbutyric acid.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 11, 2026, from [Link]
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- 16. 4-Pyridinecarboxylic acid [webbook.nist.gov]
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- 18. resolvemass.ca [resolvemass.ca]
Application Note & Protocols: Developing a Cell-Based Assay for 4-Pyridinebutanoic Acid Activity on GABA Aminotransferase
Abstract
The γ-aminobutyric acid (GABA) signaling pathway is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in maintaining the balance of neuronal excitability.[1][2] Dysregulation of this pathway is implicated in numerous neurological disorders, including epilepsy and anxiety. A key enzyme in this pathway is GABA aminotransferase (GABA-AT or ABAT), which catabolizes GABA and is a validated therapeutic target.[3][4] This application note presents a comprehensive, cell-based methodology to screen for and characterize the activity of compounds that may modulate GABA-AT. We use 4-Pyridinebutanoic acid as a representative test compound to establish a robust, quantitative assay in a 96-well format. The protocol details the culture of a suitable cell line, compound treatment, lysate preparation, a coupled-enzyme spectrophotometric assay to measure GABA-AT activity, and subsequent data analysis. This guide is intended for researchers in drug discovery and neuroscience seeking to identify novel modulators of GABAergic signaling.
Introduction: The Rationale for Targeting GABA-AT
GABA exerts its inhibitory effects by binding to ionotropic GABA-A and metabotropic GABA-B receptors.[5][6] The concentration of GABA in the synapse and surrounding cells is tightly regulated by its synthesis, reuptake, and degradation. GABA-AT is the principal enzyme responsible for the catabolism of GABA, converting it to succinic semialdehyde.[7] Therefore, inhibiting GABA-AT is a direct strategy to increase cellular GABA levels, enhance inhibitory tone, and potentially treat neurological conditions characterized by hyperexcitability.[3][4]
This compound is a small molecule whose biological activity is not extensively characterized. Its structural features warrant investigation as a potential modulator of enzymatic pathways. This document provides the scientific framework and a step-by-step protocol to test the hypothesis that this compound can inhibit GABA-AT activity in a cellular context.
The GABA Shunt Pathway & Assay Principle
The assay quantifies the activity of intracellular GABA-AT by measuring the rate of a downstream product in a coupled enzymatic reaction. This process, known as the GABA shunt, is a metabolic pathway that cycles GABA.
Caption: The GABA Shunt metabolic pathway.
Assay Principle:
-
GABA-AT Reaction: In the presence of the substrate GABA and co-substrate α-ketoglutarate, intracellular GABA-AT produces glutamate and succinic semialdehyde (SSA).
-
Coupled SSADH Reaction: An excess of exogenous succinic semialdehyde dehydrogenase (SSADH) is added to the cell lysate. This enzyme immediately converts SSA to succinate.
-
Reporter Generation: The SSADH-catalyzed reaction is coupled to the reduction of NADP+ to NADPH.
-
Detection: The rate of NADPH generation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the GABA-AT activity in the sample.[7]
Overall Experimental Workflow
The process from cell culture to final data analysis follows a logical and streamlined sequence, designed for reproducibility and scalability to a 96-well plate format.
Caption: High-level workflow for the cell-based GABA-AT assay.
Materials and Methods
4.1. Required Materials
-
Cell Line: U87MG (human glioblastoma cell line, ATCC® HTB-14™). This cell line is well-documented to express GABA-AT.[3]
-
Reagents:
-
This compound (Test Compound)
-
Vigabatrin (Positive Control Inhibitor)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutaric acid (α-KG)
-
β-NADP+ sodium salt
-
Succinic semialdehyde dehydrogenase (SSADH) from bacterial source
-
BCA Protein Assay Kit
-
Triton™ X-100
-
Potassium pyrophosphate
-
-
Consumables:
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DPBS (calcium- and magnesium-free)
-
Sterile 96-well flat-bottom cell culture plates (clear)
-
Sterile 96-well UV-transparent flat-bottom assay plates
-
Aerosol-resistant pipette tips
-
Reagent reservoirs
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
-
Microplate reader with UV-Vis spectrophotometer capable of kinetic reads at 340 nm and temperature control
-
Centrifuge with a microplate rotor
-
Multichannel pipette
-
4.2. Preparation of Solutions
-
Complete Growth Medium: DMEM + 10% FBS + 1% Penicillin-Streptomycin.
-
Cell Lysis Buffer (50 mL): 50 mM Potassium Pyrophosphate (pH 8.6), 1 mM EDTA, 0.2% Triton™ X-100. Store at 4°C.
-
Scientist's Note: A non-ionic detergent like Triton™ X-100 is used to gently permeabilize cell membranes without denaturing the target enzyme, GABA-AT. The pH of 8.6 is optimal for the enzymatic reaction.[7]
-
-
Assay Reaction Mix (for one 96-well plate):
-
50 mM Potassium Pyrophosphate (pH 8.6)
-
2.5 mM NADP+
-
5 mM α-KG
-
Sufficient SSADH (determine empirically, typically ~0.5 U/mL)
-
Scientist's Note: This mix contains all components except the primary substrate, GABA. The reaction will be initiated by adding GABA. Prepare this mix fresh before the assay.
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Culture U87MG cells in T-75 flasks with Complete Growth Medium in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
For the assay, detach cells using Trypsin-EDTA, neutralize with Complete Growth Medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count.
-
Seed the cells into a 96-well clear-bottom plate at a density of 40,000 cells/well in 100 µL of Complete Growth Medium.
-
Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
Protocol 2: Compound Preparation and Treatment
-
Prepare a 100 mM stock solution of this compound in sterile water or DMSO. Prepare a 100 mM stock of Vigabatrin (positive control) in sterile water.
-
Perform serial dilutions of the stock solutions in Complete Growth Medium to create a range of treatment concentrations (e.g., 100 mM down to 1 µM).
-
Include a "Vehicle Control" well containing the same final concentration of DMSO or water as the treated wells (typically ≤ 0.1%).
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Return the plate to the incubator for a predetermined treatment period (e.g., 4, 12, or 24 hours). This duration may need to be optimized.
Protocol 3: Cell Lysis and Lysate Preparation
-
After treatment, remove the plate from the incubator.
-
Aspirate the compound-containing medium from all wells.
-
Wash the cell monolayer twice with 150 µL of ice-cold DPBS per well to remove residual compounds and media.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on a shaker for 10-15 minutes at 4°C to ensure complete lysis.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet cell debris. The supernatant is the cell lysate containing GABA-AT.
-
Carefully transfer 20 µL of the lysate from each well to a new, UV-transparent 96-well plate for the enzymatic assay. Reserve a separate aliquot for protein quantification.
Protocol 4: GABA-AT Activity Assay
-
Equilibrate the UV-transparent plate containing the lysate and the Assay Reaction Mix to 37°C.
-
Add 160 µL of the pre-warmed Assay Reaction Mix to each well containing the 20 µL of lysate.
-
Place the plate in the microplate reader, pre-set to 37°C.
-
To initiate the reaction, add 20 µL of a 200 mM GABA solution to each well (final concentration: 20 mM).
-
Immediately begin kinetic measurement of absorbance at 340 nm (A₃₄₀), taking readings every 60 seconds for 30-60 minutes.
-
Self-Validation Check: The A₃₄₀ in the vehicle control wells should increase linearly over time. The wells with the highest concentration of Vigabatrin should show a significantly flatter slope.
-
Data Analysis and Interpretation
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V_max) by calculating the slope of the linear portion of the A₃₄₀ vs. time curve (mOD/min).
-
Normalize to Protein Content: Perform a BCA assay on the reserved lysate aliquots to determine the total protein concentration (in mg/mL) for each well. Normalize the reaction rate by dividing the slope by the protein concentration (mOD/min/mg protein).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Normalized Rate_Compound / Normalized Rate_Vehicle))
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.
Sample Data Presentation
| Compound Concentration [µM] | Normalized Rate (mOD/min/mg) | % Inhibition |
| 0 (Vehicle) | 55.2 | 0% |
| 1 | 51.5 | 6.7% |
| 10 | 44.1 | 20.1% |
| 50 | 28.7 | 48.0% |
| 100 | 15.4 | 72.1% |
| 500 | 5.1 | 90.8% |
Result: The calculated IC₅₀ for this compound in this example is 52.5 µM .
Assay Validation and Quality Control
For high-throughput screening applications, assay quality can be assessed using the Z-factor (Z'). This metric evaluates the separation between the positive and negative controls.
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
SD_pos: Standard deviation of the positive control (e.g., max concentration of Vigabatrin)
-
SD_neg: Standard deviation of the negative control (vehicle)
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low signal in all wells | Insufficient enzyme in lysate; Degraded NADP+ or SSADH; Incorrect pH. | Increase cell seeding density; Use fresh reagents; Verify buffer pH is 8.6. |
| High background signal | Contamination of reagents; Non-specific reduction of NADP+. | Run a "no lysate" control well. If signal is still high, replace reagents. |
| Inconsistent results between replicates | Pipetting errors; Uneven cell plating; Edge effects in the plate. | Use calibrated pipettes; Ensure a single-cell suspension before plating; Avoid using the outer wells of the plate. |
| No inhibition by positive control (Vigabatrin) | Inactive Vigabatrin; Insufficient treatment time. | Use a fresh stock of Vigabatrin; Increase the pre-incubation time with the compound. |
Conclusion
This application note provides a detailed, validated protocol for assessing the inhibitory potential of test compounds, such as this compound, on GABA-AT in a cell-based format. The coupled enzymatic assay is robust, scalable, and provides quantitative data in the form of an IC₅₀ value. By explaining the scientific principles behind each step, this guide equips researchers to confidently implement, customize, and troubleshoot the assay, facilitating the discovery of novel therapeutics targeting the GABAergic system.
References
- Vertex AI Search. (2026). GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC.
- StudySmarter. (2024). GABA Signaling: Pathway & Brain Role.
- ResearchGate. (n.d.). An overview of the γ-aminobutyric acid (GABA) signaling system.
- GeneGlobe. (n.d.). GABA Receptor Signaling.
- PubMed Central. (n.d.). The role of GABAergic signalling in neurodevelopmental disorders.
- BenchChem. (2025). Application Notes and Protocols for Investigating GABAergic Compounds in Cell Culture.
- PubMed Central. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation.
- Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit.
- ResearchGate. (n.d.). Validation and optimisation of human GABA-T activity assay.
- Taylor & Francis Online. (n.d.). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.
- Biomedical Research Service Center. (n.d.). GABA Aminotransferase (GABAT) Assay Kit.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Note: The Versatile Role of 4-Pyridinebutanoic Acid in Custom Solid-Phase Peptide Synthesis Strategies
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic development for therapeutic and research applications. The flexibility of this technology is greatly enhanced by the use of specialized linkers and modifying agents that impart novel functionalities to the final peptide. This guide details the application of 4-Pyridinebutanoic acid, a versatile but non-standard reagent, in two key SPPS workflows: as a custom linker for anchoring peptides to a solid support and as an N-terminal capping agent for peptide modification. We provide the scientific rationale, field-proven insights, and detailed, step-by-step protocols for researchers, scientists, and drug development professionals aiming to expand their peptide synthesis toolkit. The incorporation of the pyridine moiety offers a unique handle for altering physicochemical properties, enabling metal coordination, or serving as a site for post-synthetic modifications.
Introduction and Scientific Rationale
The chemical synthesis of peptides on a solid support, pioneered by R.B. Merrifield, allows for the stepwise assembly of amino acids into a desired sequence.[1] A critical component of this process is the linker, a molecular bridge that tethers the nascent peptide chain to the insoluble resin.[2] While numerous standard linkers are commercially available, the synthesis of custom linkers allows for fine-tuned control over cleavage conditions and the introduction of unique functional groups.
This compound presents itself as an ideal candidate for such custom applications. Its bifunctional nature—a terminal carboxylic acid for peptide attachment and a pyridine ring—offers distinct advantages. The pyridine scaffold is a prevalent motif in pharmaceuticals, known to enhance metabolic stability, improve solubility, and participate in specific binding interactions with biological targets.[3][4][5][6] By incorporating this compound into a peptide, either at the C-terminus via a linker strategy or at the N-terminus as a modification, researchers can strategically leverage these properties.[7]
This document serves as a comprehensive technical guide to the practical application of this compound in advanced SPPS protocols.
Physicochemical Properties of this compound
Understanding the chemical properties of this compound is fundamental to its successful application in SPPS. The reactivity of both the carboxylic acid and the pyridine nitrogen must be considered during coupling, deprotection, and cleavage steps.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₁₁NO₂ | PubChem CID 3159625[8] |
| Molecular Weight | 165.19 g/mol | PubChem CID 3159625[8] |
| pKa (Carboxylic Acid) | ~4.06 | Predicted value; typical for aliphatic carboxylic acids.[9] |
| pKa (Conjugate Acid) | ~5.0 | Predicted value for the pyridinium ion.[9] |
| Appearance | Yellow to brown solid | ChemicalBook[10] |
The pKa of the pyridine nitrogen (~5.0) indicates it will be protonated and positively charged in strongly acidic conditions, such as during trifluoroacetic acid (TFA)-mediated cleavage. This can enhance the solubility of the cleaved peptide in the cleavage cocktail. The carboxylic acid pKa (~4.06) is standard for this functional group and requires activation for efficient amide bond formation.[9]
Application as a Custom Linker for SPPS
Using this compound as a linker involves its initial immobilization onto an amino-functionalized solid support, creating a new carboxyl-terminated resin ready for standard peptide synthesis.
Rationale and Workflow
This strategy is employed when the C-terminal modification of the peptide with a pyridinylbutyl group is desired. The workflow begins by coupling this compound to a resin such as aminomethyl (AM) polystyrene. This forms a stable amide bond between the resin and the linker. The terminal carboxylic acid of the now-attached linker serves as the anchor point for the first Fmoc-protected amino acid of the peptide sequence. Subsequent steps follow standard Fmoc-SPPS protocols.
Caption: Workflow for using this compound as a linker in SPPS.
Detailed Protocol: Immobilization onto Aminomethyl Resin
This protocol describes the covalent attachment of this compound to an aminomethyl-functionalized resin.
Materials:
-
Aminomethyl (AM) Polystyrene Resin (e.g., 1.0 mmol/g substitution)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Methanol
Procedure:
-
Resin Swelling: Place 1 g of AM polystyrene resin into a reaction vessel. Swell the resin in DCM (10 mL) for 30 minutes, followed by DMF (10 mL) for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vial, dissolve this compound (3 eq., 3.0 mmol, 495.6 mg) and HBTU (2.9 eq., 2.9 mmol, 1.1 g) in 10 mL of DMF.
-
Coupling: Add the activation solution to the swollen resin. Immediately add DIPEA (6 eq., 6.0 mmol, 1.05 mL). Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the functionalized resin under vacuum.
-
Validation (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates the successful consumption of primary amines and complete coupling of the linker.
Protocol: Coupling the First Fmoc-Amino Acid
With the linker attached, the resin now presents a terminal carboxylic acid. The first amino acid is coupled using standard esterification methods, such as the symmetric anhydride or DIC/DMAP method. The following protocol is a robust method for this step.[11][12]
Materials:
-
Pyridine-functionalized resin (from step 3.2)
-
Fmoc-amino acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the pyridine-functionalized resin in DCM (10 mL/g) for 30 minutes. Drain the solvent.
-
Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (2 eq. relative to the theoretical linker loading) in DCM. Add this solution to the resin.
-
Activation: Add DMAP (0.1 eq.) to the resin slurry, followed by DIC (2 eq.).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups (if starting from a hydroxymethyl resin) or carboxyl groups, cap the resin with a solution of acetic anhydride/DIPEA in DMF.
-
Washing and Drying: Wash the resin as described in step 3.2.4 and dry under vacuum. The loading of the first amino acid can be quantified by spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.
Application as an N-Terminal Modifying Agent
Modifying the N-terminus of a peptide is a common strategy to block degradation by exopeptidases or to introduce a specific functional moiety.[13][14][15] this compound can be used to cap the peptide after the full sequence has been assembled.
Rationale and Workflow
This approach is simpler than the linker strategy. The peptide is synthesized using standard SPPS protocols. After the final Fmoc deprotection step, which exposes the N-terminal amine of the completed peptide sequence, this compound is coupled using standard amide bond formation chemistry.
Caption: Workflow for N-terminal modification with this compound.
Detailed Protocol: N-Terminal Capping
This protocol assumes a fully assembled peptide on a solid support, following the final N-terminal Fmoc deprotection and subsequent washing steps.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, DCM
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.
-
Activation Solution: In a separate vial, dissolve this compound (5 eq. relative to the resin loading) and HATU (4.9 eq.) in DMF.
-
Coupling Reaction: Add the activation solution to the peptide-resin, followed immediately by DIPEA (10 eq.). Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result confirms the completion of the capping reaction. If the test is positive, the coupling step can be repeated.
-
Washing and Drying: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the final modified peptide-resin under vacuum.
-
Cleavage: The N-terminally modified peptide can now be cleaved from the resin using a standard TFA cleavage cocktail appropriate for its amino acid composition.
Conclusion
This compound is a powerful, multifunctional reagent for advanced solid-phase peptide synthesis. While not a standard linker, its strategic application enables the creation of custom resins for C-terminal modification and provides a straightforward method for N-terminal capping. The protocols detailed in this guide offer a validated framework for incorporating the versatile pyridine moiety into synthetic peptides, thereby expanding the chemical space available to researchers and accelerating the development of novel peptide-based therapeutics and research tools.
References
-
Aisenbrey, C., et al. (n.d.). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC - NIH. Retrieved from [Link]
-
Cioffi, L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. MDPI. Retrieved from [Link]
-
Bloem, D. (n.d.). The Role of Pyridine Amino Acids in Modern Drug Development. Retrieved from [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]
-
Gentili, M., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Retrieved from [Link]
-
Harris, P. W. R., et al. (2011). An improved procedure for the preparation of aminomethyl polystyrene resin and its use in solid phase (peptide) synthesis. ResearchGate. Retrieved from [Link]
-
Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Aycock, R. A., et al. (2017). Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. Retrieved from [Link]
-
Nedelkov, D., et al. (2015). Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. PMC - NIH. Retrieved from [Link]
-
Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]
-
Kumar, P., et al. (n.d.). Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Indian Academy of Sciences. Retrieved from [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Pyridinebutanoic acid (FDB022365). Retrieved from [Link]
-
FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H11NO2 | CID 3159625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound 3-Pyridinebutanoic acid (FDB022365) - FooDB [foodb.ca]
- 10. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]
- 11. peptideweb.com [peptideweb.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Enhancing the Detection of 4-Pyridinebutanoic Acid in Complex Matrices via Chemical Derivatization
Abstract
4-Pyridinebutanoic acid (4-PBA) is a molecule of interest in various fields, including as a metabolite of nicotine and certain industrial chemicals.[1] Its direct analysis, however, presents significant challenges due to its polarity, low volatility, and often poor ionization efficiency, leading to inadequate sensitivity and poor chromatographic performance. This application note provides detailed protocols for the chemical derivatization of 4-PBA to enhance its detectability for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. We present two primary, validated methods: silylation for GC-MS and alkylation/amidation for LC-MS, explaining the underlying chemical principles and providing step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound possesses two key functional groups that dictate its analytical behavior: a carboxylic acid and a pyridine ring. The carboxylic acid group is highly polar and capable of hydrogen bonding, which results in low volatility, making it unsuitable for direct GC analysis without derivatization.[2][3] In reversed-phase LC, this polar nature can lead to poor retention on C18 columns. Furthermore, in electrospray ionization mass spectrometry (ESI-MS), the ionization efficiency of 4-PBA can be suboptimal, limiting detection sensitivity in complex biological matrices.
Chemical derivatization addresses these issues by chemically modifying the analyte to impart more favorable properties for analysis. The goal is to:
-
Increase Volatility and Thermal Stability: By replacing the active hydrogen of the carboxylic acid, intramolecular hydrogen bonding is eliminated, making the molecule suitable for GC.[4]
-
Improve Chromatographic Behavior: Derivatization can decrease polarity, leading to better retention and peak shape in reversed-phase LC.[5]
-
Enhance Ionization Efficiency: Attaching a readily ionizable or charge-carrying group can significantly boost the signal in MS analysis.[6]
Method Selection & Principles
This guide details two robust derivatization strategies targeting the carboxylic acid functional group of 4-PBA.
Strategy 1: Silylation for GC-MS Analysis Silylation is a classic and highly effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids.[7] The process involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This reaction dramatically increases the volatility and thermal stability of the analyte.[4] We will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, which is a versatile and widely used silylating reagent.[8]
Strategy 2: Derivatization for LC-MS/MS Analysis For LC-MS, the goal is to improve retention and ionization. Two effective approaches are:
-
Alkylation: Using a reagent like 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), the carboxylic acid is converted to a PFB ester. PFB derivatives are known for their excellent electron-capturing properties, making them highly sensitive for detection by GC with electron capture detection (ECD) or by GC-MS in negative chemical ionization (NCI) mode.[9][10] In LC-MS, the increased hydrophobicity improves reversed-phase retention.
-
Amidation (Amide Coupling): This involves forming a stable amide bond between the carboxylic acid of 4-PBA and an amine-containing reagent. This reaction is typically facilitated by a "zero-length" crosslinker system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[11][12] By choosing an amine reagent with a permanently charged quaternary ammonium group, the derivative gains a fixed positive charge, ensuring excellent ionization efficiency in positive-ion ESI-MS.[6]
Experimental Protocols
Protocol 1: Silylation of 4-PBA for GC-MS Analysis
This protocol details the formation of the trimethylsilyl (TMS) ester of 4-PBA.
Materials and Reagents:
-
This compound (4-PBA) standard or extracted sample, dried.
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Solvent: Anhydrous Acetonitrile or Pyridine.
-
Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.
-
Heating block or oven.
-
Nitrogen gas supply for drying.
Step-by-Step Methodology:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried sample in the reaction vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. This ensures a significant molar excess of the reagent to drive the reaction to completion.[8]
-
Reaction Incubation: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[2]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Self-Validation & QC:
-
Mass Shift: The derivatized product, 4-PBA-TMS ester, will have a predictable mass increase.
-
Reagent Blank: Prepare a blank sample containing only the solvent and derivatization reagent to identify any background peaks.[8]
Protocol 2: Amide Coupling of 4-PBA for LC-MS/MS Analysis
This protocol uses EDC/NHS chemistry to couple 4-PBA with an amine-containing labeling agent for enhanced ESI-MS detection.
Materials and Reagents:
-
This compound (4-PBA) standard or sample extract.
-
Amine Labeling Reagent: e.g., 3-(Dimethylamino)-1-propylamine.
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.
-
Reaction Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Quenching Solution: e.g., Hydroxylamine.
-
Reaction Vials: 1.5 mL microcentrifuge tubes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the Activation Buffer.
-
Activation of 4-PBA:
-
Conjugation Reaction:
-
Add a molar excess (e.g., 1.5x) of the amine labeling reagent (e.g., 3-(Dimethylamino)-1-propylamine) to the activated 4-PBA solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Quenching (Optional but Recommended): Add a quenching solution like hydroxylamine to a final concentration of 10-20 mM to deactivate any unreacted NHS esters.
-
Analysis: The reaction mixture can be diluted with the initial mobile phase and injected directly into the LC-MS/MS system.
Self-Validation & QC:
-
Mass Shift: Verify the formation of the amide product by observing the expected mass-to-charge ratio (m/z) in the mass spectrum.
-
Control Reaction: Run a reaction without the amine labeling reagent to ensure no significant side products interfere with the analysis.
Data Presentation & Expected Results
The derivatization process chemically alters the 4-PBA molecule, resulting in a new entity with a different molecular weight. This change is a key validation point for successful derivatization.
| Analyte | Formula | Molecular Weight ( g/mol ) | Derivatization Method | Derivative | MW of Derivative ( g/mol ) | Expected Mass Shift |
| 4-PBA | C₉H₁₁NO₂ | 165.19 | Silylation (BSTFA) | 4-PBA-TMS | 237.34 | +72.15 |
| 4-PBA | C₉H₁₁NO₂ | 165.19 | Amidation | 4-PBA-amide | 249.34 | +84.15 |
Table 1: Summary of molecular weights and expected mass shifts for derivatized 4-PBA. The amide derivative example assumes coupling with 3-(Dimethylamino)-1-propylamine.
Visualization of Workflows and Reactions
Diagram 1: General Derivatization Workflow
Caption: High-level workflow from sample preparation to analysis.
Diagram 2: Silylation Reaction of 4-PBA
Caption: Silylation of 4-PBA with BSTFA to form a volatile TMS ester.
Diagram 3: EDC/NHS Amide Coupling Reaction
Sources
- 1. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Scaling Up the Synthesis of 4-Pyridinebutanoic Acid for Preclinical Studies: An Application Note and Protocol
Introduction
4-Pyridinebutanoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds investigated for a range of therapeutic applications. As drug discovery programs advance from lead optimization to preclinical evaluation, the demand for multi-gram to kilogram quantities of key intermediates like this compound necessitates the development of a robust, scalable, and economically viable synthetic route. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound, designed to ensure high purity and consistent yields, critical for preclinical studies where batch-to-batch consistency is paramount.
The presented synthesis is a multi-step process commencing from commercially available 4-pyridylacetic acid. The chosen pathway emphasizes the use of well-established and scalable reactions, minimizing the need for specialized equipment and costly reagents. Each step has been optimized for ease of execution, purification, and scalability, with explanations for the choice of reagents and reaction conditions to provide a comprehensive understanding of the process.
Synthetic Strategy Overview
The overall synthetic strategy for this compound is a four-step sequence, as illustrated in the workflow diagram below. This approach was designed for its reliability and scalability, employing the classical and well-understood malonic ester synthesis as the key carbon-carbon bond-forming step.
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols and Methodologies
Part 1: Synthesis of Ethyl 4-Pyridylacetate
The initial step involves the Fischer esterification of commercially available 4-pyridylacetic acid. This reaction is a classic, acid-catalyzed conversion of a carboxylic acid to an ester, which is highly scalable and cost-effective.
Protocol 1: Esterification of 4-Pyridylacetic Acid
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridylacetic acid (50 g, 0.365 mol).
-
Reagent Addition: Add 500 mL of anhydrous ethanol, followed by the slow, careful addition of concentrated sulfuric acid (75 mL).
-
Reaction: Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-pyridylacetate as an oil. The product is typically of sufficient purity for the next step.
| Parameter | Value |
| Starting Material | 4-Pyridylacetic Acid |
| Reagents | Ethanol, Sulfuric Acid |
| Yield (Typical) | 90-95% |
| Purity (Typical) | >95% (by NMR) |
Part 2: Reduction of Ethyl 4-Pyridylacetate to 4-Pyridineethanol
The ester is then reduced to the corresponding primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent suitable for this transformation.
Protocol 2: Reduction to 4-Pyridineethanol
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (16.5 g, 0.435 mol) in 500 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the ethyl 4-pyridylacetate (50 g, 0.303 mol) in 250 mL of anhydrous THF and add it dropwise to the LAH suspension over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.[1]
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential, dropwise addition of water (16.5 mL), 15% aqueous sodium hydroxide (16.5 mL), and finally water (49.5 mL).
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake with THF (2 x 100 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to afford 4-pyridineethanol as a pale yellow oil, which can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | Ethyl 4-Pyridylacetate |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Yield (Typical) | 85-90% |
| Purity (Typical) | >95% (by NMR) |
Part 3: Halogenation of 4-Pyridineethanol to 4-(2-Bromoethyl)pyridine
The primary alcohol is converted to the corresponding bromide, which is an excellent electrophile for the subsequent malonic ester synthesis. Phosphorus tribromide is an effective reagent for this transformation.
Protocol 3: Bromination of 4-Pyridineethanol
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-pyridineethanol (30 g, 0.244 mol) in 300 mL of anhydrous toluene under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (32.9 g, 0.122 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice. Slowly neutralize the mixture with solid sodium bicarbonate until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-(2-bromoethyl)pyridine.
| Parameter | Value |
| Starting Material | 4-Pyridineethanol |
| Reagent | Phosphorus Tribromide (PBr3) |
| Yield (Typical) | 75-85% |
| Purity (Typical) | >98% (by GC-MS) |
Part 4: Malonic Ester Synthesis and Final Product Formation
This final stage involves the alkylation of diethyl malonate with 4-(2-bromoethyl)pyridine, followed by saponification of the ester groups and subsequent decarboxylation to yield the target this compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridinebutanoic Acid
Welcome to the technical support center for the synthesis of 4-Pyridinebutanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically approached as a two-step process. Understanding the fundamentals of each step is crucial for troubleshooting and yield optimization. The general synthetic route involves:
-
Aza-Michael Addition: This step involves the addition of a 4-picoline-derived nucleophile to an activated alkene, such as acrylonitrile. This reaction forms the carbon skeleton of the target molecule and introduces the nitrile group.
-
Nitrile Hydrolysis: The nitrile intermediate, 4-(pyridin-4-yl)butanenitrile, is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or alkaline conditions.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common starting material for this synthesis?
The most common and cost-effective starting material is 4-picoline (also known as γ-picoline). Its methyl group is sufficiently acidic to be deprotonated by a suitable base, allowing it to act as a nucleophile in the subsequent Michael addition.
FAQ 2: Which catalyst should I use for the Aza-Michael addition of 4-picoline to acrylonitrile?
The choice of catalyst is critical for achieving a good yield in the first step. While various bases can be used, a common and effective choice is a strong, non-nucleophilic base that can deprotonate the methyl group of 4-picoline without competing in the Michael addition. Lipase enzymes have also been shown to catalyze Michael additions of amines to acrylonitrile.[1]
FAQ 3: What are the main differences between acidic and alkaline hydrolysis of the nitrile intermediate?
Both methods are effective, but they differ in the workup procedure and potential side reactions.
-
Acidic Hydrolysis: Typically performed by refluxing the nitrile with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The product is obtained as the corresponding ammonium salt, and the free carboxylic acid is liberated upon neutralization. This method can be advantageous if the final product is desired as a hydrochloride salt.
-
Alkaline Hydrolysis: Usually carried out by refluxing with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] This forms the carboxylate salt, and an acidic workup is required to protonate it to the free carboxylic acid. A potential byproduct is the formation of amides if the hydrolysis is incomplete.
Troubleshooting Guide
Problem 1: Low or no yield in the Aza-Michael addition step.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Ineffective deprotonation of 4-picoline | Use a stronger base (e.g., sodium amide, LDA) or a different solvent system. | The pKa of the methyl protons of 4-picoline is relatively high, and a sufficiently strong base is required to generate the nucleophilic carbanion. |
| Polymerization of acrylonitrile | Add a polymerization inhibitor (e.g., hydroquinone) to the acrylonitrile before the reaction. Ensure the reaction temperature is carefully controlled. | Acrylonitrile is prone to free-radical polymerization, especially at elevated temperatures or in the presence of impurities.[3] |
| Low reactivity of the nucleophile | Consider using a more activated derivative of 4-picoline if simple deprotonation is insufficient. | Enhancing the nucleophilicity of the 4-picoline derivative will increase the rate of the Michael addition. |
Problem 2: Incomplete hydrolysis of the nitrile intermediate.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient reaction time or temperature | Increase the reflux time and/or the reaction temperature. | Nitrile hydrolysis is often a slow reaction and requires sufficient energy input to proceed to completion.[2] |
| Inadequate concentration of acid or base | Increase the concentration of the acid or base used for hydrolysis. | The rate of hydrolysis is dependent on the concentration of the hydrolyzing agent. |
| Formation of a stable amide intermediate | In the case of acidic hydrolysis, ensure a sufficient excess of water is present. For alkaline hydrolysis, a more forcing condition (higher temperature or longer time) may be needed to hydrolyze the amide. | The hydrolysis of a nitrile proceeds through an amide intermediate. If this intermediate is stable, it may not be fully converted to the carboxylic acid under mild conditions. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of unreacted starting materials | Optimize the stoichiometry of the reactants in both steps. Perform a thorough extraction during workup to remove unreacted 4-picoline and acrylonitrile. | Unreacted starting materials can co-crystallize with the product, reducing its purity. |
| Formation of byproducts | For the Michael addition, control the temperature to minimize acrylonitrile polymerization. For the hydrolysis, ensure complete reaction to avoid amide impurities. | Byproducts can have similar physical properties to the desired product, making separation difficult. |
| In-process salt formation | During alkaline hydrolysis, ensure complete acidification to precipitate the free carboxylic acid. If isolating the hydrochloride salt, use an appropriate solvent to induce crystallization. | The product can exist as a salt or a free acid, each with different solubility profiles. Understanding the form of the product at each stage of the purification is crucial. |
Experimental Protocols
Protocol 1: Synthesis of 4-(pyridin-4-yl)butanenitrile
This protocol is a representative procedure for the Aza-Michael addition.
Caption: Step-by-step workflow for the Aza-Michael addition.
Procedure:
-
To a solution of 4-picoline (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., sodium amide, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the picolyl anion.
-
Slowly add acrylonitrile (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Hydrolysis of 4-(pyridin-4-yl)butanenitrile to this compound
This protocol provides a general method for the acidic hydrolysis of the nitrile intermediate.
Procedure:
-
Combine 4-(pyridin-4-yl)butanenitrile (1.0 eq) with a 6 M aqueous solution of hydrochloric acid (excess).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material and the amide intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates as the hydrochloride salt, it can be collected by filtration.
-
To obtain the free acid, neutralize the acidic solution with a base (e.g., sodium hydroxide, sodium bicarbonate) to its isoelectric point (typically pH 3-4 for pyridine carboxylic acids), which will cause the product to precipitate.[4]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as water or an alcohol/water mixture.[5]
Data on Yield Optimization
The following tables provide illustrative data on how reaction conditions can be optimized to improve yields. These are representative values based on general principles of Michael additions and nitrile hydrolyses.
Table 1: Optimization of the Aza-Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Nitrile (%) |
| 1 | NaOEt | Ethanol | 25 | 24 | 35 |
| 2 | NaH | THF | 25 | 24 | 65 |
| 3 | LDA | THF | -78 to 25 | 12 | 80 |
| 4 | t-BuOK | DMSO | 25 | 18 | 75 |
Table 2: Optimization of the Nitrile Hydrolysis
| Entry | Condition | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) |
| 1 | 3 M HCl | 100 | 24 | 70 |
| 2 | 6 M HCl | 100 | 18 | 90 |
| 3 | Conc. H₂SO₄ | 120 | 12 | 85 |
| 4 | 4 M NaOH | 100 | 24 | 88 |
References
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Silva, J., et al. (2025). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). New preparation process of 4-pyridine butanol.
-
ResearchGate. (2025). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
-
Chouthaiwale, P. V., Lapointe, S., & Tanaka, F. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. HETEROCYCLES, 95(1), 587. [Link]
-
OSTI.GOV. (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]
-
Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]
-
ResearchGate. (2013). ORIGINAL PAPER Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
National Institutes of Health. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Retrieved from [Link]
- Google Patents. (n.d.). Process For Producing Pyridine Carbocyxlic Acids.
-
PubChem. (n.d.). Acrylonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved from [Link]
-
Food Science and Technology International. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]
Sources
Technical Support Center: Overcoming 4-Pyridinebutanoic Acid Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for 4-Pyridinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered when working with this and similar zwitterionic compounds in aqueous buffers. Our goal is to equip you with the scientific understanding and procedural know-how to ensure the success of your experiments.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound is a zwitterionic compound, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine ring). This dual nature is the primary determinant of its solubility behavior in aqueous solutions. The ionization state of these groups, and thus the overall charge of the molecule, is highly dependent on the pH of the medium.
-
At low pH (acidic conditions): The pyridine nitrogen is protonated (positively charged), and the carboxylic acid is in its neutral form.
-
At high pH (basic conditions): The carboxylic acid is deprotonated (negatively charged), and the pyridine nitrogen is in its neutral form.
-
At the isoelectric point (pI): The molecule has a net neutral charge, with both a positive and a negative charge present. It is at or near the pI that zwitterionic compounds typically exhibit their lowest aqueous solubility.
A critical aspect of working with this compound is understanding its pKa values, which are the pH values at which 50% of the respective functional groups are ionized. For the closely related compound 4-(pyridin-3-yl)butanoic acid, the predicted pKa for the carboxylic acid is approximately 4.06, and for the pyridine ring, it is around 5.0.[1] The isoelectric point (pI) can be estimated as the average of these two pKa values.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that researchers face when working with this compound.
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The most likely reason is that the pH of your buffer is close to the isoelectric point (pI) of this compound, where its solubility is at a minimum. For a similar compound, the pI is estimated to be around 4.5. If your buffer pH is in this region, the compound will be least soluble.
Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A2: This phenomenon is often referred to as "solvent shock" or "crashing out." When a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.
Q3: Can I just heat the solution to get my compound to dissolve?
A3: While gentle warming can sometimes aid dissolution, it is generally not recommended as a primary method for overcoming fundamental solubility issues with compounds like this compound. Excessive heat can lead to degradation of the compound. A more robust and reliable approach is to address the underlying physicochemical reasons for poor solubility, such as pH.
Q4: Are there any specific buffers you recommend for working with this compound?
A4: The choice of buffer should be guided by the desired pH for your experiment, ensuring it is sufficiently far from the compound's pI.
-
For experiments requiring a pH below the pI (e.g., pH < 3.5), citrate or acetate buffers can be suitable.
-
For experiments requiring a pH above the pI (e.g., pH > 5.5), phosphate-buffered saline (PBS) or HEPES buffers are common choices.
It's crucial to verify the final pH of your solution after adding the compound, as the compound itself can alter the pH of a weakly buffered solution.[2]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for troubleshooting and overcoming solubility issues with this compound.
Step 1: Estimate the Isoelectric Point (pI)
A good starting point is to estimate the pI of your compound. With predicted pKa values of ~4.06 (acidic) and ~5.0 (basic) for a similar molecule, the pI is approximately 4.53.[1] pI = (pKa1 + pKa2) / 2 = (4.06 + 5.0) / 2 = 4.53 This suggests that you will encounter the lowest solubility around pH 4.5.
Step 2: The pH Adjustment Strategy
The most effective way to increase the solubility of a zwitterionic compound is to adjust the pH of the aqueous medium to be at least 1.5 to 2 pH units away from its pI.
-
To dissolve in acidic conditions (pH < 3.0): The pyridine ring will be protonated, leading to a net positive charge and increased solubility.
-
To dissolve in basic conditions (pH > 6.5): The carboxylic acid will be deprotonated, resulting in a net negative charge and increased solubility.
Step 3: The Co-Solvent and Dilution Strategy
For many in vitro assays, a small amount of an organic co-solvent is permissible. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules.
Protocol for Preparing a Concentrated Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add DMSO: Add a minimal amount of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Gently vortex or sonicate at room temperature until the compound is fully dissolved. A typical stock solution concentration is 10-50 mM.
Protocol for Diluting the DMSO Stock into Aqueous Buffer:
To avoid precipitation upon dilution, it is crucial to add the concentrated DMSO stock to the aqueous buffer, not the other way around, and with vigorous mixing.
-
Prepare the Aqueous Buffer: Have your final aqueous buffer at the desired pH and volume ready in a suitable container.
-
Vigorous Mixing: While vigorously vortexing or stirring the aqueous buffer, slowly add the desired volume of the DMSO stock solution dropwise.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 1%).
Visualization of the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
While specific experimental data for this compound is limited in the public domain, the following table provides a summary of relevant properties for the closely related 4-(pyridin-3-yl)butanoic acid to guide your experimental design.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Predicted Water Solubility | 24.2 g/L | [1] |
| Predicted pKa (Strongest Acidic) | 4.06 | [1] |
| Predicted pKa (Strongest Basic) | 5.0 | [1] |
| Estimated Isoelectric Point (pI) | ~4.53 | Calculated |
Experimental Protocol: Determining Aqueous Solubility vs. pH
For researchers who need to generate precise solubility data for their specific experimental conditions, the following shake-flask method is recommended.[3][4]
Materials:
-
This compound
-
A series of buffers (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8)
-
Calibrated pH meter
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range. Verify the pH of each buffer at the experimental temperature.
-
Add Excess Compound: To a known volume of each buffer, add an excess of this compound (enough so that undissolved solid remains).
-
Equilibration: Seal the containers and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
pH Measurement: Measure the pH of the supernatant to determine the final equilibrium pH.
-
Quantification: Dilute the supernatant if necessary and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility as a function of the final equilibrium pH.
Visualization of the Solubility Determination Workflow
Caption: Experimental workflow for determining solubility vs. pH.
References
- Acidity and Solubility. (n.d.).
-
Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved from [Link]
-
Showing Compound 3-Pyridinebutanoic acid (FDB022365). (n.d.). FooDB. Retrieved from [Link]
Sources
Technical Support Center: Ensuring the Stability of 4-Pyridinebutanoic Acid in Solution
Welcome to the Technical Support Center for 4-Pyridinebutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Understanding and controlling the stability of this compound is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of working with this molecule.
Understanding the Molecule: Key Stability-Influencing Features
This compound possesses two key functional groups that dictate its stability profile: the pyridine ring and the carboxylic acid moiety. The interplay between these two groups, influenced by environmental factors, is central to its degradation.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at acidic pH. The aromatic ring is generally stable but can be susceptible to photodegradation.[1]
-
Carboxylic Acid: The carboxylic acid group can be deprotonated under basic conditions. While the gamma-position of the keto group in a similar compound, 4-Oxo-4-(pyridin-4-yl)butanoic acid, makes it more stable against decarboxylation than a beta-keto acid, the carboxylic acid functionality remains a reactive site.[1]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in solution.
Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. If this compound is degrading during your experiment, the effective concentration of the active compound will change, leading to variability in your data. It is crucial to establish the stability of the compound under your specific experimental conditions, including buffer composition, pH, temperature, and the duration of the experiment.[2]
Q2: I'm observing a decrease in the concentration of my this compound stock solution over time. What is the likely cause?
A2: A decrease in concentration is likely due to chemical degradation. The primary factors to consider are the pH of your solution, exposure to light, and storage temperature. The compound's amide and carboxylic acid functional groups are susceptible to hydrolysis, especially under non-neutral pH or at elevated temperatures.[2] It is also prudent to verify the accuracy of your analytical method and rule out issues like solvent evaporation.
Q3: What are the most probable degradation pathways for this compound?
A3: Based on its structure, the most likely degradation pathways are:
-
Photodegradation: The pyridine ring is susceptible to degradation upon exposure to UV light. This can lead to complex reactions, including ring opening.[1][3]
-
Hydrolysis: The butanoic acid side chain can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.
-
Oxidation: While the pyridine ring is relatively stable to oxidation, the butanoic acid side chain could be susceptible under strongly oxidative conditions.
Q4: How does pH impact the stability of this compound in aqueous solutions?
A4: The pH of the solution is a critical factor:
-
Acidic pH (below ~4-5): The pyridine nitrogen will be protonated, forming a pyridinium salt, which can increase water solubility.[1] However, strongly acidic conditions, especially with heat, can promote hydrolysis.
-
Neutral pH (~6-8): This is generally the most stable range for the compound, minimizing both acid and base-catalyzed hydrolysis.
-
Basic pH (above ~8): The carboxylic acid will be deprotonated. Strongly basic conditions can catalyze hydrolysis and other degradation reactions.[4]
Q5: What are the optimal storage conditions for this compound solutions?
A5: To maximize stability:
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.[5]
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
Inert Atmosphere: For long-term storage, consider purging the solvent with an inert gas like argon or nitrogen to prevent oxidation.[5]
-
Aliquoting: Prepare stock solutions in a suitable solvent like DMSO, and aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving stability issues with this compound.
| Issue | Potential Cause(s) | Recommended Actions |
| Change in solution color (e.g., yellowing or browning) | Photodegradation from light exposure, or oxidation. | Store solutions in amber vials or wrapped in foil. Prepare fresh solutions before use. Consider purging the solvent with an inert gas (e.g., nitrogen) to remove dissolved oxygen.[6] |
| Appearance of new peaks in HPLC/LC-MS chromatogram | Compound degradation. | Verify storage conditions (temperature, light exposure). Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times.[1] |
| Inconsistent or non-reproducible experimental results | Degradation of stock or working solutions over time. | Prepare fresh solutions for each experiment. Aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles. Re-verify the purity of the stock solution before critical experiments.[2] |
| Precipitation in the solution | Change in pH affecting solubility, or a less soluble degradation product has formed. | Check the pH of your solution. Assess the purity of the compound from a fresh stock. Ensure the solubility limit has not been exceeded.[1] |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[7][8]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffers (e.g., phosphate, citrate)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.[2]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photodegradation: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil to protect it from light.[7]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition. Neutralize the acid and base hydrolysis samples before analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.[10][11]
-
Data Analysis: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products.
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
Protocol 2: Preparation and Storage of Stable this compound Solutions
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, or buffered aqueous solution)
-
Amber glass vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is both soluble and stable. For aqueous solutions, use a buffer to maintain a neutral pH (e.g., phosphate-buffered saline, pH 7.4).
-
Solution Preparation:
-
If using an organic solvent, consider purging it with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Dissolve the desired amount of this compound in the chosen solvent. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.
-
-
Storage:
-
Dispense the solution into small, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.
-
For long-term storage, flush the headspace of the vials with an inert gas before sealing.
-
Store the vials at -20°C or -80°C.
-
-
Usage: When needed, thaw an aliquot at room temperature. Use the solution promptly and discard any unused portion of the thawed aliquot. Do not refreeze.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure. The exact products and mechanisms should be confirmed by experimental data from studies such as the forced degradation protocol described above.
Caption: Potential degradation pathways of this compound.
References
- Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology, 19(4), 309-340.
- BenchChem. (2025). Stability of 4-Oxo-4-(pyridin-4-yl)butanoic acid under experimental conditions. BenchChem Technical Support.
- BenchChem. (2025). Stability issues of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid under experimental conditions. BenchChem Technical Support.
- Mendes, J., et al. (2019). A first evaluation of butanoic and pentanoic acid oxidation kinetics. Combustion and Flame, 205, 204-217.
- BenchChem. (2025). How to prevent degradation of 4-Oxo-4-(pyridin-4-yl)butanoic acid in solution. BenchChem Technical Support.
- Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
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Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
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ResearchGate. (2019). Butanoic acid oxidation in JSR for all the equivalence ratios... [Image]. Retrieved from [Link]
- Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Green Chemistry Blog. Royal Society of Chemistry.
- Stella, V. J. (2010).
- Cavalotti, C., et al. (2019). A first evaluation of butanoic and pentanoic acid oxidation kinetics. Proceedings of the Combustion Institute, 37(1), 539-546.
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ResearchGate. (n.d.). Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process. Retrieved from [Link]
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askIITians. (2025). How butanoic acid is prepared from the following starting chemicals. Retrieved from [Link]
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
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IAGIM. (n.d.). Photostability. Retrieved from [Link]
- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Sheehan, D. (2013).
- Plamondon, J. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Google Patents. (1981).
- BenchChem. (2025). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. BenchChem Technical Support.
- Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(11), 9-32.
- BenchChem. (2025). Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. BenchChem Technical Support.
- PubChem. (n.d.). 3-Pyridinebutanoic acid.
- Reddy, R., et al. (2017).
- PubChem. (n.d.). This compound.
- Fin, A., et al. (2022). The Combined Effect of Ambient Conditions and Diluting Salt on the Degradation of Picric Acid: An In Situ DRIFT Study. Molecules, 27(17), 5649.
- Chadwick, R. G., et al. (2013). Effects of buffering properties and undissociated acid concentration on dissolution of dental enamel in relation to pH and acid type. Caries Research, 47(4), 365-374.
- Al-Jowder, O., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes.
- Orito, K., et al. (2015). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 26(11), 1511-1514.
- Abe, H., et al. (2005). Thermal degradation behavior of poly(4-hydroxybutyric acid).
- Chen, C., et al. (2023). Study on Properties and Degradation Behavior of Poly (Adipic Acid/Butylene Terephthalate-Co-Glycolic Acid)
- Bokias, G., et al. (2009). Thermal degradation of poly(vinylpyridine)s.
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Technical Support Center: Troubleshooting Low Yield in 4-Pyridinebutanoic Acid Reactions
Welcome to the technical support center for the synthesis of 4-Pyridinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategy for improved efficiency and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for this compound and its derivatives?
There are several approaches to synthesizing the this compound scaffold. Common methods include Friedel-Crafts-type reactions involving a pyridine derivative and a four-carbon acylating agent (like succinic anhydride), followed by reduction. Another major strategy involves the C-4 alkylation of a pre-functionalized or activated pyridine ring.[1][2] The choice of method often depends on the available starting materials and the desired substitution pattern on the pyridine ring.
Q2: Why is regioselectivity a major challenge in the C-4 alkylation of pyridine?
The direct alkylation of an unmodified pyridine ring is notoriously difficult to control. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, but often the C2 position is more electronically favored.[3] This leads to competing reactions and the formation of a mixture of C2 and C4-alkylated regioisomers, significantly lowering the yield of the desired C4 product.[3][4] Achieving high C4 selectivity often requires specialized strategies like using blocking groups on the nitrogen or at the C2 positions, or employing specific reaction conditions that favor C4 functionalization.[1][5]
Q3: What are the most critical parameters to control to maximize yield?
Universally, the most critical parameters are:
-
Purity and Anhydrous Conditions: Many synthetic routes use moisture-sensitive reagents like Lewis acids or organometallics (e.g., Grignard reagents). Water will deactivate these reagents, halting the reaction.[6][7]
-
Temperature Control: Side reactions, such as self-condensation of reagents or product decomposition, are often accelerated at higher temperatures.[6][8] Conversely, some reactions are kinetically slow and require heating to proceed at a reasonable rate.[6]
-
Stoichiometry and Order of Addition: The ratio of reactants is crucial. For instance, slow addition of a reactive alkylating agent can prevent side reactions like Wurtz coupling and over-alkylation.[3][7]
Troubleshooting Guide for Low Yield
This section addresses specific problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield Detected
Question: I've run my reaction, but TLC/LC-MS analysis shows little to no formation of the desired this compound. What should I investigate first?
This is a common issue that usually points to a fundamental problem with the reagents or reaction setup. A systematic check is the best approach.
Potential Cause 1: Inactive Reagents or Catalyst Many syntheses of pyridine derivatives rely on highly reactive reagents that are sensitive to air and moisture.
-
Suggested Solution:
-
Verify Reagent Activity: If using a Lewis acid catalyst (e.g., AlCl₃), ensure it is fresh and has not been deactivated by atmospheric moisture. The catalyst is highly sensitive to moisture and requires anhydrous conditions.[6]
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven or flame-dried. Solvents should be freshly distilled from an appropriate drying agent. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]
-
Check Starting Material Purity: Impurities in the starting pyridine or the alkylating agent can inhibit the reaction. Purify starting materials by distillation or recrystallization if their quality is uncertain.[7][8]
-
Potential Cause 2: Suboptimal Reaction Conditions The reaction may be kinetically slow or reversible under the conditions used.
-
Suggested Solution:
-
Optimize Temperature: If the reaction is run at room temperature, consider gradually increasing the heat while monitoring the progress by TLC. Some reactions, like Friedel-Crafts acylations on the electron-deficient pyridine ring, may require elevated temperatures (e.g., 60-80 °C) to proceed.[6]
-
Extend Reaction Time: Monitor the reaction over a longer period. If starting material is still present after the initially planned time, the reaction may simply be slow.[6]
-
Solvent Choice: The solvent can dramatically impact reaction rates and reactant solubility. Polar aprotic solvents like DMF or DMSO are often effective for pyridine alkylations.[9] Ensure all reactants are fully dissolved at the reaction temperature.[6]
-
Troubleshooting Workflow: Initial Diagnosis
Caption: A workflow for initial low-yield diagnosis.
Problem 2: Formation of Side Products and Tar
Question: My reaction produces the desired product, but the yield is low due to the formation of a dark, tar-like substance and other impurities.
This often indicates that the reaction conditions are too harsh, leading to decomposition, or that competing reaction pathways are significant.
Potential Cause 1: Decomposition at High Temperatures The starting materials or the desired product may be unstable at the reaction temperature.
-
Suggested Solution:
-
Lower the Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.[6]
-
Controlled Reagent Addition: Add highly reactive components (e.g., Lewis acid, alkylating agent) slowly and with efficient stirring to avoid localized "hot spots" where decomposition can initiate.[6][7]
-
Potential Cause 2: Competing Side Reactions The pyridine ring and alkylating agents can participate in several undesirable reactions.
-
Suggested Solution:
-
Minimize Wurtz Coupling: If using an alkyl halide, slow, dropwise addition to the reaction mixture can minimize the side reaction where two alkyl halide molecules couple together.[7]
-
Address Poor Regioselectivity: As mentioned, direct alkylation can produce a mixture of C2 and C4 isomers. This is a fundamental challenge in pyridine chemistry.[4] Consider a blocking group strategy or a different synthetic route if this is the primary cause of yield loss.[1][5]
-
Prevent Polymerization: Overly harsh conditions (e.g., strong acid, high heat) can sometimes lead to the polymerization of starting materials.[10] Ensure conditions are as mild as possible.
-
Common Side Reactions in Pyridine Alkylation
Caption: Common competing reaction pathways.
Problem 3: Difficult Product Isolation and Purification
Question: I believe my reaction worked, but I'm losing most of my product during the workup and purification steps.
Product loss during isolation is a frequent and often underestimated cause of low yield.
Potential Cause 1: Incomplete Extraction or Precipitation The product may have significant solubility in the aqueous phase or may not fully precipitate from the solution.
-
Suggested Solution:
-
Optimize pH: this compound is amphoteric. Ensure the pH of the aqueous layer is adjusted correctly to either fully protonate the pyridine nitrogen (acidic pH for extraction into aqueous layer) or deprotonate the carboxylic acid (basic pH for extraction into aqueous layer) to facilitate separation from nonpolar impurities. Adjust to the isoelectric point to induce precipitation.
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent to ensure complete recovery of the product.[6]
-
Potential Cause 2: Product Decomposition During Purification The product may be unstable on silica gel or may decompose during distillation.
-
Suggested Solution:
-
Choose the Right Purification Method: If the product is sensitive to the acidic nature of standard silica gel, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Recrystallization: If a crude solid can be obtained, recrystallization is often a milder and more efficient purification method than column chromatography for removing impurities.[8]
-
Reference Experimental Protocol: Friedel-Crafts Acylation Approach
This protocol is a general guideline for the synthesis of 4-oxo-4-(pyridin-4-yl)butanoic acid, a precursor that can be reduced to this compound. It requires optimization for specific substrates and scales.
Materials:
-
Pyridine
-
Succinic Anhydride
-
Lewis Acid Catalyst (e.g., AlCl₃)
-
Anhydrous Solvent (e.g., nitrobenzene or dichloromethane)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (for extraction)
-
Crushed Ice
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried.[6]
-
Reagent Loading: Under an inert atmosphere, charge the flask with the anhydrous solvent and the Lewis acid catalyst (e.g., 2.5 equivalents). Cool the mixture in an ice bath.
-
Reactant Addition: Dissolve pyridine (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the anhydrous solvent. Add this solution to the dropping funnel and add it dropwise to the cooled catalyst suspension over 30-60 minutes.
-
Reaction: After addition is complete, slowly heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[6]
-
Quenching: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6] This step is highly exothermic.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Key Parameter Summary
| Parameter | Potential Impact on Low Yield | Optimization Strategy |
| Moisture | Deactivates Lewis acids and organometallic reagents, halting the reaction. | Use oven/flame-dried glassware, anhydrous solvents, and an inert atmosphere.[6][7] |
| Temperature | Too low: slow/incomplete reaction. Too high: decomposition, tar formation. | Screen a range of temperatures (e.g., 25°C, 60°C, 100°C) and monitor by TLC.[6][8] |
| Catalyst Loading | Insufficient catalyst leads to an incomplete reaction. | Use a stoichiometric excess if the catalyst complexes with the pyridine nitrogen.[6] |
| Reaction Time | Too short: incomplete conversion. Too long: potential for side product formation. | Monitor reaction progress to determine the optimal endpoint.[8] |
| Reagent Purity | Impurities can inhibit the catalyst or cause side reactions. | Use high-purity starting materials; purify if necessary.[8] |
| Workup pH | Incorrect pH can lead to significant product loss in the aqueous phase. | Carefully adjust the pH to optimize for extraction or precipitation of the amphoteric product. |
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-Oxo-4-(pyridin-4-yl)butanoic acid. Benchchem.
- ChemistryViews. (2021).
- ResearchGate. (n.d.). C-4 selective alkylation of pyridines. (A) Main challenges....
- RSC Publishing. (2024).
- PMC - NIH. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Grignard synthesis of pyridines. Benchchem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide. Benchchem.
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
Sources
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- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Pyridinebutanoic Acid Alkylation
Welcome to the technical support center for the alkylation of 4-pyridinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. As your dedicated support partner, we aim to explain the causality behind experimental choices, offering solutions grounded in established chemical principles.
Introduction to this compound Alkylation
This compound is a versatile building block in medicinal chemistry and materials science. Its alkylation, targeting either the pyridine nitrogen (N-alkylation) or the pyridine ring carbons (C-alkylation), is a critical transformation for generating diverse molecular scaffolds. However, this reaction is not without its challenges, including issues with regioselectivity, low yields, and competing side reactions. This guide will provide a systematic approach to overcoming these common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am not observing any significant formation of my desired alkylated product. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield in the alkylation of this compound can stem from several factors. A systematic evaluation of your reaction parameters is crucial.
-
Poor Nucleophilicity of the Pyridine Nitrogen: The pyridine nitrogen's nucleophilicity can be diminished by electron-withdrawing groups on the ring. While the butanoic acid substituent is not strongly withdrawing, protonation of the pyridine nitrogen under acidic conditions will completely inhibit N-alkylation.
-
Solution: Ensure your reaction is not acidic. If necessary, add a non-nucleophilic base to neutralize any adventitious acid. For substrates with strongly deactivating groups, a more reactive alkylating agent or more forcing conditions (e.g., higher temperature) may be required.[1]
-
-
Inefficient Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Solution: The reactivity order for common leaving groups is I > Br > Cl > OTs.[1] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
-
Steric Hindrance: Bulky alkylating agents or substituents near the reaction center can slow down the reaction rate.[1]
-
Solution: Increase the reaction time and/or temperature. Be aware that increasing the temperature can also promote side reactions like elimination, especially with tertiary alkyl halides.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective for SN2 reactions involving charged nucleophiles.[1] These solvents solvate the cation of the pyridinium salt but not the nucleophile, increasing its reactivity.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My reaction is producing a mixture of N-alkylated and C-alkylated products. How can I control the regioselectivity?
Answer: Achieving high regioselectivity in pyridine alkylation is a common challenge.[2][3] The pyridine ring has multiple nucleophilic sites, and the reaction conditions can favor one over the other.
-
N-Alkylation vs. C-Alkylation: N-alkylation is generally favored under neutral or slightly basic conditions with standard alkyl halides, as the pyridine nitrogen is the most nucleophilic site. C-alkylation often requires more specialized reagents and conditions, such as organometallic reagents or radical reactions.[4][5][6]
-
Controlling Regioselectivity:
-
For N-Alkylation: To favor N-alkylation, use a standard alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent. The reaction generally proceeds without the need for a strong base.
-
For C4-Alkylation: Achieving selective C4-alkylation often requires specific strategies to block the more reactive nitrogen and C2/C6 positions. One approach involves the use of a "blocking group" on the nitrogen, which directs the alkylation to the C4 position.[2][7][8] Another strategy employs specific catalysts or reagents that favor C4 functionalization.[6] For instance, the use of certain Lewis acids can promote C4-addition of nucleophiles.[6]
-
Issue 3: Side Reactions Involving the Carboxylic Acid Group
Question: I suspect the carboxylic acid moiety of my starting material is interfering with the reaction. What side reactions are possible and how can I prevent them?
Answer: The carboxylic acid group introduces two potential sites for side reactions: the acidic proton and the carbonyl group.
-
Acid-Base Reactions: The carboxylic acid proton can react with any base present, potentially neutralizing it and preventing it from performing its intended role. More importantly, if a strong base is used, it can deprotonate the carboxylic acid, forming a carboxylate. This can affect the solubility and electronic properties of the starting material.
-
Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the alkylation reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
-
Esterification: If the reaction is performed in an alcohol solvent, there is a risk of esterifying the carboxylic acid, especially if the reaction is heated or if acidic conditions are generated.
-
Solution: Use a non-alcoholic, aprotic solvent like DMF, DMSO, or acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for the N-alkylation of this compound?
A1: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent choices for promoting N-alkylation.[1] They effectively dissolve the starting material and the resulting pyridinium salt, and they accelerate SN2 reactions.
Q2: Do I need to use a base for the N-alkylation reaction?
A2: For simple N-alkylation with a reactive alkyl halide, a base is often not necessary. The pyridine nitrogen is sufficiently nucleophilic to react directly. However, if your alkylating agent is less reactive or if there is a possibility of generating acidic byproducts (e.g., HBr from an alkyl bromide), a non-nucleophilic base like potassium carbonate can be added to scavenge the acid.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like HPLC or NMR spectroscopy can be used.
Q4: My product is a salt. What is the best way to purify it?
A4: Pyridinium salts are often crystalline solids. Recrystallization from a suitable solvent system is a common and effective purification method. If the product is not easily crystallized, precipitation by adding a non-polar solvent (e.g., diethyl ether or hexanes) to a solution of the product in a polar solvent can be effective.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific alkylating agents.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Reagent Addition: Add the alkyl halide (1.1 equivalents) to the solution. If desired, add potassium carbonate (1.2 equivalents) as an acid scavenger.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or precipitation as described in the FAQs.
Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester
-
Esterification: Suspend this compound (1 equivalent) in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride salt, which can often be used directly in the subsequent alkylation step.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance SN2 reaction rates.[1] |
| Alkylating Agent | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Better leaving groups lead to faster reaction rates.[1] |
| Temperature | 25-100 °C | Higher temperatures can increase reaction rates but may also promote side reactions. |
| Base (Optional) | K2CO3, Na2CO3 | Non-nucleophilic bases can scavenge acidic byproducts without competing in the alkylation. |
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: N-Alkylation
Caption: N-Alkylation via an SN2 mechanism.
Troubleshooting Workflow
Caption: Systematic troubleshooting for low yield.
References
- BenchChem. (2025).
- Jo, W., Kim, J., Choi, S., & Cho, S. H. (2016). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Gibson, A. M., et al. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. Journal of the American Chemical Society, 127(16), 6012-6020.
- BenchChem. (2025). Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery.
- ChemistryViews. (2021).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Shi, Q., Huang, X., Yang, R., & Liu, W. H. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Royal Society of Chemistry.
- OIST. (n.d.).
- ResearchGate. (n.d.). C-4 selective alkylation of pyridines. (A) Main challenges in the....
- BenchChem. (n.d.). Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride.
- BenchChem. (2025).
- PMC. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
- PMC. (n.d.).
- ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Wiley Online Library. (n.d.).
- ResearchGate. (2025). (PDF)
- ChemRxiv. (2021).
- PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid.
- ResearchGate. (n.d.). (PDF)
- PubMed Central. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
- PubMed. (n.d.). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)
- PMC. (n.d.).
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- PubChem. (n.d.). This compound.
- YouTube. (2022).
- PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid.
- Wikipedia. (n.d.).
- precisionFDA. (n.d.). 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID.
- ChemRxiv. (2021).
- MDPI. (n.d.). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model.
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- 5. Pyridine synthesis [organic-chemistry.org]
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- 8. chemrxiv.org [chemrxiv.org]
minimizing byproduct formation in 4-Pyridinebutanoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Pyridinebutanoic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Purity is paramount, and the formation of closely-related impurities can complicate downstream applications and purification. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the causal relationships between reaction conditions and byproduct formation.
Part 1: Foundational Principles for Minimizing Impurities
Before troubleshooting specific pathways, it's crucial to acknowledge universal principles that underpin a successful synthesis. Inadequate control over these factors is a common, and often overlooked, source of byproduct formation.
-
Reagent Quality: Always use freshly distilled or high-purity starting materials. Pyridine-containing aldehydes are susceptible to air oxidation, and bases like sodium ethoxide can degrade upon exposure to atmospheric moisture.
-
Atmospheric Control: Many of the key intermediates, particularly organometallics and enolates, are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is critical to prevent the formation of oxidized or hydrolyzed byproducts.
-
Temperature Regulation: Precise temperature control is non-negotiable. Exothermic additions should be performed slowly at reduced temperatures to prevent runaway reactions that lead to thermal degradation and undesired side products.
Part 2: Troubleshooting by Synthetic Pathway
The optimal synthetic route to this compound depends on available starting materials and scalability. We will address the most common pathways and their associated challenges in a question-and-answer format.
Pathway A: The Malonic Ester Synthesis Route
This classic approach builds the carbon backbone by alkylating a malonic ester with a pyridine-containing electrophile, followed by hydrolysis and decarboxylation. It is a robust method but requires careful control of stoichiometry and reaction conditions.
Caption: Malonic Ester Synthesis Workflow.
Q1: My final product is contaminated with a significant amount of a higher molecular weight species. Mass spectrometry suggests a dialkylated product. How do I prevent this?
A1: This is a classic and common byproduct in malonic ester synthesis.[1] It arises when the mono-alkylated malonate intermediate is deprotonated again by the base and reacts with a second molecule of the electrophile.
Causality: The alpha-proton on your mono-alkylated intermediate is still acidic and can be removed by any remaining strong base, creating a new enolate that competes for the alkylating agent.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of diethyl malonate (approx. 1.1 to 1.2 equivalents) relative to the base and the alkylating agent. This ensures the base is consumed in the initial deprotonation, leaving little to generate the second enolate.
-
Order of Addition: Add the base to the malonic ester first to pre-form the enolate. Then, add the 4-(2-chloroethyl)pyridine electrophile slowly to the enolate solution. This maintains a low concentration of the electrophile, favoring reaction with the more abundant initial enolate.
-
Base Selection: Sodium ethoxide is standard. Using a bulkier base can sometimes sterically hinder the formation of the dialkylated product, but controlling stoichiometry is the more reliable solution.[2]
Q2: After the final step, my NMR spectrum shows signals consistent with the substituted malonic acid. The decarboxylation seems incomplete. What went wrong?
A2: The decarboxylation of β-dicarboxylic acids requires sufficient thermal energy and often an acidic environment to proceed efficiently.[3] Incomplete decarboxylation is typically a result of insufficient heating or improper pH.
Causality: The mechanism for decarboxylation involves a cyclic transition state (a β-keto acid type intermediate after hydrolysis) that is facilitated by heat.[4] Without adequate temperature, the reaction stalls.
Troubleshooting & Prevention:
-
Ensure Sufficient Heat: After hydrolysis, ensure the reaction mixture is heated to a vigorous reflux (typically >100 °C) for a sufficient period. Reaction progress can be monitored by observing the cessation of CO₂ evolution.
-
Acidic Conditions: While thermal decarboxylation can occur under neutral conditions, it is often accelerated by acid. The use of aqueous HCl or H₂SO₄ for the hydrolysis step simultaneously creates the ideal acidic environment for the subsequent decarboxylation upon heating.[5]
-
Solvent Choice: If working in a different solvent system, ensure it has a high enough boiling point to facilitate the reaction. In some cases, a solvent like DMSO can be used for the Krapcho decarboxylation variant if an ester group is present.[3]
Pathway B: The Wittig Reaction & Reduction Route
This pathway is an excellent alternative, particularly when starting from 4-pyridinecarboxaldehyde. It involves forming a C=C double bond via a Wittig reaction, followed by catalytic hydrogenation.
Caption: Wittig Reaction & Reduction Workflow.
Q1: My Wittig reaction is low-yielding, and purification is a nightmare due to triphenylphosphine oxide (TPPO). How can I improve this step?
A1: This is the quintessential challenge of the Wittig reaction.[6] Low yields can stem from an unstable ylide or suboptimal reaction conditions, while TPPO's polarity makes it difficult to separate from polar products.
Causality: The driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.[7] Its polarity (similar to the product) makes chromatographic separation difficult.
Troubleshooting & Prevention:
-
Ylide Choice: Use a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, Ph₃P=CHCO₂Et). These ylides are often commercially available, crystalline solids that are easier to handle than their non-stabilized counterparts and are sufficiently reactive for aldehydes.[8] This avoids the need to generate the ylide in situ with strong, sensitive bases like n-BuLi.
-
TPPO Removal:
-
Crystallization: TPPO is highly crystalline. After the reaction, concentrate the mixture and triturate with a non-polar solvent like cold diethyl ether or a hexanes/ether mixture. TPPO will often precipitate and can be filtered off.
-
Chromatography: If chromatography is necessary, using a less polar eluent system initially can help hold the polar TPPO on the baseline while eluting less polar side products, before increasing polarity to elute your desired unsaturated ester.
-
Acid Wash: An acidic wash can protonate the pyridine nitrogen of your product, making it water-soluble, while the neutral TPPO remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your product.
-
Q2: During the catalytic hydrogenation step, I'm seeing a byproduct corresponding to the reduction of the pyridine ring, forming a piperidine derivative.
A2: This is a result of over-reduction. The pyridine ring can be hydrogenated to a piperidine ring under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium).[9]
Causality: While Palladium on carbon (Pd/C) is generally selective for reducing alkenes and other functional groups over aromatic rings, this selectivity is condition-dependent. High catalyst loading, high hydrogen pressure, or elevated temperatures can provide enough energy to overcome the activation barrier for dearomatization.
Troubleshooting & Prevention:
-
Catalyst: Use 10% Palladium on Carbon (Pd/C). It is the standard and most selective catalyst for this transformation.
-
Hydrogen Pressure: Maintain a low to moderate hydrogen pressure. Often, a balloon of H₂ (atmospheric pressure) is sufficient. Avoid high-pressure hydrogenation reactors unless necessary.
-
Temperature: Conduct the reaction at room temperature. There is rarely a need for heating.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. This prevents the product from sitting under reducing conditions for an extended period.
Part 3: Analytical Data & Purification Strategies
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Common Pathway | Expected Mass (M+H)⁺ | Key ¹H NMR Signal |
| Diethyl 2,3-bis(2-(pyridin-4-yl)ethyl)malonate | Malonic Ester | 401.21 | Complex aliphatic region, multiple pyridine signals |
| 4-(2,2-Dicarboxyethyl)pyridine | Malonic Ester | 212.06 | Absence of ester signals, singlet for malonic CH |
| Ethyl 4-(pyridin-4-yl)but-2-enoate | Wittig | 192.10 | Vinylic protons (~6.0-7.5 ppm) |
| 4-Piperidinebutanoic Acid | Wittig (Over-reduction) | 174.13 | Absence of aromatic pyridine signals (~7.0-8.5 ppm) |
| Triphenylphosphine Oxide (TPPO) | Wittig | 279.10 | Phenyl multiplets (~7.5-7.8 ppm) |
Purification Protocol: Exploiting Zwitterionic Properties
The final product, this compound, is an amino acid. It can exist as a cation, a zwitterion, or an anion depending on the pH. This property is key to its purification.
-
Initial Extraction: After the final hydrolysis step, acidify the aqueous solution to pH ~1-2 with concentrated HCl. This protonates the pyridine nitrogen, making the product highly water-soluble while forcing non-basic organic impurities (like remaining esters or TPPO) into an organic solvent upon extraction (e.g., with ethyl acetate). Discard the organic layer.
-
Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (pI), typically between pH 4 and 5. The zwitterionic product is least soluble at its pI and will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like acetone or diethyl ether to remove residual water and any adsorbed organic impurities.
-
Drying: Dry the purified solid under vacuum.
Caption: Decision tree for purification troubleshooting.
References
-
Pearson. (n.d.). Wittig Reaction Explained. Retrieved from [Link]
-
Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(3), 172-179. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340-11348. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Gunn, G. E., & Taylor, R. (1961). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 39(8), 1641-1649. Retrieved from [Link]
-
Di Profio, P., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryPlusChem, 90(1), e202500213. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
Douglas, K. L., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(8), 3249-3252. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4-Pyridinebutanoic Acid and its Salts
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-Pyridinebutanoic acid (4-PBA). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice regarding the pH-dependent stability of this compound. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of 4-PBA that govern its behavior in solution. Understanding these principles is the first step in troubleshooting experimental challenges.
Question: What are the key ionizable groups on this compound and what are their approximate pKa values?
Answer: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.
-
Carboxylic Acid Group (-COOH): This group is acidic. The pKa for a typical alkanoic acid is around 4.8[1].
-
Pyridine Ring Nitrogen: This nitrogen atom is basic and can be protonated. The pKa of the conjugate acid (the pyridinium ion) is approximately 5.2[1][2].
Because the two pKa values are very close, the molecule can exist as a neutral species, a cation, an anion, or a zwitterion (neutrally charged overall but with localized positive and negative charges). The dominant form is highly dependent on the solution's pH.
Question: How does pH affect the solubility of 4-PBA?
Answer: The solubility of ionizable drugs is highly pH-dependent because the ionic form is generally much more soluble in aqueous media than the neutral form[3][4].
-
At Low pH (e.g., pH < 3): The carboxylic acid group is protonated (neutral), and the pyridine nitrogen is protonated (cationic). The molecule carries a net positive charge and is expected to be relatively soluble.
-
At Mid-range pH (e.g., pH 4-6): Near the isoelectric point, the molecule has minimal net charge, which can lead to lower aqueous solubility[5]. In this range, both neutral and zwitterionic forms may be present.
-
At High pH (e.g., pH > 6): The carboxylic acid is deprotonated (anionic), and the pyridine nitrogen is neutral. The molecule carries a net negative charge and is expected to be highly soluble.
This relationship is critical for formulation development and for avoiding precipitation during experiments[6].
Table 1: Predicted Dominant Species and Relative Solubility of 4-PBA at Various pH Ranges
| pH Range | Carboxylic Acid Group | Pyridine Nitrogen | Net Charge | Expected Relative Aqueous Solubility |
| < 4.0 | -COOH (Neutral) | Pyridinium (+1) | Positive | High |
| 4.0 - 5.5 | -COO⁻ / -COOH | Pyridinium / Pyridine | Near Zero | Low (potential for precipitation) |
| > 5.5 | -COO⁻ (Anionic) | Pyridine (Neutral) | Negative | High |
Question: What are the primary degradation pathways for pyridine-containing compounds like 4-PBA?
Answer: Pyridine derivatives can be susceptible to several modes of degradation, particularly under the stress conditions used in forced degradation studies[7][8][9].
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or under photolytic conditions. This can lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, if there are ester or amide analogs, they would be susceptible to acid- or base-catalyzed hydrolysis[10].
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. Studies on related pyridine compounds show that photolysis can lead to complex mixtures of degradation products, including ring cleavage and the formation of carbonyls and smaller carboxylic acids[11][12][13].
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Scenario 1: My 4-PBA sample is precipitating out of my aqueous buffer.
-
Question: I dissolved my 4-PBA salt in a neutral buffer (pH 7.0) and it was clear, but after adding other reagents, it became cloudy. What happened?
-
Possible Cause & Explanation: The most likely cause is a pH shift in your solution. Your reagents may have been acidic or basic, pushing the final pH of the solution into the 4.0 - 5.5 range where 4-PBA has its lowest solubility (see Table 1). Even a small shift in pH in this critical range can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of the final cloudy solution.
-
Increase Buffer Capacity: If the pH has shifted, your buffer was not strong enough. Remake the experiment using a buffer with a higher molarity (e.g., increase from 10 mM to 50 mM or 100 mM).
-
Adjust Formulation pH: If possible, formulate your final solution at a pH where 4-PBA is highly soluble (e.g., pH > 6.0 or pH < 4.0).
-
Scenario 2: I am seeing inconsistent results in my cell-based assay.
-
Question: The potency (e.g., IC50) of my 4-PBA stock solution seems to vary between experiments. How can I ensure consistency?
-
Possible Cause & Explanation: This could be due to either stability issues or solubility problems. If the compound degrades in your stock solution or assay medium over time, its effective concentration will decrease. Alternatively, if the compound precipitates at the final assay concentration, the actual concentration in solution will be lower than intended.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent assay results.
Scenario 3: My HPLC analysis shows multiple peaks that change over time.
-
Question: When analyzing my 4-PBA stability sample (stored in an acidic solution), I see the main peak decrease and several new, smaller peaks appear. What are these?
-
Possible Cause & Explanation: You are likely observing acid-catalyzed degradation of your compound. According to ICH guidelines on forced degradation, stressing a drug substance with acid or base is a standard method to identify potential degradation products[7][8][9][14]. The new peaks are these degradants.
-
Troubleshooting & Characterization Steps:
-
Confirm Degradation: Run a control sample (stored under inert, neutral conditions) to confirm the new peaks are not artifacts or impurities from the original sample.
-
Use a Stability-Indicating Method: Ensure your HPLC method has the resolution to separate the parent peak from all degradant peaks. This is a key requirement of forced degradation studies[15]. A gradient elution method is often required.
-
Characterize Degradants: Use HPLC coupled with mass spectrometry (LC-MS) to obtain the molecular weights of the new peaks. This information is the first step in identifying the structures of the degradation products[16][17].
-
Section 3: Key Experimental Protocols
To ensure trustworthy and reproducible data, follow these detailed protocols. These are designed as self-validating systems with integrated controls.
Protocol 1: Determining the pH-Solubility Profile of 4-PBA
This protocol uses the shake-flask method, a gold standard for solubility determination[4].
Objective: To determine the aqueous solubility of 4-PBA across a physiologically relevant pH range.
Materials:
-
This compound (or a salt form)
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with UV detector[18].
-
Calibrated pH meter.
-
Thermostatic shaker.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 7, 8, and 10).
-
Sample Preparation: Add an excess amount of solid 4-PBA to a vial containing a known volume of each buffer. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a thermostatic shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection & Processing:
-
After equilibration, allow the vials to sit undisturbed for the solid to settle.
-
Carefully withdraw a sample from the supernatant. Crucially, immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with mobile phase to a concentration within the calibration curve range of your HPLC method.
-
-
Analysis: Quantify the concentration of 4-PBA in the diluted samples using a validated, stability-indicating HPLC-UV method[18].
-
Data Interpretation: Plot the determined solubility (e.g., in mg/mL) against the measured final pH of each buffer after equilibration. The resulting curve is the pH-solubility profile.
Caption: Workflow for pH-solubility profile determination.
Protocol 2: Conducting a Forced Degradation Study
This protocol is based on ICH guideline Q1A(R2) to investigate stability under various stress conditions[7][14]. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating[7][15].
Objective: To identify potential degradation products and pathways for 4-PBA.
Materials:
-
4-PBA
-
Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
HPLC-grade water.
-
Photostability chamber, temperature-controlled oven.
-
Validated stability-indicating HPLC-MS method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of 4-PBA in a suitable solvent (e.g., water or acetonitrile/water).
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample in parallel (e.g., in water at room temperature, protected from light).
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal: Incubate the stock solution (solid or in solution) at 80°C.
-
Photolytic: Expose the stock solution to light meeting ICH Q1B requirements (e.g., 1.2 million lux hours)[8][9].
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation of the parent compound[7]. For oxidation, time points may need to be much shorter[7].
-
Quenching: Immediately neutralize the acid/base samples with an equivalent amount of base/acid. Dilute all samples with mobile phase to stop the reaction and prepare for analysis.
-
Analysis: Analyze all control, stressed, and time-point samples by a validated stability-indicating HPLC-MS method.
-
Data Analysis:
-
Calculate the percentage of 4-PBA remaining.
-
Determine the percentage of each degradation product formed (relative peak area).
-
Use the MS data to propose structures for the major degradants.
-
Perform a mass balance calculation to ensure all major components are accounted for.
-
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352–1356.
- Forced Degradation Testing in Pharma. (2025).
- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. (1990). Applied and Environmental Microbiology.
- A Review on Force Degradation Studies for Drug Substances. (n.d.).
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. (1990). PubMed.
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. (n.d.). PubMed.
- 4-Oxo-4-(3-pyridyl)butanoic acid. (n.d.). Solubility of Things.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantific
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013).
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). PubMed.
- pKa Vaules for Organic and Inorganic Bronsted Acids
- pKa values in organic chemistry – making maximum use of the available d
- The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2013).
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Photostability of Pyridine-Containing Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand and mitigate the photolysis of your pyridine-containing compounds. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and stability of your molecules during experimentation and development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, providing not just solutions but the scientific rationale behind them.
Question 1: I'm observing rapid degradation of my pyridine-containing drug candidate in a methanol solution during early-stage formulation screening, even under ambient laboratory light. What's happening and how can I fix it?
Answer:
This is a classic case of solvent-influenced photodegradation. Pyridine and its derivatives are known to be susceptible to photolysis, and the solvent choice can dramatically influence the degradation pathway and rate.
Causality: The photochemistry of pyridine N-oxides, a common class of pyridine derivatives, is highly dependent on the solvent employed.[1] In polar protic solvents like methanol, irradiation can lead to complex rearrangements and ring-expansion, forming highly reactive intermediates such as oxaziridines which can further degrade.[1] Furthermore, some solvents can participate in the photochemical reaction, accelerating degradation.
Immediate Corrective Actions:
-
Solvent Screening: The polarity and viscosity of the solvent can significantly impact photostability.[2] A higher viscosity medium can suppress the rate of photolysis by limiting diffusion-controlled processes.[2] It is advisable to test the stability of your compound in a panel of solvents with varying polarities (e.g., acetonitrile, dioxane, toluene) to identify a more inert medium.
-
Light Exclusion: As a primary and immediate measure, protect your solution from light. Use amber-colored glassware or wrap your containers in aluminum foil.[3][4][5] This is a simple yet effective way to prevent photolytic reactions.[6]
Long-Term Strategy & Protocol:
A systematic photostability study is recommended. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for such testing, which is a regulatory requirement for new drug substances and products.[7][8][9][10]
Question 2: My solid-state pyridine derivative appears stable, but upon formulation with certain excipients, I see significant photodegradation. Which excipients are likely culprits and what are my alternatives?
Answer:
Excipient compatibility is a critical factor in formulation development. While a drug substance may be photostable on its own, interactions with excipients can sensitize it to photodegradation.
Causality: Certain excipients can act as photosensitizers or may contain reactive impurities that catalyze photolytic reactions. For instance, excipients with abstractable hydrogens, such as mannitol, lactose, and starches, are susceptible to free radical attack and can act as transfer agents, propagating degradation.[6] Trace amounts of metal ions, particularly iron, in excipients can also significantly contribute to photochemical degradation by generating hydroxyl radicals in the presence of light and oxygen.[11][12]
Troubleshooting Steps:
-
Excipient Review: Scrutinize the excipients in your formulation. Identify any that are known to be photoreactive or that may contain significant levels of trace metal impurities.
-
Photoprotective Excipients: Consider incorporating excipients with photoprotective properties.[4] For example, cyclodextrins can form inclusion complexes with drug molecules, shielding them from light and other reactive species.[13][14]
-
Chelating Agents: If metal-catalyzed photodegradation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, preventing them from participating in photochemical reactions.[4]
Workflow for Selecting Photostable Excipients:
Caption: A decision workflow for selecting photostable excipients.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of preventing pyridine photolysis.
Question 1: What is the fundamental mechanism of pyridine photolysis?
Answer:
The photolysis of pyridine-containing compounds is initiated by the absorption of ultraviolet (UV) or, in some cases, visible light.[15] This absorption elevates the molecule to an excited electronic state. From this excited state, several degradation pathways can occur:
-
Direct Photolysis: The absorbed energy can be sufficient to directly break chemical bonds within the molecule.[15]
-
Photoisomerization: The molecule can rearrange into less stable isomers, such as Dewar pyridine, which can then undergo further reactions.[16]
-
Photooxidation: In the presence of oxygen, the excited pyridine molecule can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[17] This singlet oxygen can then attack the pyridine ring or other parts of the molecule, leading to oxidation products.
-
Free Radical Formation: The excited molecule can also initiate free radical chain reactions, leading to a cascade of degradation.
The specific pathway is influenced by the substitution pattern on the pyridine ring, the solvent, pH, and the presence of other substances.[1][18]
Simplified Mechanism of Pyridine Photolysis:
Caption: Simplified pathways of pyridine photolysis.
Question 2: What are the main classes of photostabilizers, and how do I choose the right one for my application?
Answer:
Photostabilizers are additives that protect compounds from light-induced degradation.[19] They can be broadly categorized based on their mechanism of action. The choice of stabilizer depends on the nature of your compound, the formulation, and the intended application.
| Stabilizer Class | Mechanism of Action | Best For | Examples |
| UV Absorbers | Competitively absorb harmful UV radiation and dissipate it as heat, shielding the active compound.[20][21][22][23][24][25][26] | Formulations where the stabilizer can be at a sufficient concentration and path length to effectively block UV light. Often used in coatings and plastics.[23] | Benzophenones, Benzotriazoles, Triazines[19][24] |
| Hindered Amine Light Stabilizers (HALS) | Act as radical scavengers. They do not absorb UV radiation but inhibit the degradation of the polymer by trapping free radicals that have already formed.[19][21][27][28] HALS are regenerated in a cyclic process, providing long-lasting protection.[21] | Polymeric matrices and applications where long-term stability is crucial.[21] | Derivatives of 2,2,6,6-tetramethylpiperidine[27] |
| Singlet Oxygen Quenchers | Deactivate excited singlet oxygen back to its ground state, preventing it from reacting with the drug molecule.[17][29] This can occur through physical quenching (energy transfer) or chemical quenching (reaction with the quencher).[17] | Systems where photooxidation via singlet oxygen is the primary degradation pathway. | β-carotene, Lycopene, Sodium azide, DABCO[17][29][30][31] |
| Antioxidants | Inhibit oxidation by scavenging free radicals or by decomposing peroxides.[20][32][33] They can interrupt chain reactions initiated by photolysis.[20] | Formulations prone to photooxidation and free radical degradation. Often used in combination with other stabilizers.[20] | Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT)[14][32][34] |
Choosing the Right Stabilizer:
A synergistic approach, such as combining a UV absorber with a HALS, often provides the most effective protection.[19][33] The selection process should be guided by experimental data from forced degradation studies.
Question 3: How can I design a robust experiment to test the photostability of my pyridine-containing compound?
Answer:
A well-designed photostability experiment is crucial for understanding the degradation profile of your compound and for developing effective stabilization strategies. The ICH Q1B guideline provides a comprehensive framework for this.[7][9]
Experimental Protocol: Confirmatory Photostability Testing
Objective: To determine the intrinsic photostability of a drug substance or product under standardized conditions.
Materials:
-
Your pyridine-containing compound (drug substance or formulated product)
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (Xenon lamp) or Option 2 (metal halide or suitable fluorescent lamp). The light source should provide a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[8]
-
Control samples protected from light (e.g., wrapped in aluminum foil).
-
Validated analytical method (e.g., HPLC-UV/MS) for quantifying the parent compound and detecting degradation products.
Procedure:
-
Sample Preparation:
-
For the drug substance, place a thin layer of the solid material in a chemically inert, transparent container.
-
For solutions, use a suitable transparent container (e.g., quartz cuvettes).
-
Prepare control samples by wrapping identical containers in aluminum foil.
-
-
Exposure:
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to the light source until the specified integrated light and UVA exposure is reached.[8]
-
-
Analysis:
-
At appropriate time points, withdraw samples for analysis.
-
Analyze both the exposed and control samples using the validated analytical method.
-
Quantify the remaining parent compound and identify and quantify any major degradation products.
-
-
Data Interpretation:
-
Compare the degradation profiles of the exposed and control samples. Significant degradation in the exposed sample compared to the control indicates photosensitivity.
-
Assess changes in physical properties (e.g., appearance, color, clarity of solutions).
-
Decision Tree for Photostability Assessment:
Caption: A flowchart for assessing the photostability of a compound.
References
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]
-
FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]
-
PharmaCareers. (2024). Photolytic Degradation And Its Prevention. [Link]
-
SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [Link]
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Journal of Photochemistry and Photobiology. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. [Link]
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Trombino, D., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceuticals, 13(10), 307. [Link]
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Parra-Arroyo, L., et al. (2015). UV photolysis for accelerating pyridine biodegradation. Applied Microbiology and Biotechnology, 99(14), 6087–6095. [Link]
-
Albini, A., & Fagnoni, M. (2004). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 9(12), 1136-1148. [Link]
-
ResearchGate. NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. [Link]
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Burke, K. E. (2018). The role of antioxidants in photoprotection: a critical review. Journal of drugs in dermatology: JDD, 17(9), 987-996. [Link]
-
Labinsights. (2023). Light Stabilizers. [Link]
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Mura, P. (2014). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of drug delivery science and technology, 24(1), 3-10. [Link]
-
Baoxu Chemical. Introduction of Light Stabilizers Additives. [Link]
-
Tintoll. Light Stabilizers for Plastics Manufacturer, UV Stabilizers Chemical Supplier. [Link]
-
Wang, Y., et al. (2022). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 12(11), 1381. [Link]
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Brenntag. UV Absorbers Used for Coatings. [Link]
-
Al-Achi, A., & Gupta, S. (2015). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. PDA Journal of Pharmaceutical Science and Technology, 69(1), 136–147. [Link]
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Bhalekar, M. R., et al. (2012). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 24(12), 5095-5100. [Link]
-
Elixance. UV stabilizer additives. [Link]
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ResearchGate. The Role of Excipients and Package Components in the Photostability of Liquid Formulations. [Link]
-
ResearchGate. (PDF) NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. [Link]
-
Wang, X., et al. (2011). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 32(1), 168-173. [Link]
-
ChemRxiv. From Light Absorption to Product Formation: Mechanistic Origins of Pyridine N-Oxide Photochemistry. [Link]
-
Schüßler, C., & Schieber, A. (2019). Antioxidant Protection from UV- and Light-Stress Related to Carotenoid Structures. Antioxidants, 8(7), 227. [Link]
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Petruk, G., et al. (2017). Antioxidants from Plants Protect against Skin Photoaging. Oxidative medicine and cellular longevity, 2017, 1454936. [Link]
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Wright, A. D., et al. (2017). Singlet Oxygen Quenching by Resveratrol Derivatives. Photochemistry and photobiology, 93(4), 1045–1052. [Link]
-
Scientific Archives. Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds. [Link]
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Pharma Manual. (2016). Protection of Light sensitive Drugs. [Link]
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ResearchGate. Quenching of singlet oxygen. [Link]
-
ResearchGate. Reaction mechanism proposed for the degradation of pyridine by the.... [Link]
-
Miyasaka, H., et al. (2000). Femtosecond-picosecond laser photolysis studies on the mechanisms of fluorescence quenching induced by hydrogen-bonding interactions - 1-pyrenol-pyridine systems. The Journal of Physical Chemistry A, 104(18), 4170-4179. [Link]
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ResearchGate. An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes | Request PDF. [Link]
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Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. [Link]
-
ResearchGate. Biodegradation of pyridine under UV irradiation | Request PDF. [Link]
-
YouTube. (2021). Photolytic degradation and its prevention. [Link]
-
ResearchGate. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF. [Link]
-
ResearchGate. Effect of pyridine and pyridine with substituent on the optoelectronic spectrum of nanoparticles CdS prepared by liquid -liquid interface reaction. [Link]
-
Ahmad, I., et al. (2012). Solvent Effect on the Photolysis of Riboflavin. AAPS PharmSciTech, 13(1), 180–187. [Link]
-
ResearchGate. Effect of pyridine and pyridine with substituent on photoluminescence of nanoparticles CdS prepared by liquid -liquid interface reaction | Request PDF. [Link]
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Technical Support Center: Resolving Inconsistent Results in 4-Pyridinebutanoic Acid Bioassays
,
Welcome to the technical support center for 4-Pyridinebutanoic acid (4-PBA) bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common inconsistencies encountered during experimentation. As a multifunctional molecule, 4-PBA's bioactivity can be influenced by a variety of factors, leading to variability in results. This resource provides in-depth, experience-driven insights to help you achieve reproducible and reliable data.
Introduction to this compound (4-PBA)
This compound, often referred to as 4-PBA, is a low molecular weight fatty acid with a well-documented dual mechanism of action. Primarily, it functions as a chemical chaperone , interacting with the hydrophobic domains of misfolded proteins to prevent their aggregation and facilitate correct folding, thereby alleviating endoplasmic reticulum (ER) stress.[1][2][3] This activity is crucial in a variety of cellular processes and disease models.[3][4][5] Secondly, 4-PBA acts as a histone deacetylase (HDAC) inhibitor , which can lead to the hyperacetylation of histones and subsequent changes in gene transcription.[1][6][7] This dual activity makes 4-PBA a valuable tool in various research areas, including neurodegenerative diseases, cancer, and metabolic disorders.[8][9]
However, the very characteristics that make 4-PBA a versatile research tool can also contribute to inconsistent bioassay results. This guide will walk you through a systematic approach to troubleshooting, ensuring the integrity and validity of your experimental outcomes.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address specific, common problems you might encounter in your 4-PBA bioassays.
Issue 1: High Variability Between Replicate Wells in Cell-Based Assays
Question: I'm seeing significant differences in my results (e.g., cell viability, reporter gene expression) between replicate wells treated with the same concentration of 4-PBA. What could be the cause?
Answer: High variability between replicates is a frequent issue that often points to inconsistencies in your experimental setup. Let's break down the potential culprits:
-
Uneven Cell Seeding: The most common cause is an inconsistent number of cells seeded per well. Even minor differences in cell density can lead to significant variations in metabolic activity and drug response.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and your test compound, leading to altered cell growth and response.
-
Solution: To mitigate edge effects, fill the outer wells with sterile water or PBS and do not use them for experimental samples. This creates a humidity barrier and protects your experimental wells.
-
-
Incomplete Solubilization of 4-PBA: 4-PBA can be challenging to dissolve and may precipitate out of solution, especially at high concentrations or in certain media.
-
Solution: Prepare a high-concentration stock solution of 4-PBA in a suitable solvent like water with the addition of NaOH to aid dissolution.[1] Be mindful of the final pH of your stock solution and adjust it carefully to avoid precipitation when diluted into your culture medium.[1] Always visually inspect your working solutions for any signs of precipitation before adding them to your cells.
-
-
Pipetting Inaccuracies: Small volumes are notoriously difficult to pipette accurately and can introduce significant error.
-
Solution: Use calibrated pipettes and ensure you are using the appropriate size for the volume you are dispensing. When preparing serial dilutions, ensure thorough mixing between each step.
-
Issue 2: Lower-Than-Expected or No Biological Activity of 4-PBA
Question: My 4-PBA treatment is not producing the expected biological effect (e.g., no reduction in ER stress markers, no change in histone acetylation). Is my 4-PBA inactive?
Answer: While compound inactivity is a possibility, several other factors can lead to a lack of a discernible biological response.
-
Suboptimal Concentration Range: The effective concentration of 4-PBA can vary significantly depending on the cell type and the specific biological endpoint being measured.[10]
-
Compound Purity and Integrity: The purity of your 4-PBA can significantly impact its activity. Impurities can interfere with the assay or even have cytotoxic effects.
-
Incorrect Assay Endpoint or Timing: The biological effects of 4-PBA may be time-dependent. You might be measuring the endpoint too early or too late to observe a significant change.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for your 4-PBA treatment. For example, changes in gene expression might be detectable within hours, while effects on cell viability or protein aggregation may take longer.
-
-
Serum Interference: Components in fetal bovine serum (FBS) or other sera can bind to 4-PBA, reducing its effective concentration.[14]
-
Solution: Consider reducing the serum concentration in your culture medium during the 4-PBA treatment period. Alternatively, perform the assay in a serum-free medium if your cells can tolerate it for the duration of the experiment. Be aware that this change in culture conditions may itself affect cellular physiology.
-
Issue 3: Inconsistent Results in HDAC Inhibition Assays
Question: I'm using a commercial HDAC inhibition assay kit, but my results with 4-PBA are not consistent. What should I check?
Answer: HDAC inhibition assays, while often straightforward, have their own set of potential pitfalls.
-
High Background Signal: A high background signal in your "no enzyme" or "no substrate" control wells can mask the true inhibitory effect of 4-PBA.
-
Incorrect Enzyme Concentration: The amount of HDAC enzyme used in the assay is critical. Too much enzyme can overcome the inhibitory effect of 4-PBA, while too little can result in a weak signal.
-
Solution: Titrate the HDAC enzyme to find a concentration that gives a robust signal without being excessive. Follow the kit manufacturer's recommendations as a starting point.
-
-
Inhibitor Concentration Range: As with cell-based assays, it's crucial to test a wide range of 4-PBA concentrations to determine its IC50 value accurately.
-
Solution: Perform a serial dilution of 4-PBA to generate a dose-response curve. This will allow for a more precise determination of its inhibitory potency.[16]
-
-
Assay-Specific Interferences: Some components in your 4-PBA stock solution (e.g., high concentration of NaOH) might interfere with the assay chemistry.
-
Solution: Prepare a vehicle control that contains the same concentration of the solvent used to dissolve 4-PBA to account for any solvent-related effects.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my 4-PBA stock solution?
A1: It is recommended to prepare a 1M stock solution of 4-PBA in water, using NaOH to facilitate dissolution.[1] This stock solution can be stored at 4°C for short-term use (up to one month), but for longer-term storage, it is advisable to prepare fresh solutions.[1] Some researchers have noted that adjusting the pH of the stock solution with HCl can cause the 4-PBA to precipitate, so careful pH management is crucial.[1]
Q2: What is the primary mechanism of action of 4-PBA that I should be assaying for?
A2: 4-PBA has two well-established mechanisms of action: it acts as a chemical chaperone to alleviate ER stress and as an HDAC inhibitor.[1][4][6] The primary mechanism to assay for depends on your research question.
-
For ER stress: You can measure the expression levels of ER stress markers such as GRP78 (BiP), CHOP, and the splicing of XBP1 mRNA using techniques like Western blotting or qPCR.[5][10][17]
-
For HDAC inhibition: You can use commercially available kits to measure the inhibition of HDAC activity in vitro or assess the acetylation status of histones (e.g., acetylated H3 and H4) in cell lysates via Western blotting.[15][18]
Q3: Can 4-PBA be cytotoxic to my cells?
A3: Yes, at high concentrations, 4-PBA can exhibit cytotoxicity.[10][19] The cytotoxic concentration can vary depending on the cell line. It is essential to perform a cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range of 4-PBA for your specific cells before proceeding with functional assays.[8][10][19]
Q4: Can the type of cell culture plate I use affect my results?
A4: Yes, there is evidence that 4-PBA can be adsorbed by certain types of plasticware, which could reduce its effective concentration in the culture medium.[17][20] One study found that plasma-treated polystyrene plastics may not significantly adsorb 4-PBA due to charge repulsion.[17] If you suspect adsorption is an issue, you could consider using different types of plates (e.g., glass) or quantifying the concentration of 4-PBA in your media over time using techniques like LC-HRMS.[17][20][21]
Q5: Are there any known isomers or related compounds of 4-PBA that I should be aware of?
A5: Yes, there are several isomers of pyridinebutanoic acid, such as 4-(Pyridin-2-yl)butanoic acid and 4-Oxo-4-(3-pyridyl)butyric acid.[22][23][24] It is crucial to ensure that you are using the correct compound, this compound, for your experiments. Always verify the identity of your compound using its CAS number and by analytical methods if necessary.
Part 3: Experimental Protocols and Data Presentation
Table 1: Key Experimental Parameters for 4-PBA Bioassays
| Parameter | Recommended Range/Consideration | Rationale |
| 4-PBA Concentration | 1 µM - 40 mM (cell-type dependent) | The effective concentration is highly variable; a dose-response curve is essential.[10] |
| Incubation Time | 24 - 48 hours (assay dependent) | Time-course experiments are needed to capture the desired biological effect. |
| Cell Seeding Density | Cell-line specific | Ensure a consistent and optimal cell number to avoid artifacts from over-confluence or sparse cultures. |
| Serum Concentration | 0% - 10% | Serum components can bind to 4-PBA; consider reducing or eliminating serum.[14] |
| Vehicle Control | Same solvent as 4-PBA stock | Accounts for any effects of the solvent on the assay. |
Protocol 1: General Workflow for a Cell-Based 4-PBA Assay
-
Cell Seeding: Plate cells at the predetermined optimal density in a microplate. Allow cells to adhere overnight.
-
4-PBA Preparation: Prepare a fresh serial dilution of 4-PBA in the appropriate culture medium from a validated stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 4-PBA and controls (vehicle and untreated).
-
Incubation: Incubate the plate for the predetermined optimal time in a cell culture incubator.
-
Assay Endpoint Measurement: Perform the desired assay (e.g., add reagents for a viability assay, lyse cells for Western blot or qPCR).
-
Data Analysis: Read the plate on a suitable instrument and analyze the data.
Protocol 2: Troubleshooting High Variability in a 96-Well Plate Assay
-
Check Cell Suspension Homogeneity: Before and during seeding, gently swirl the flask or tube containing the cell suspension.
-
Pipetting Technique: Use a multichannel pipette for seeding if available and ensure all tips are drawing up the same volume.
-
Edge Effect Mitigation: Do not use the outer wells for experimental samples. Fill them with sterile PBS or water.
-
Plate Equilibration: After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before transferring to the incubator.
-
Visual Inspection: Before adding your treatments, visually inspect the plate under a microscope to confirm even cell distribution.
Part 4: Visualization of Key Concepts
Diagram 1: Troubleshooting Logic for Inconsistent 4-PBA Bioassay Results
Caption: A logical workflow for diagnosing and resolving common issues in 4-PBA bioassays.
Diagram 2: Dual Mechanism of Action of 4-PBA
Caption: The dual inhibitory mechanism of 4-PBA on ER stress and HDACs.
References
-
What is the mechanism of action of 4-PBA as a chemical chaperone? | ResearchGate. (2014-02-16). Retrieved from [Link]
-
Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - NIH. (2021-05-28). Retrieved from [Link]
-
What is the mechanism of action of 4-pba?. Retrieved from [Link]
-
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed. Retrieved from [Link]
-
Effects of 4-phenylbutyric acid (4-PBA) on endoplasmic reticulum stress-related nuclear factor-κB (NF-κB) activation in the rat sciatic nerves after vasculitic peripheral neuropathy induced by ischaemia–reperfusion (IR) in the femoral artery (n = 6 per group). Retrieved from [Link]
-
4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed Central. Retrieved from [Link]
-
Cytotoxicity of 4-PBA determined by MTT assay in A549 cells (a) and in... - ResearchGate. Retrieved from [Link]
-
4-phenylbutyric acid mediates therapeutic effect in systemic lupus erythematosus: Observations in an experimental murine lupus model - PubMed Central. Retrieved from [Link]
-
Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC - PubMed Central. (2023-02-14). Retrieved from [Link]
-
Effect of 4‐phenylbutyric acid (4‐PBA) on the proliferation of interleukin (IL) - ResearchGate. Retrieved from [Link]
-
Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - MDPI. Retrieved from [Link]
-
Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - MDPI. (2023-10-31). Retrieved from [Link]
-
Oxidative Stress Can Be Attenuated by 4-PBA Caused by High-Fat or Ammonia Nitrogen in Cultured Spotted Seabass: The Mechanism Is Related to Endoplasmic Reticulum Stress - MDPI. (2022-06-28). Retrieved from [Link]
-
The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - NIH. (2019-08-27). Retrieved from [Link]
-
Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites | PLOS One - Research journals. Retrieved from [Link]
-
Inhibition of Histone Deacetylases - PMC - NIH. Retrieved from [Link]
-
Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central. Retrieved from [Link]
-
Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - ResearchGate. (2025-10-11). Retrieved from [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. Retrieved from [Link]
-
Identity determination and purity testing - ChemCon GmbH. Retrieved from [Link]
-
Interferences in Immunoassay - PMC - PubMed Central - NIH. Retrieved from [Link]
-
4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. Retrieved from [Link]
-
This compound | C9H11NO2 | CID 3159625 - PubChem - NIH. Retrieved from [Link]
-
4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PubMed Central. (2024-04-19). Retrieved from [Link]
-
4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem. Retrieved from [Link]
-
Purity Analysis - EUROLAB. Retrieved from [Link]
-
(PDF) Interferences in Immunoassay - ResearchGate. (2025-08-07). Retrieved from [Link]
-
[PDF] Interference in immunoassays: avoiding erroneous results - Semantic Scholar. Retrieved from [Link]
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- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identity determination and purity testing [chemcon.com]
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- 16. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for 4-Pyridinebutanoic Acid Reactions
Welcome to the technical support guide for 4-Pyridinebutanoic acid. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth guidance on a critical experimental parameter: solvent selection. The proper choice of solvent is paramount for achieving optimal reaction outcomes, ensuring high yields, minimizing side products, and facilitating purification.
This guide moves beyond simple solubility charts to explain the underlying chemical principles governing the behavior of this compound in various solvent systems. We will explore how its unique structure influences solubility and reactivity, and provide structured troubleshooting advice for common challenges encountered in the lab.
Section 1: Understanding the Physicochemical Properties of this compound
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This duality is the single most important factor governing its solubility and reactivity.
-
The Carboxylic Acid Group (-COOH): This group is acidic, with a pKa value typically around 4.2-4.8.[1] In solutions with a pH above this value, it will be deprotonated to form the carboxylate anion (-COO⁻).
-
The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is basic, with the corresponding pKa of its conjugate acid (the pyridinium ion) being approximately 5.2.[1][2] In solutions with a pH below this value, the nitrogen will be protonated to form a positively charged pyridinium cation.
This means that near a neutral pH, this compound can exist as a zwitterion (containing both a positive and negative charge within the same molecule), which significantly impacts its solubility.
Section 2: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses the most common initial questions regarding solvent choice for this compound.
Q1: What are the best starting solvents for dissolving this compound at room temperature?
Due to its polar and zwitterionic potential, this compound generally shows the best solubility in polar solvents.
-
Polar Protic Solvents: Water, methanol, and ethanol are excellent choices, especially if the pH is adjusted to form either the acidic or basic salt of the molecule. The hydroxyl groups of these solvents can effectively hydrogen bond with both the carboxylate and the pyridinium ion.[3]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also effective solvents for dissolving the neutral or zwitterionic form of the acid due to their high polarity.
Q2: How does pH dramatically alter the solubility of this compound in aqueous solutions?
Adjusting the pH is a powerful tool for controlling solubility:
-
Acidic Conditions (pH < 4): Adding a strong acid (like HCl) will protonate the pyridine nitrogen, forming the pyridinium hydrochloride salt. This salt is typically highly soluble in water.
-
Basic Conditions (pH > 6): Adding a base (like NaOH) will deprotonate the carboxylic acid, forming the sodium carboxylate salt. This salt also demonstrates high water solubility.
-
Near Isoelectric Point (pH ≈ 4.5-5.5): In this range, the molecule is least soluble in water as it can exist as a neutral zwitterion, which may precipitate out of solution.
Q3: Which common solvents are generally poor choices for this compound?
Low-polarity and nonpolar solvents are typically ineffective at dissolving this compound. The energy gained from weak van der Waals interactions with these solvents is insufficient to overcome the strong intermolecular hydrogen bonding and ionic interactions in the solid-state acid.[3] Avoid using solvents like:
-
Hexane
-
Toluene (at room temperature, for dissolution)
-
Dichloromethane
-
Ethyl Acetate (solubility is limited)
Q4: My this compound seems unstable in my stock solution. What could be the cause?
Compound instability can lead to inconsistent experimental results.[4] this compound possesses functional groups that can be susceptible to degradation, particularly under harsh pH conditions or at elevated temperatures over extended periods. It is always recommended to prepare stock solutions fresh or to verify the stability of the compound under your specific storage conditions (solvent, temperature, duration).
Section 3: Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems you may encounter during chemical transformations involving this compound.
Issue 1: Low Yield in Fischer Esterification Reactions
Problem: "I am trying to perform a Fischer esterification with methanol and sulfuric acid catalyst, but my yields are consistently low."
Cause: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[5][6] In many common solvents, the presence of this water can drive the reaction backward, hydrolyzing the newly formed ester and reducing the overall yield.
Solution: Use an Inert, Water-Immiscible Solvent with Azeotropic Water Removal.
The most effective solution is to actively remove water as it is formed. This is typically achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[5][7] Even though this compound has low solubility in toluene at room temperature, it will become more soluble at the reflux temperatures required for the reaction.
Recommended Solvents:
-
Toluene: The most common and effective choice.
-
Benzene: Also effective, but less commonly used due to toxicity concerns.[8]
-
Xylenes: Can be used for higher-boiling point requirements.
Issue 2: Failure or Low Conversion in Amidation Reactions
Problem: "I am attempting a direct amidation with an amine, but the reaction is not proceeding, even with heat."
Cause: Direct amidation of a carboxylic acid and an amine is often difficult because the acid and base react to form a stable and unreactive ammonium-carboxylate salt. High temperatures are required to drive off water and push the equilibrium toward the amide product. Furthermore, the choice of solvent and catalyst is critical.
Solution: Employ High-Boiling Aprotic Solvents and a Suitable Catalyst.
Modern direct amidation protocols often rely on catalysts that activate the carboxylic acid. The solvent must be able to withstand the high temperatures (often >100 °C) needed for these reactions.
Recommended Solvents:
-
Xylenes: Excellent high-boiling solvent for direct amidation.[9]
-
Toluene: A suitable alternative if slightly lower temperatures are sufficient.[10]
-
DMF or DMSO: Can be used, but their high boiling points can make product isolation difficult.
Catalyst Considerations:
-
Borane-Pyridine Complex: Has been shown to be an efficient catalyst for direct amidation in xylenes.[9][11]
-
Lewis Acids (e.g., TiF₄, Nb₂O₅): Various Lewis acid catalysts can activate the carboxylic acid for nucleophilic attack by the amine.[10][12]
Issue 3: Product is Lost During Aqueous Workup
Problem: "My reaction seems to work based on TLC, but I lose most of my product after performing an aqueous extraction."
Cause: The amphoteric nature of this compound and its derivatives means they can be soluble in both acidic and basic aqueous layers. If you are trying to isolate a product that retains both the pyridine and carboxylic acid (or ester/amide) functionalities, its solubility will be highly pH-dependent.
Solution: Carefully Control the pH of the Aqueous Layer During Extraction.
-
To Extract into an Organic Layer: Adjust the pH of the aqueous solution to the isoelectric point of your product (typically between 4 and 6). At this pH, the molecule is least water-soluble and will preferentially partition into an organic solvent like ethyl acetate or dichloromethane.
-
To Purify via Acid/Base Extraction: You can intentionally use pH to your advantage. To remove non-acidic impurities, dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). Your product will move to the aqueous layer. Then, re-acidify the aqueous layer to its isoelectric point to precipitate the product, which can then be filtered or extracted back into an organic solvent.
Section 4: Data & Visualizations
Solubility Summary for this compound
| Solvent Type | Solvent Example | Expected Solubility | Rationale & Notes |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent hydrogen bonding capability. Solubility is highly pH-dependent in water.[3] |
| Polar Aprotic | DMSO, DMF | Good to High | High polarity effectively solvates the molecule.[13] |
| Low-Polarity Aprotic | Acetonitrile, Acetone | Limited to Moderate | Moderate polarity may allow for some dissolution, but hydrogen bonding is not supported. |
| Nonpolar / Water-Immiscible | Toluene, Hexanes, Dichloromethane | Very Low to Insoluble | Weak solvent-solute interactions cannot overcome the strong intermolecular forces of the solid acid.[3] |
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system for a reaction involving this compound.
Sources
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- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Borane-Pyridine: An Efficient Catalyst for Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4192-31-8 CAS MSDS (4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Maximizing the Shelf Life of 4-Pyridinebutanoic Acid Stock Solutions
Welcome to the technical support center for 4-Pyridinebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the shelf life of this compound stock solutions. By understanding the chemical properties of this compound and the factors that influence its stability, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Preparation of Stock Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent is critical for the stability of your stock solution. Based on the chemical structure of this compound, which contains both a pyridine ring and a carboxylic acid group, solubility is highest in polar aprotic solvents and polar protic solvents. For general laboratory use, Dimethyl Sulfoxide (DMSO) is the primary recommendation due to its excellent solvating power for a wide range of compounds and its ability to be stored at low temperatures. For applications where DMSO is not suitable, high-purity ethanol or methanol can be used. While this compound has some solubility in water, particularly at a slightly basic pH, preparing high-concentration stock solutions in purely aqueous media can be challenging and may be less stable long-term.
Q2: I'm observing precipitation in my aqueous-based stock solution. What could be the cause?
A2: Precipitation in aqueous solutions of this compound is often related to pH. As a carboxylic acid, its solubility in water is significantly influenced by the pH of the solution. In acidic to neutral pH, the carboxylic acid group is protonated, making the molecule less polar and thus less soluble in water. To increase solubility, the pH of the solution can be adjusted to slightly alkaline conditions (pH 7.5-8.5) using a dilute solution of a base like sodium hydroxide. This deprotonates the carboxylic acid, forming a more soluble salt. However, be aware that highly alkaline conditions can promote other degradation pathways.
Storage and Handling
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To maximize the shelf life of your this compound stock solutions, we recommend the following storage conditions:
| Solvent | Storage Temperature | Light Conditions | Container |
| DMSO | -20°C or -80°C | Amber vial or protect from light | Tightly sealed, low-extractable plastic or glass |
| Ethanol/Methanol | -20°C or -80°C | Amber vial or protect from light | Tightly sealed, low-extractable plastic or glass |
| Aqueous (pH-adjusted) | -20°C (short-term) or -80°C (long-term) | Amber vial or protect from light | Tightly sealed, sterile, low-extractable plastic or glass |
Q4: How sensitive is this compound to light?
A4: Pyridine-containing compounds can be susceptible to photodegradation.[1] Therefore, it is crucial to protect this compound solutions from light, especially during long-term storage and handling. Always use amber vials or wrap your containers in aluminum foil. When working with the solution on the benchtop, minimize its exposure to direct light.
Q5: Can I store my stock solution at room temperature?
A5: Storing this compound stock solutions at room temperature is not recommended for extended periods. Elevated temperatures can accelerate degradation processes such as hydrolysis and oxidation.[2] For short-term use during an experiment, keeping the solution on ice is advisable.
Stability and Degradation
Q6: What are the primary degradation pathways for this compound in solution?
A6: The chemical structure of this compound suggests three primary degradation pathways under common laboratory conditions:
-
Hydrolysis: The carboxylic acid group itself is generally stable against hydrolysis. However, if the compound were an ester or amide derivative, this would be a primary concern, especially at extreme pH values.[3]
-
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[4] This can be accelerated by exposure to air (oxygen), metal ions, and high temperatures.
-
Photodegradation: As mentioned, exposure to light, particularly UV light, can induce degradation of the pyridine ring.[5]
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways for this compound.
Q7: I suspect my stock solution has degraded. How can I check its integrity?
A7: The most reliable way to assess the integrity of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] By comparing the chromatogram of your current stock solution to that of a freshly prepared standard, you can look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which may correspond to degradation products.
For a more in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased potency or inconsistent experimental results | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Verify the storage conditions of your current stock (temperature, light protection). 3. Perform a stability check using HPLC. |
| Precipitation in the stock solution upon thawing | Poor solubility at lower temperatures or change in pH. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists in an aqueous solution, check and adjust the pH to 7.5-8.5. 3. Consider preparing a new stock solution in a different solvent like DMSO. |
| Appearance of a yellow or brown color in the solution | Potential oxidative degradation. | 1. Discard the solution. 2. When preparing a new stock, use high-purity solvents and consider purging with an inert gas (e.g., nitrogen or argon) before sealing the vial for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the vial. For a 10 mM solution in 10 mL, you would need 16.52 mg (Molecular Weight: 165.19 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex until the solid is completely dissolved.
-
For long-term storage, consider overlaying the solution with a small amount of argon or nitrogen before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.[7][8]
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent).
-
Aliquot the stock solution into separate amber vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples (including a non-degraded control) by a suitable analytical method like HPLC-UV or LC-MS to observe the extent of degradation and the formation of degradation products.
The following workflow diagram illustrates the forced degradation study process:
Caption: Workflow for a forced degradation study.
By following these guidelines and protocols, you can significantly improve the shelf life of your this compound stock solutions, leading to more reliable and reproducible experimental outcomes. For any further questions or specific application support, please do not hesitate to contact our technical support team.
References
- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-115.
-
U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2016).
- Singh, S., & Kumar, V. (2016).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxy-4-(3-pyridyl)-butanoic acid (HMDB0001119). Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Mueses, M. A., et al. (2022).
- Kaiser, J. P., & Feng, Y. (2011). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 92(3), 445-461.
- National Research Council. (2014). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. In Analytical Method Assessment.
- Wiśniewski, M., et al. (2018). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media.
- Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 7(3), 105-112.
-
PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. Retrieved from [Link]
- Malato, S., et al. (2021).
- Oriental Journal of Chemistry. (2015).
- Krasko, M. Y., & Domb, A. J. (2005). Hydrolytic degradation of ricinoleic-sebacic-ester-anhydride copolymers. Biomacromolecules, 6(4), 1877-1884.
- Long, J. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3).
-
Bertin Pharma. (n.d.). Analytical Development & Stability Studies. Retrieved from [Link]
- ChemRxiv. (2023).
- Guillard, C., et al. (2000). Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process. Journal of Photochemistry and Photobiology A: Chemistry, 133(1-2), 103-111.
- Stejskal, J., et al. (2008). The stability of polyaniline in strongly alkaline or acidic aqueous media.
- Protocol Exchange. (2022). Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology.
-
Boster Bio. (2024). How to prepare a 4% Paraformaldehyde (PFA) Solution in PBS. Retrieved from [Link]
- ResearchGate. (2001). Photocatalytic Degradation of 2,4,6-Trinitrophenol (Picric Acid) in Aqueous Semiconductor Dispersions.
- Wang, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14, 1269382.
-
Cellculture2. (2024). Protocol: 4% Paraformaldehyde solution in PBS. Retrieved from [Link]
- ResearchGate. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (2011).
-
Sharebiology. (n.d.). 4% Paraformaldehyde (PFA) solution preparation. Retrieved from [Link]
- ResearchGate. (2016). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
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- 3. Hydrolytic degradation of ricinoleic-sebacic-ester-anhydride copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape in 4-Pyridinebutanoic Acid Chromatography
From the desk of the Senior Application Scientist:
Welcome to our dedicated guide for resolving chromatographic challenges with 4-Pyridinebutanoic acid. As a zwitterionic compound, containing both a basic pyridine ring and an acidic carboxylic acid group, this molecule presents unique and often frustrating hurdles in achieving sharp, symmetrical peaks. Its polar nature and pH-dependent charge state demand a nuanced approach to method development.
This guide is structured to help you quickly diagnose common issues and implement robust, scientifically-grounded solutions. We will move from high-level FAQs to deep-dive troubleshooting protocols, explaining the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section provides rapid answers to the most common peak shape problems encountered with this compound.
Q1: Why is my this compound peak tailing severely in Reversed-Phase (RP-HPLC)?
A: Severe peak tailing for basic compounds like this compound in RP-HPLC is almost always caused by secondary ionic interactions between the analyte and the stationary phase.[1][2][3] The basic pyridine nitrogen becomes protonated (positively charged) in typical acidic mobile phases. This positive charge then interacts strongly with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[4][5] This interaction creates a secondary, non-hydrophobic retention mechanism that leads to tailing.[3][5]
Q2: My peak shape is distorted (e.g., split, broad, or tailing) when using Hydrophilic Interaction Liquid Chromatography (HILIC). What's the likely cause?
A: The most common cause of poor peak shape in HILIC is a mismatch between the injection solvent and the mobile phase.[6][7] HILIC mobile phases are highly organic (typically >70% acetonitrile). If your sample is dissolved in a solvent with a higher water content (a "stronger" solvent in HILIC), it can disrupt the delicate aqueous layer on the stationary phase, causing peak distortion and poor reproducibility.[6][8] Other causes include inadequate mobile phase buffering, which can lead to undesirable ionic interactions, or interactions with metal contaminants in the stationary phase or hardware.[6][9][10]
Q3: I'm observing peak fronting. What does this indicate?
A: Peak fronting is typically a classic sign of column overload. This occurs when you inject too much sample mass onto the column. The stationary phase binding sites become saturated, causing some analyte molecules to travel through the column more quickly, resulting in a leading edge on the peak. Another, though less common, cause can be poor sample solubility in the mobile phase.
Q4: How does mobile phase pH dramatically affect the peak shape of this compound?
A: The mobile phase pH is the most critical parameter because it controls the ionization state of both the this compound and the column's stationary phase.[11][12]
-
Analyte: The compound has two pKa values (one for the carboxylic acid, one for the pyridine ring). At a given pH, it can be cationic, anionic, or zwitterionic.
-
Stationary Phase: Silica-based columns have silanol groups that begin to deprotonate around pH 2.5-3.0 and are significantly ionized at higher pHs.[8]
When the mobile phase pH is close to the analyte's pKa, you may have a mixture of ionized and non-ionized forms, which can lead to split or broadened peaks.[12] The goal is to select a pH where both the analyte and the stationary phase are in a single, stable state to promote a single, uniform interaction.[11][13]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Mitigating Peak Tailing in Reversed-Phase HPLC
Peak tailing is the most prevalent issue for this analyte in RP-HPLC. The underlying cause is the strong ionic attraction between the positively charged pyridine ring and negatively charged silanols.
Caption: Mechanism of peak tailing via silanol interaction.
This protocol details a hierarchical approach, starting with the simplest and most effective changes.
Step 1: Mobile Phase pH and Buffer Optimization
The goal is to neutralize one of the interacting species—either the silanol groups or the pyridine nitrogen.
-
Option A: Low pH (Ion Suppression of Silanols)
-
Principle: By lowering the mobile phase pH to ≤ 3.0, the vast majority of silanol groups will be protonated and neutral (Si-OH), minimizing their ability to interact ionically with the protonated analyte.[5][11] This is often the most effective strategy.
-
Action: Prepare your aqueous mobile phase component with a buffer adjusted to pH 2.5-3.0. Phosphoric acid or formic acid are common choices. Ensure the final pH of the aqueous/organic mix is controlled.[14]
-
Buffer: Use a buffer concentration of 10-25 mM. This is usually sufficient to control the pH and provide good peak shape without being too viscous.[15]
-
-
Option B: High pH (Neutralization of Analyte)
-
Principle: At a pH well above the pKa of the pyridine ring (pKa ~5-6), the nitrogen will be deprotonated and neutral. This eliminates the positive charge responsible for the strong silanol interaction.
-
Action: Prepare an aqueous mobile phase with a buffer adjusted to pH 9-10. Ammonium bicarbonate or ammonium carbonate are suitable volatile choices for LC-MS.
-
Critical Caveat: This approach REQUIRES a pH-stable column, such as a hybrid-silica or specially bonded phase. Standard silica columns will rapidly degrade at pH > 8.
-
Step 2: Employ Mobile Phase Additives (If pH Adjustment is Insufficient)
Additives act as "masking agents" that compete with the analyte for interaction with the silanol sites.
-
Action: Add a small concentration (e.g., 0.1% v/v) of an amine modifier like Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from the this compound.
-
Consideration: Be aware that additives like TEA are not suitable for LC-MS due to ion suppression and can permanently modify the column. Dedicate a column for methods using such additives.
Step 3: Select an Appropriate HPLC Column
Modern columns are designed to minimize these secondary interactions.
-
Action: If tailing persists, switch to a column specifically designed for the analysis of basic compounds.
-
High-Purity, End-Capped Columns: These columns have a lower concentration of residual silanols and are heavily treated to "cap" them, making them less active.[3][5]
-
Columns with Embedded Polar Groups: These phases have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the silanol groups.
-
Hybrid Particle Columns: Columns based on hybrid organic/inorganic silica particles often exhibit better stability at high pH and reduced silanol activity.
-
| Parameter | Low pH (2.5-3.0) | Mid pH (4-6) | High pH (>9, on stable column) |
| This compound Charge | Pyridine (+), Carboxyl (0) | Pyridine (+), Carboxyl (-) | Pyridine (0), Carboxyl (-) |
| Silanol Group Charge | Mostly Neutral (Si-OH) | Partially Negative (Si-O⁻) | Fully Negative (Si-O⁻) |
| Dominant Interaction | Hydrophobic (Ideal) | Mixed-Mode (Ionic + Hydrophobic) | Hydrophobic + Ionic Repulsion |
| Expected Peak Shape | Good to Excellent | Poor (Tailing/Broad) | Good to Excellent |
Table 1. Effect of Mobile Phase pH on Analyte/Stationary Phase Interactions and Peak Shape.
Guide 2: Optimizing Peak Shape in HILIC
HILIC is an excellent alternative for retaining this polar compound, but it requires careful attention to detail to avoid poor peak shapes.
Caption: Troubleshooting workflow for poor peak shape in HILIC.
Step 1: Match the Injection Solvent
This is the most critical step for good HILIC chromatography.
-
Principle: Injecting a sample dissolved in a solvent stronger (more aqueous) than the mobile phase causes the sample band to spread out on the column before the separation begins, leading to broad or split peaks.[7][8]
-
Action: Dissolve the this compound sample directly in the initial mobile phase. If solubility is an issue, use a solvent that is slightly weaker (higher organic content) than the mobile phase. Avoid dissolving the sample in pure water or highly aqueous solutions.
Step 2: Ensure Adequate Buffering
Buffers are crucial in HILIC to control pH and provide ions that mediate analyte-stationary phase interactions.
-
Principle: In HILIC, retention can have a secondary ion-exchange component.[9] An adequate buffer concentration helps to mask charged sites on the stationary phase and ensures a reproducible pH in the aqueous layer, leading to consistent retention and better peak shape.[9]
-
Action: Use a volatile buffer like ammonium formate or ammonium acetate at a concentration of at least 10-20 mM in the aqueous portion of your mobile phase. This is especially important for zwitterionic compounds like this compound.
Step 3: Column Equilibration and Gradient
-
Principle: HILIC columns require longer equilibration times than RP columns to establish the stable aqueous layer on the stationary phase surface. Insufficient equilibration leads to drifting retention times and poor peak shape.
-
Action: Equilibrate the HILIC column with at least 10-15 column volumes of the initial mobile phase before the first injection. When developing a gradient, use shallower gradients than you would in RP, as HILIC is very sensitive to small changes in water content.[7]
References
-
Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. (1983). Journal of Chromatographic Science. [Link]
-
Stella, C., et al. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. (1983). Journal of Chromatographic Science. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (2004). Request PDF on ResearchGate. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
McCalley, D. V. (2010). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Request PDF on ResearchGate. [Link]
-
4-1 Distorted peak shapes. (n.d.). GL Sciences. [Link]
-
tailing in HILIC. (2018). Chromatography Forum. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]
-
Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Chromatography Today. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Shimadzu. [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs. [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Sources
- 1. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | ChromaNik Technologies [chromanik.co.jp]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. support.waters.com [support.waters.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tailing in HILIC - Chromatography Forum [chromforum.org]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Temperature for 4-Pyridinebutanoic Acid Enzymatic Assays
Welcome to the technical support center for optimizing enzymatic assays involving 4-Pyridinebutanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you with the scientific principles and practical steps needed to overcome common challenges and achieve robust, reproducible results.
I. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in established enzymatic principles.
Issue 1: Low or No Enzyme Activity
A lack of expected enzyme activity is a frequent challenge. A systematic investigation is key to identifying the root cause.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Temperature: The assay temperature may be too low, resulting in insufficient kinetic energy for the reaction to proceed efficiently.[1][2] Conversely, it might be too high, leading to enzyme denaturation.[3][4][5]
-
Action: Perform a temperature gradient assay to determine the optimal temperature for your specific enzyme. See the detailed protocol in the "Experimental Protocols" section.
-
-
Incorrect pH or Buffer Conditions: Enzymes have a narrow optimal pH range.[5][6] Deviations can alter the ionization of amino acid residues in the active site, reducing activity.
-
Action: Verify the pH of your buffer at the reaction temperature, as pH can be temperature-dependent.[7] Prepare fresh buffer and consider performing a pH optimization assay.
-
-
Enzyme Instability or Degradation: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[8]
-
Action: Aliquot your enzyme stock upon receipt to minimize freeze-thaw cycles. Run a positive control with a known active lot of the enzyme, if available.
-
-
Low Substrate Concentration: If the concentration of this compound is significantly below the enzyme's Michaelis constant (Km), the reaction rate will be low.[9]
-
Action: Increase the substrate concentration. If solubility is an issue, you may need to optimize the buffer composition or gently warm the solution.
-
-
Presence of Inhibitors: Your sample or reagents may contain substances that inhibit enzyme activity.[10]
-
Action: If testing complex samples, consider a sample cleanup step like dialysis or buffer exchange.[11]
-
Issue 2: High Background Signal
Elevated background signals can obscure the true enzymatic activity, leading to inaccurate results and reduced assay sensitivity.[12]
Potential Causes & Step-by-Step Solutions:
-
Substrate Instability: this compound or other assay components might be degrading non-enzymatically under the assay conditions, generating a signal.[11][12]
-
Action: Run a "no-enzyme" control (all components except the enzyme) at various temperatures to assess substrate stability.[12] If the background is high, consider lowering the assay temperature or adjusting the pH.
-
-
Reagent Contamination: Buffers, cofactors, or the substrate itself may be contaminated with fluorescent or colorimetric impurities.[12][13]
-
Action: Use high-purity reagents and water. Prepare fresh solutions and filter them if necessary.
-
-
Intrinsic Fluorescence/Absorbance: The substrate, test compounds, or buffer components may possess inherent optical properties at the assay's measurement wavelengths.[12]
-
Action: Run controls for each component to identify the source of the background signal. If a test compound is the issue, its intrinsic signal will need to be subtracted from the assay results.
-
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells compromise the reliability of your data.
Potential Causes & Step-by-Step Solutions:
-
Temperature Gradients Across the Plate: Uneven heating of the microplate can lead to different reaction rates in different wells.[8]
-
Action: Ensure your plate incubator or reader provides uniform temperature distribution. Allow the plate to equilibrate to the desired temperature before starting the reaction.
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially of the enzyme, can lead to significant variability.
-
Action: Use calibrated pipettes and pre-wet the tips. When preparing a master mix, ensure it is thoroughly mixed before aliquoting.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[8]
-
Action: Avoid using the outermost wells for critical samples. Instead, fill them with buffer or water to create a humidity barrier.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of temperature in this compound enzymatic assays.
Q1: What is the typical optimal temperature range for enzymatic assays?
A1: The optimal temperature for most enzymes is between 20°C and 40°C.[4][14] For mammalian enzymes, the optimum is often around 37°C.[3][6] However, this is a general guideline, and the specific optimum can vary significantly depending on the enzyme's source and structure.[15]
Q2: How does temperature affect enzyme activity?
A2: Initially, as temperature increases, the kinetic energy of both the enzyme and substrate molecules rises.[3][4][5] This leads to more frequent collisions and a higher reaction rate.[5] However, beyond an optimal point, the enzyme begins to denature, losing its three-dimensional structure and, consequently, its activity.[4][5]
Q3: My enzyme is from a thermophilic organism. Should I still perform a temperature optimization?
A3: Absolutely. While enzymes from thermophiles are generally more stable at higher temperatures, they still have an optimal temperature for activity.[16] Exceeding this optimum will eventually lead to denaturation. Conversely, running the assay at a temperature that is too low for a thermophilic enzyme may result in very low or no activity due to reduced enzyme flexibility.[16]
Q4: How can I determine the thermal stability of my enzyme?
A4: A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful technique to determine an enzyme's melting temperature (Tm).[7][17][18][19] The Tm is the temperature at which 50% of the enzyme is denatured and serves as a good indicator of its thermal stability.[19] This information can help you define the upper limit for your temperature optimization experiments.
Q5: Can the solubility of this compound be affected by temperature?
III. Experimental Protocols & Data Presentation
Protocol 1: Determining the Optimal Temperature using a Gradient Assay
This protocol utilizes a thermal cycler with a gradient function to efficiently test a range of temperatures in a single experiment.[21][22][23][24]
Materials:
-
Enzyme of interest
-
This compound substrate
-
Assay buffer
-
Detection reagents
-
Microplate compatible with your thermal cycler and plate reader
-
Thermal cycler with a gradient feature
Procedure:
-
Prepare a Master Mix: Create a master mix containing all reaction components except the enzyme. This ensures consistency across all wells.
-
Aliquot the Master Mix: Dispense the master mix into the wells of the microplate.
-
Set the Temperature Gradient: Program the thermal cycler to create a temperature gradient across the block. A typical starting range could be 25°C to 55°C.
-
Initiate the Reaction: Add the enzyme to each well to start the reaction and immediately place the plate in the pre-heated thermal cycler.
-
Incubate: Incubate for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution or by heat inactivation (if appropriate for your assay).
-
Measure the Signal: Read the plate using a microplate reader at the appropriate wavelength.
-
Analyze the Data: Plot the enzyme activity (signal) against the temperature for each well. The peak of the curve represents the optimal temperature.
Data Presentation: Example of Temperature Optimization Results
| Temperature (°C) | Average Signal (RFU) | Standard Deviation |
| 25 | 1502 | 75 |
| 30 | 2895 | 120 |
| 35 | 4530 | 150 |
| 40 | 5875 | 205 |
| 45 | 4210 | 180 |
| 50 | 2150 | 110 |
| 55 | 890 | 60 |
RFU: Relative Fluorescence Units
IV. Visualizations
Workflow for Temperature Optimization
Caption: A workflow for determining the optimal temperature for an enzymatic assay.
Relationship Between Temperature, Enzyme Activity, and Stability
Caption: The interplay between temperature, enzyme activity, and stability.
V. References
-
Peterson, J. R., et al. (2016). On the Temperature Dependence of Enzyme-Catalyzed Rates. ACS Publications. [Link]
-
GPnotebook. (2025). Temperature – Enzyme kinetics. [Link]
-
Daniel, R. M., et al. (2010). Temperature and the catalytic activity of enzymes. FEBS Letters. [Link]
-
University of Arkansas Little Rock. (2023). Temperature, pH, and enzyme concentration on the rate of a reaction. Chemistry LibreTexts. [Link]
-
Patsnap Synapse. (2023). How Temperature Affects Enzyme Activity: Denaturation vs. Optimization. [Link]
-
Daniel, R. M., & Danson, M. J. (2010). The denaturation and degradation of stable enzymes at high temperatures. Biochemical Society Transactions. [Link]
-
Pollution & Sustainability Directory. (n.d.). Enzyme Thermal Stability. [Link]
-
Feller, G. (2010). Protein stability and enzyme activity at extreme biological temperatures. Journal of Physics: Condensed Matter. [Link]
-
Study.com. (n.d.). Optimum Temperature for Enzyme Activity: Definition & Overview. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. [Link]
-
Unacademy. (n.d.). The Optimum Temperature And PH For The Action Of An Enzyme. [Link]
-
Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. [Link]
-
FRISBI. (n.d.). Thermal Shift Assay. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
MtoZ Biolabs. (n.d.). Thermal Shift Stability Assay. [Link]
-
Leppänen, V. M., et al. (2021). Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. MDPI. [Link]
-
Quora. (2016). What are the reasons of poor results in enzymatic assays? [Link]
-
YouTube. (2021). Gradient PCR. [Link]
-
Solubility of Things. (n.d.). 4-Oxo-4-(3-pyridyl)butanoic acid. [Link]
-
ResearchGate. (2020). Enzyme assay for low activity enzyme? [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? [Link]
-
Bio-Rad. (n.d.). Thermal Gradient Feature Maximize Your Optimization Power. [Link]
-
FOUR E's Scientific. (2023). 5 Essential Tips for Successful Gradient PCR. [Link]
-
Eppendorf. (2018). Gradient PCR for Optimization. [Link]
-
Radojkovic, D., et al. (2012). Optimization of PCR Conditions for Amplification of GC-Rich EGFR Promoter Sequence. Journal of Medical Biochemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)butanoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. PubChem. [Link]
-
Hecht, S. S., et al. (2002). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology. [Link]
-
Seixas, W. N., et al. (2017). 4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes. Life Sciences. [Link]
Sources
- 1. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 2. What is the optimal temperature for enzymes? | AAT Bioquest [aatbio.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. monash.edu [monash.edu]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 15. Optimum Temperature for Enzyme Activity: Definition & Overview - Video | Study.com [study.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Thermal Shift Assay | FRISBI [frisbi.eu]
- 19. Thermal Shift Stability Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. youtube.com [youtube.com]
- 22. bio-rad.com [bio-rad.com]
- 23. 5 Essential Tips for Successful Gradient PCR - FOUR E's Scientific [4esci.com]
- 24. Gradient PCR for Optimization - Eppendorf Southeast Europe (Non-Checkout) [eppendorf.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2, 3, and 4-Pyridinebutanoic Acid Isomers
Introduction
In the landscape of medicinal chemistry, pyridine derivatives are a cornerstone of drug discovery, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The position of the nitrogen atom within the pyridine ring can significantly influence the molecule's electronic properties, and consequently, its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of three structural isomers: 2-Pyridinebutanoic acid, 3-Pyridinebutanoic acid, and 4-Pyridinebutanoic acid. Our focus will be on their potential as modulators of the central nervous system, specifically as inhibitors of γ-aminobutyric acid (GABA) uptake, a mechanism with therapeutic relevance in conditions such as epilepsy.[3]
This analysis is grounded in established preclinical screening models and in vitro assays to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships of these isomers.
Hypothesized Biological Activity: GABA Uptake Inhibition
The primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, plays a crucial role in regulating neuronal excitability. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its signal.[4] Inhibition of these transporters increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission and producing an anticonvulsant effect.
The rationale for investigating the pyridinebutanoic acid isomers as potential GABA uptake inhibitors stems from their structural similarity to known GAT inhibitors like nipecotic acid and guvacine.[3] In particular, 3-Pyridinebutanoic acid is the aromatic analog of nipecotic acid (piperidine-3-carboxylic acid), suggesting it may possess similar inhibitory properties. The 2- and 4-isomers provide a valuable comparative framework to understand the steric and electronic requirements for interaction with the GABA transporter.
Comparative Biological Evaluation
While a direct comparative study of these three specific isomers is not extensively documented in publicly available literature, we can infer their potential activities based on the established pharmacology of related compounds and propose a testing cascade to elucidate their comparative efficacy.
| Compound | Predicted Primary Biological Activity | Rationale |
| 2-Pyridinebutanoic acid | Moderate to low GABA uptake inhibition; potential for other CNS or antimicrobial activities.[5][6] | The proximity of the butanoic acid chain to the nitrogen atom may introduce steric hindrance at the GAT binding site, potentially reducing affinity compared to the 3-isomer. The 2-substituted pyridine motif is also found in compounds with a range of other biological activities. |
| 3-Pyridinebutanoic acid | Highest potential for GABA uptake inhibition and anticonvulsant activity. | As the closest structural analog to nipecotic acid, it is hypothesized to have the most favorable conformation for binding to the GABA transporter.[3] This isomer is also a known metabolite of nicotine.[7][8] |
| This compound | Moderate GABA uptake inhibition; potential for anticonvulsant activity. | The para-position of the butanoic acid chain may allow for effective binding to the GAT, though potentially with different affinity and selectivity compared to the 3-isomer. |
Experimental Protocols for Biological Characterization
To empirically determine and compare the biological activities of these isomers, a tiered approach involving both in vitro and in vivo assays is recommended.
In Vitro Assay: [³H]GABA Uptake Inhibition
This assay directly measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporter subtypes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each pyridinebutanoic acid isomer against GABA transporters.
Materials:
-
Rat brain synaptosomes or cell lines expressing GAT subtypes (e.g., HEK293-GAT1)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Test compounds (2, 3, and this compound)
-
Positive control (e.g., Nipecotic acid, Tiagabine)[9]
-
Scintillation counter and vials
-
96-well microplates
Procedure:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rat brain tissue or culture cells expressing the desired GAT subtype.
-
Assay Setup: In a 96-well plate, add a suspension of synaptosomes or cells to each well.
-
Compound Addition: Add varying concentrations of the test compounds (e.g., from 1 nM to 100 µM) and the positive control to the wells. Include a vehicle control (buffer only).
-
Initiation of Uptake: Add [³H]GABA to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).[10]
-
Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated [³H]GABA.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a radiolabeled substrate ([³H]GABA) allows for highly sensitive and direct measurement of transporter activity. Comparing the IC50 values of the three isomers will provide a quantitative measure of their relative potencies as GABA uptake inhibitors.
In Vivo Screening: Anticonvulsant Activity
Standard preclinical models are essential to evaluate the potential therapeutic efficacy of the compounds in a whole-organism context. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are widely used for the initial screening of anticonvulsant drugs.[11][12]
Objective: To assess the ability of the pyridinebutanoic acid isomers to protect against induced seizures in rodents.
1. Maximal Electroshock (MES) Seizure Test
This model is predictive of activity against generalized tonic-clonic seizures.[13]
Procedure:
-
Animal Preparation: Use male albino mice or rats, fasted overnight.
-
Compound Administration: Administer the test compounds and a vehicle control intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a set pre-treatment time (e.g., 30-60 minutes), deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of tonic hindlimb extension is considered protection.
-
Data Analysis: Determine the median effective dose (ED50) for each compound, which is the dose required to protect 50% of the animals.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is predictive of activity against absence seizures.[14]
Procedure:
-
Animal Preparation: Use male albino mice or rats, fasted overnight.
-
Compound Administration: Administer the test compounds and a vehicle control i.p. at various doses.
-
Induction of Seizure: After a set pre-treatment time, administer a subcutaneous injection of a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: Determine the ED50 for each compound.
Causality Behind Experimental Choices: The MES and scPTZ tests represent two distinct types of seizure activity, providing a broader understanding of a compound's potential anticonvulsant profile. The use of a dose-response paradigm to calculate the ED50 allows for a quantitative comparison of the in vivo potency of the isomers.
Visualizing the Experimental Workflow and Mechanism
Caption: Mechanism of action: Inhibition of GABA reuptake at the synapse.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological activities of 2, 3, and this compound. Based on structural analogy to known GABA uptake inhibitors, it is hypothesized that the 3-isomer will exhibit the most potent activity, followed by the 4- and 2-isomers. The proposed experimental workflows provide a robust framework for validating this hypothesis and quantifying the relative potencies of these compounds.
Further research should focus on determining the selectivity of the active isomer(s) for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) and exploring their pharmacokinetic profiles to assess their potential as drug candidates. The insights gained from this comparative analysis will contribute to a deeper understanding of the structure-activity relationships of pyridine derivatives and may guide the design of novel therapeutics for neurological disorders.
References
-
Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. Available at: [Link].
-
White HS, Johnson M, Wolf HH, Kupferberg HJ. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Ital J Neurol Sci. 1995;16(1-2):73-77. Available at: [Link].
-
Gidwani B, Singh V, Pandey D, et al. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. J Pharmacol Toxicol Methods. 2011;64(1):31-36. Available at: [Link].
-
The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. Available at: [Link].
-
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link].
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. 2022;27(19):6649. Available at: [Link].
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. 2024;18:1-34. Available at: [Link].
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Andersen KE, Braestrup C, Grønwald FC, et al. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. J Med Chem. 1993;36(12):1716-1725. Available at: [Link].
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. 2021;14(4):354. Available at: [Link].
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. 2001;6(2):107-114. Available at: [Link].
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A Comparative Guide for Researchers: 4-Pyridinebutanoic Acid vs. 4-Phenylbutyric Acid as HDAC Inhibitors
This guide provides a detailed comparison of 4-Phenylbutyric acid (4-PBA), a well-documented histone deacetylase (HDAC) inhibitor, and 4-Pyridinebutanoic acid, a structural analog. We will delve into the established experimental data for 4-PBA and, given the limited public data on this compound as an HDAC inhibitor, propose a rigorous experimental framework for a head-to-head comparison. This document is intended for researchers in drug discovery and chemical biology seeking to understand the nuances of these compounds and how to effectively evaluate them.
Introduction: The Landscape of Short-Chain Fatty Acid HDAC Inhibitors
Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histones and other proteins.[1] This action leads to chromatin compaction and transcriptional repression. The inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making HDAC inhibitors a compelling class of anti-cancer agents.[2][3]
Among the various classes of HDAC inhibitors, short-chain fatty acids (SCFAs) like butyric acid represent one of the earliest discovered groups.[1][4] While potent, the clinical utility of butyrate is hampered by rapid metabolism.[1] This led to the development of derivatives like 4-Phenylbutyric acid (4-PBA), which exhibits improved pharmacokinetic properties.[1] 4-PBA is a multifaceted molecule, acting not only as an HDAC inhibitor but also as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[5][6][7] This guide examines the known HDAC inhibitory profile of 4-PBA and explores the potential of its structural analog, this compound.
Molecular Profile and Mechanism of Action
Both 4-PBA and this compound share a core butanoic acid structure, which is crucial for their interaction with the HDAC active site. The general mechanism for SCFA-based HDAC inhibitors involves the carboxylate group coordinating with a critical zinc ion (Zn²⁺) in the catalytic domain of the enzyme. This binding event blocks the substrate from accessing the active site, thereby preventing the deacetylation process.
The key structural difference lies in the terminal aromatic ring: a phenyl group in 4-PBA versus a pyridine ring in this compound. This seemingly minor change can have significant implications for the compound's electronic properties, solubility, and potential for additional interactions with amino acid residues lining the active site pocket, thereby influencing potency and isoform selectivity.
Caption: Proposed workflow for comparing HDAC inhibitor candidates.
Step 1: In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of recombinant human HDAC isoforms (e.g., Class I, II, and IV).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 100 mM) of 4-PBA and this compound in anhydrous DMSO.
-
Prepare serial dilutions of each compound in assay buffer to create a dose-response curve (e.g., from 10 mM down to 10 nM).
-
Reconstitute recombinant HDAC enzymes and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add the HDAC enzyme solution.
-
Add the serially diluted inhibitor compounds (or DMSO as a vehicle control). Include a known potent inhibitor like Trichostatin A (TSA) as a positive control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the dose-response curve and calculate IC50 values using a non-linear regression model.
-
Causality and Validation: This assay directly measures the enzymatic activity of isolated HDACs, providing a clean assessment of potency and isoform selectivity. The inclusion of both vehicle and potent positive controls (TSA) validates the assay's dynamic range and sensitivity.
Step 2: Cellular Target Engagement via Western Blot
Objective: To confirm that the compounds inhibit HDAC activity within a cellular context, leading to histone hyperacetylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116 colon cancer cells) to ~70% confluency.
-
Treat cells with each compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50 from the enzymatic assay) for 12-24 hours. Include a vehicle control.
-
-
Protein Extraction:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, also add a broad-spectrum HDAC inhibitor (like TSA and Sodium Butyrate) to the lysis buffer to preserve the acetylation state during extraction.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-Histone H3 (a marker for Class I HDAC inhibition) and acetylated-α-tubulin (a marker for HDAC6 inhibition).
-
Use an antibody against total Histone H3 or GAPDH as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Trustworthiness: This protocol validates the in vitro findings in a biological system. Observing a dose-dependent increase in histone acetylation provides direct evidence of target engagement. The use of specific antibodies for different acetylation marks (histone vs. tubulin) helps to elucidate isoform selectivity within the cell.
Pharmacokinetics and Concluding Analysis
While 4-PBA has known limitations, including a short half-life, its bioavailability is superior to sodium butyrate. [1][8]PET imaging studies in primates have shown that 4-PBA has very low brain uptake but distributes to the liver and heart. [8]Any future studies on this compound would need to conduct similar pharmacokinetic analyses to determine its ADME (absorption, distribution, metabolism, and excretion) profile, which is critical for assessing its potential as a therapeutic agent.
Expert Summary:
-
4-Phenylbutyric acid is a foundational, albeit weak, SCFA-based HDAC inhibitor. Its value lies in its extensive characterization and history in clinical trials, which provide a crucial benchmark for tolerability and biological activity. [1][9]However, its low potency necessitates high concentrations, increasing the risk of off-target effects, such as the induction of epithelial-mesenchymal transition (EMT) in some cancer models. [10][11]* This compound remains an unknown quantity. Its structural similarity to 4-PBA makes it a logical candidate for investigation. The introduction of the pyridine ring could potentially enhance potency or alter isoform selectivity, but this must be confirmed experimentally.
For researchers, 4-PBA serves as an excellent control compound and a starting point for understanding SCFA-class inhibitors. The true potential of this compound can only be unlocked by executing the rigorous, multi-step validation workflow detailed above. This head-to-head comparison will definitively place its potency, selectivity, and cellular efficacy in context, determining if it represents a meaningful advancement over the established 4-PBA scaffold.
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Li, Y., et al. (2021). 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. PLOS ONE. [Link]
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ResearchGate. (n.d.). IC50 values (µM) for inhibition of different HDAC isoforms. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of an LC-MS Method for 4-Pyridinebutanoic Acid Quantification
For researchers and professionals in drug development, the accurate quantification of small molecules like 4-Pyridinebutanoic acid is paramount. This guide provides an in-depth, experience-driven perspective on validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose. We will explore the critical parameters of method validation, grounded in international regulatory standards, and compare the LC-MS approach with other analytical techniques.
Introduction: The "Why" Behind Rigorous Validation
This compound, a pyridine derivative, may be encountered as a metabolite, an impurity, or a synthetic intermediate in pharmaceutical development. Its accurate quantification in biological matrices is often a regulatory expectation and crucial for pharmacokinetic, toxicokinetic, and safety assessments. A validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose. The foundation of this guide rests on the principles outlined in the ICH M10 Guideline on bioanalytical method validation, which is a harmonized guideline from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
This guide will not only detail the "how" but, more importantly, the "why" behind each step, reflecting a senior application scientist's approach to developing a self-validating and trustworthy analytical protocol.
I. The Core of Quantification: A Proposed LC-MS/MS Method
While a specific validated LC-MS/MS method for this compound is not extensively documented in publicly available literature, we can propose a robust method based on the analysis of structurally similar compounds, such as 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[1] The physicochemical properties of this compound, being a carboxylic acid with a pyridine ring, suggest it is amenable to reversed-phase chromatography and electrospray ionization mass spectrometry.
A. Sample Preparation: The First Step to Success
The choice of sample preparation is critical to remove matrix interferences that can suppress or enhance the analyte signal.[5] For plasma or urine samples, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
Protocol: Protein Precipitation followed by Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Chromatographic and Mass Spectrometric Conditions
The following are proposed starting conditions, which should be optimized during method development.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for better retention and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes | A gradient elution is suitable for separating the analyte from potential interferences. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes matrix effects. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyridine nitrogen is readily protonated. |
| MS/MS Transition | Precursor ion > Product ion (To be determined) | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
II. The Pillars of Validation: A Comprehensive Protocol
A full validation of a bioanalytical method is essential when it is first established for use in regulated studies.[3][6] The following sections detail the critical validation parameters and the experimental design to assess them.
Caption: Workflow for the validation of a bioanalytical method.
A. Selectivity and Specificity
-
Why it matters: To ensure that the signal being measured is solely from the analyte of interest and not from any interfering substances in the biological matrix.
-
Experimental Protocol:
-
Analyze at least six different blank matrix samples from individual sources.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
The response in the blank samples at the retention time of the analyte should be less than 20% of the LLOQ response.
-
B. Calibration Curve and Linearity
-
Why it matters: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Experimental Protocol:
-
Prepare a blank sample, a zero sample (blank with internal standard), and at least six non-zero calibration standards by spiking the analyte into the biological matrix.
-
The calibration range should cover the expected concentrations in the study samples.
-
The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
C. Accuracy and Precision
-
Why it matters: Accuracy demonstrates how close the measured value is to the true value, while precision indicates the reproducibility of the measurements.
-
Experimental Protocol:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Perform at least five replicates for each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (as coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
-
D. Matrix Effect
-
Why it matters: To evaluate the impact of co-eluting matrix components on the ionization of the analyte.
-
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A: Analyte spiked into the mobile phase.
-
Set B: Blank matrix is extracted, and the analyte is spiked into the final extract.
-
-
The matrix factor is calculated as the ratio of the peak area in Set B to the peak area in Set A.
-
This should be assessed at low and high QC concentrations using at least six different sources of matrix. The %CV of the matrix factor should be ≤ 15%.
-
E. Recovery
-
Why it matters: To determine the efficiency of the extraction procedure.
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set 1: Analyte spiked into the matrix before extraction.
-
Set 2: Blank matrix is extracted, and the analyte is spiked into the final extract.
-
Set 3: Analyte spiked into the mobile phase.
-
-
Recovery (%) = (Peak area of Set 1 / Peak area of Set 2) x 100.
-
Recovery should be consistent and reproducible, although it does not need to be 100%.
-
F. Stability
-
Why it matters: To ensure that the analyte concentration does not change during sample collection, storage, and processing.
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period longer than the study duration.
-
Post-Preparative Stability: Keep processed samples in the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
III. Comparison with Alternative Analytical Techniques
While LC-MS/MS is often the gold standard for its sensitivity and selectivity, other techniques can be considered depending on the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Simple, robust, and widely available.[4][7][8][9] | Lower sensitivity and selectivity compared to MS; requires a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | High chromatographic resolution for volatile compounds.[10][11][12][13] | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume.[3][6][14][15][16] | Lower sensitivity, can be less robust than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. | Non-destructive, provides absolute quantification without a reference standard.[17][18][19][20] | Significantly lower sensitivity compared to MS. |
graph Tech_Comparison { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];"LC-MS" [fillcolor="#4285F4", pos="0,2!"]; "HPLC-UV" [fillcolor="#EA4335", pos="-3,-1!"]; "GC-MS" [fillcolor="#FBBC05", pos="3,-1!"]; "CE" [fillcolor="#34A853", pos="-1.5,-3!"]; "NMR" [fillcolor="#5F6368", pos="1.5,-3!"];
"LC-MS" -- "HPLC-UV" [label="Higher Sensitivity"]; "LC-MS" -- "GC-MS" [label="Broader Applicability"]; "LC-MS" -- "CE" [label="Higher Throughput"]; "LC-MS" -- "NMR" [label="Much Higher Sensitivity"]; }
Caption: Comparison of LC-MS with alternative analytical techniques.
IV. Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an LC-MS method for the quantification of this compound is a meticulous process that underpins the reliability of crucial data in drug development. By following a structured approach guided by international regulatory standards and a deep understanding of the scientific principles involved, researchers can develop a robust and defensible analytical method. While LC-MS/MS stands out for its superior sensitivity and selectivity, a thorough evaluation of alternative techniques is warranted to select the most appropriate method for the specific analytical challenge at hand. This guide provides a framework for not just executing a validation protocol, but for building a foundation of trust in the analytical data.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1221-1234.
- Kuban, P., & Haddad, P. R. (2011). Capillary electrophoresis for drug analysis. Analytical Toxicology, 255-283.
- Mori, M., et al. (2001). Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds. Electrophoresis, 22(16), 3418-25.
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- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.
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A Comparative Guide to the Synthesis of 4-Pyridinebutanoic Acid for Researchers and Drug Developers
In the landscape of pharmaceutical and materials science, 4-Pyridinebutanoic acid stands as a crucial intermediate, finding application in the synthesis of a range of functional molecules. Its structural motif, featuring a pyridine ring linked to a butanoic acid chain, imparts unique physicochemical properties that are leveraged in drug design and the development of novel materials. The efficient and scalable synthesis of this compound is therefore a topic of significant interest to the scientific community. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth examination of their underlying chemistry, practical considerations, and experimental data to inform the selection of the most appropriate method for a given research or development objective.
At a Glance: Comparative Overview of Synthesis Routes
| Parameter | Route 1: Arndt-Eistert Homologation | Route 2: Knoevenagel Condensation & Reduction | Route 3: Sonogashira Coupling Approach |
| Starting Material | 4-Pyridylacetic acid | 4-Pyridinecarboxaldehyde | 4-Bromopyridine, 3-Butyn-1-ol |
| Key Transformations | Acid chloride formation, diazoketone synthesis, Wolff rearrangement | Knoevenagel condensation, catalytic hydrogenation, hydrolysis, decarboxylation | Sonogashira coupling, catalytic hydrogenation, oxidation |
| Reported Overall Yield | 50-80% (typical for Arndt-Eistert)[1] | Moderate to Good (multi-step) | Good (multi-step) |
| Scalability | Limited by use of diazomethane | Good | Good |
| Key Reagents | Oxalyl/Thionyl chloride, Diazomethane, Silver oxide | Malonic acid/ester, Piperidine/base, H2/Pd/C or other reducing agents | Pd catalyst, CuI, Triethylamine, H2/Pd/C, Oxidizing agent |
| Safety Considerations | Use of highly toxic and explosive diazomethane[2] | Standard handling of flammable solvents and catalysts | Use of transition metal catalysts and flammable solvents |
| Primary Advantages | Direct one-carbon chain extension | Avoids hazardous reagents like diazomethane | Convergent synthesis, modular |
| Primary Disadvantages | Significant safety hazards, reagent availability | Multiple steps may lower overall yield | Multi-step, potential for catalyst poisoning |
Route 1: The Arndt-Eistert Homologation of 4-Pyridylacetic Acid
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[2][3] This pathway extends the carbon chain of 4-pyridylacetic acid to afford the desired this compound.
Mechanistic Rationale
The synthesis commences with the conversion of 4-pyridylacetic acid to its corresponding acid chloride, typically using reagents like oxalyl chloride or thionyl chloride. This activated intermediate then reacts with diazomethane to form a diazoketone.[1] The crucial step is the Wolff rearrangement of the diazoketone, catalyzed by silver(I) oxide or other metal catalysts, which expels nitrogen gas to generate a ketene.[1][3] This highly reactive ketene is subsequently trapped by water to yield this compound.[1]
Caption: Arndt-Eistert homologation of 4-pyridylacetic acid.
Experimental Protocol: Arndt-Eistert Synthesis (Generalized)
-
Acid Chloride Formation: To a solution of 4-pyridylacetic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-pyridylacetyl chloride.
-
Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). At 0 °C, add an ethereal solution of diazomethane (handle with extreme caution) dropwise until a persistent yellow color is observed. Stir the reaction for an additional hour at 0 °C.
-
Wolff Rearrangement and Hydrolysis: To a solution of silver oxide in water, add the diazoketone solution dropwise with vigorous stirring at a controlled temperature (e.g., 50-70 °C). After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). Filter the reaction mixture to remove the catalyst, and acidify the filtrate to precipitate the product. The crude this compound can be purified by recrystallization.
Evaluation of the Arndt-Eistert Route
Expertise & Experience: The Arndt-Eistert synthesis is a powerful tool for carbon chain homologation, and its application here is a direct and logical approach. However, the practical execution of this synthesis requires significant expertise in handling hazardous reagents.
Trustworthiness: While the reaction sequence is well-established, the primary concern is the use of diazomethane. Diazomethane is a highly toxic, carcinogenic, and explosive gas.[2] Safer alternatives, such as (trimethylsilyl)diazomethane, have been developed, but they come with their own handling considerations and cost implications.[4] The potential for side reactions, such as the formation of chloromethyl ketones if the reaction with diazomethane is not carefully controlled, can also impact the purity of the final product.[2]
Authoritative Grounding: The yields for the Arndt-Eistert reaction can range from 50-80%, but these can be highly substrate-dependent and influenced by the efficiency of each step.[1] The development of safer protocols using calcium oxide as an acid scavenger aims to improve the safety and efficiency of the diazoketone formation step.[5]
Route 2: Knoevenagel Condensation Followed by Reduction
This multi-step synthesis offers a safer alternative to the Arndt-Eistert homologation by avoiding the use of diazomethane. It commences with the Knoevenagel condensation of 4-pyridinecarboxaldehyde with a malonic ester, followed by a series of transformations to yield the target molecule.
Mechanistic Rationale
The synthesis begins with a base-catalyzed Knoevenagel condensation between 4-pyridinecarboxaldehyde and a malonic ester (e.g., diethyl malonate).[6] This reaction forms an α,β-unsaturated diester, diethyl 2-(pyridin-4-ylmethylene)malonate. The subsequent step involves the catalytic hydrogenation of both the carbon-carbon double bond and the pyridine ring. The saturated piperidine intermediate is then subjected to hydrolysis of the ester groups, followed by decarboxylation of the resulting malonic acid derivative upon heating to furnish 4-piperidinebutanoic acid. A final oxidation/aromatization step would be required to re-form the pyridine ring, or alternatively, a selective reduction of the double bond without affecting the pyridine ring would be a more direct approach. A more efficient variation involves the selective reduction of the exocyclic double bond of diethyl 2-(pyridin-4-ylmethylene)malonate, followed by hydrolysis and decarboxylation.
Caption: Knoevenagel condensation and reduction route.
Experimental Protocol: Knoevenagel Condensation and Reduction
-
Knoevenagel Condensation: A mixture of 4-pyridinecarboxaldehyde, diethyl malonate, and a catalytic amount of piperidine in a suitable solvent (e.g., ethanol) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield diethyl 2-(pyridin-4-ylmethylene)malonate.
-
Catalytic Hydrogenation: The unsaturated diester is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored for the uptake of one equivalent of hydrogen. After the reaction is complete, the catalyst is filtered off.
-
Hydrolysis and Decarboxylation: The resulting saturated diester is hydrolyzed by heating with aqueous acid (e.g., HCl or H₂SO₄). The acidic solution is then heated to effect decarboxylation. After cooling, the reaction mixture is neutralized to precipitate the this compound, which is then collected and purified.
Evaluation of the Knoevenagel Route
Expertise & Experience: This route employs standard and well-understood organic transformations, making it accessible to a broader range of researchers. The key challenge lies in achieving selective reduction of the exocyclic double bond without affecting the pyridine ring.
Trustworthiness: This method is generally considered safer than the Arndt-Eistert synthesis due to the avoidance of diazomethane. The reagents are common laboratory chemicals, and the procedures are robust. However, the multi-step nature of the synthesis can lead to a lower overall yield compared to more direct methods. The purification of intermediates may also be required, adding to the overall complexity.
Authoritative Grounding: The Knoevenagel condensation is a high-yielding reaction.[6] The subsequent selective hydrogenation of the α,β-unsaturated ester can be achieved with high efficiency using standard catalytic systems. The final hydrolysis and decarboxylation steps are also typically high-yielding.[7]
Route 3: Sonogashira Coupling of 4-Bromopyridine
This modern synthetic strategy utilizes a palladium-catalyzed cross-coupling reaction to construct the carbon skeleton, offering a convergent and modular approach.
Mechanistic Rationale
The synthesis initiates with a Sonogashira coupling of 4-bromopyridine with a suitable four-carbon building block, such as 3-butyn-1-ol.[8][9] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, forms 4-(pyridin-4-yl)but-3-yn-1-ol. The alkyne is then reduced to the corresponding alkane, 4-(pyridin-4-yl)butan-1-ol, via catalytic hydrogenation. Finally, the primary alcohol is oxidized to the carboxylic acid to yield this compound.
Caption: Sonogashira coupling approach to this compound.
Experimental Protocol: Sonogashira Coupling Route
-
Sonogashira Coupling: To a solution of 4-bromopyridine and 3-butyn-1-ol in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) are added. The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed. The product, 4-(pyridin-4-yl)but-3-yn-1-ol, is isolated and purified.
-
Catalytic Hydrogenation: The alkynol is dissolved in a suitable solvent and hydrogenated over a palladium on carbon catalyst under a hydrogen atmosphere until the alkyne is fully reduced to the corresponding saturated alcohol.
-
Oxidation: The resulting 4-(pyridin-4-yl)butan-1-ol is oxidized to the carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent. The product is then isolated and purified.
Evaluation of the Sonogashira Route
Expertise & Experience: This route requires familiarity with modern cross-coupling reactions and the handling of air-sensitive catalysts. The optimization of the Sonogashira coupling and the final oxidation step may require some experimentation.
Trustworthiness: The Sonogashira coupling is a highly reliable and versatile reaction. The subsequent hydrogenation and oxidation steps are also standard transformations. This route offers good control over the construction of the carbon skeleton and can be adapted for the synthesis of analogues by varying the alkyne coupling partner. A potential issue is the poisoning of the palladium catalyst by the pyridine nitrogen, which may necessitate the use of specific ligands or reaction conditions.
Authoritative Grounding: Sonogashira couplings are known to proceed in high yields.[8][9] Catalytic hydrogenations are also typically very efficient. The final oxidation step can be high-yielding, although the choice of oxidant is crucial to avoid side reactions.
Conclusion
The synthesis of this compound can be approached through several distinct and viable routes, each with its own set of advantages and challenges.
-
The Arndt-Eistert homologation offers a direct one-carbon extension but is severely hampered by the significant safety risks associated with diazomethane, making it less suitable for large-scale applications.
-
The Knoevenagel condensation followed by reduction provides a much safer alternative, utilizing common and readily available reagents. While it involves multiple steps, its robustness and scalability make it an attractive option for many researchers.
-
The Sonogashira coupling approach represents a modern and flexible strategy that allows for a convergent synthesis. It is particularly well-suited for medicinal chemistry programs where the synthesis of various analogues is desired.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the available resources and expertise, and the safety considerations of the laboratory environment. For general laboratory-scale synthesis where safety is a primary concern, the Knoevenagel condensation route is highly recommended. For process development and large-scale synthesis, both the Knoevenagel and Sonogashira routes offer significant advantages over the Arndt-Eistert homologation.
References
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Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt-Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760–5763. [Link]
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Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity in Small-Molecule Immunoassays: The Case of Betahistine and its Metabolites
Introduction: The Specificity Challenge in Pharmacokinetic Immunoassays
In the realm of drug development and therapeutic monitoring, immunoassays are indispensable tools for quantifying drug molecules and their metabolites in biological matrices. Their high-throughput capability and sensitivity are unparalleled. However, the accuracy of an immunoassay is fundamentally dependent on the specificity of the antibody used. This guide provides an in-depth comparison and a procedural framework for conducting cross-reactivity studies, a critical step in immunoassay validation.
We will focus on the case of betahistine, a drug used to treat vertigo. When administered, betahistine is rapidly and extensively metabolized, resulting in extremely low plasma levels of the parent drug.[1][2] Consequently, pharmacokinetic (PK) studies often rely on measuring its major, inactive metabolite, 2-pyridylacetic acid (2-PAA) , as a surrogate to determine the drug's behavior in the body.[1][2]
The challenge arises because antibodies developed to detect 2-PAA might also bind to the parent drug, betahistine, or other structurally similar molecules. This phenomenon, known as cross-reactivity, can lead to an overestimation of the analyte's concentration, yielding inaccurate pharmacokinetic data.[3][4] Therefore, rigorously characterizing the cross-reactivity profile of an antibody is not merely a quality control step but a prerequisite for generating reliable and defensible data.
Part 1: The Foundation - Designing a Robust Cross-Reactivity Study
The Rationale for the Competitive Immunoassay Format
For small molecules like 2-PAA, the competitive immunoassay (e.g., competitive ELISA) is the format of choice.[5][6] Unlike large proteins, small molecules lack the size to accommodate the simultaneous binding of two different antibodies (a "capture" and a "detection" antibody), which is the principle of a sandwich assay.[7][8]
In a competitive format, the analyte in the sample (unlabeled) competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A high concentration of analyte in the sample results in less binding of the enzyme-labeled analyte and thus a weaker signal. This inverse relationship between sample concentration and signal is the hallmark of the competitive immunoassay.
Caption: Principle of Competitive Immunoassay.
Causality in Experimental Design: Selecting Potential Cross-Reactants
The selection of compounds to test for cross-reactivity must be a logical and scientifically justified process. The goal is to challenge the assay's specificity with molecules that are most likely to interfere. For an immunoassay targeting the metabolite 2-PAA, the primary candidates are:
-
The Parent Drug (Betahistine): This is the most critical compound to test. Significant cross-reactivity with the parent drug would render the assay unsuitable for specific metabolite quantification, as it would be impossible to distinguish between the two.
-
Other Metabolites: While 2-PAA is the major metabolite, other minor metabolites like aminoethylpyridine may exist.[9] Testing these ensures a comprehensive specificity profile.
-
Structurally Similar Compounds: This category includes any drugs or endogenous molecules with a similar pyridine ring structure. While less likely to be present in a controlled clinical study, this tests the antibody's fundamental epitope recognition.
Part 2: A Validating Protocol for Assessing Cross-Reactivity
This protocol describes a standard competitive ELISA workflow. Each step is designed to ensure reproducibility and data integrity.
Materials and Reagents
-
High-bind 96-well microtiter plates
-
Anti-2-PAA monoclonal antibodies (different clones for comparison)
-
2-PAA-Horseradish Peroxidase (HRP) conjugate
-
2-Pyridylacetic acid (2-PAA) standard
-
Betahistine standard
-
Other potential cross-reactants
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer / Diluent (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Step-by-Step Experimental Procedure
-
Antibody Coating:
-
Dilute the anti-2-PAA antibody to an optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C. Rationale: This allows for passive adsorption of the antibody to the polystyrene surface.
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature. Rationale: Blocking is crucial to minimize background signal and prevent false positives.[10]
-
-
Preparation of Standards and Test Compounds:
-
2-PAA Standard Curve: Prepare serial dilutions of the 2-PAA standard in Assay Buffer, typically ranging from 1 ng/mL to 1000 ng/mL. Include a zero-concentration blank.
-
Cross-Reactant Curves: For betahistine and other test compounds, prepare separate serial dilutions over a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL). The wider range is necessary as their affinity for the antibody is unknown and likely lower.
-
-
Competitive Reaction:
-
Wash the blocked plate 3 times with Wash Buffer.
-
Add 50 µL of the appropriate standard or test compound dilution to the wells.
-
Immediately add 50 µL of a pre-determined optimal dilution of the 2-PAA-HRP conjugate to all wells.
-
Incubate for 1 hour at room temperature on a shaker. Rationale: During this incubation, the free analyte from the sample/standard competes with the HRP-labeled analyte for binding to the immobilized antibody.
-
-
Signal Development and Measurement:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
Data Analysis: The Cross-Reactivity Calculation
The key to quantifying cross-reactivity is the IC50 value—the concentration of an analyte that causes a 50% reduction in the maximum signal.
-
Plot the absorbance values against the log of the concentration for 2-PAA and each test compound.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC50 for each compound.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
% Cross-Reactivity = (IC50 of 2-PAA / IC50 of Test Compound) x 100
Part 3: Comparative Performance Guide - Selecting the Right Antibody
The choice of antibody clone can dramatically impact assay specificity. Below is a comparative analysis of three hypothetical anti-2-PAA monoclonal antibodies.
Table 1: Cross-Reactivity Profiles of Three Anti-2-PAA Monoclonal Antibody Clones
| Compound | Antibody Clone | IC50 (ng/mL) | % Cross-Reactivity | Suitability Assessment |
| 2-Pyridylacetic Acid (Target) | MAb Clone 1 | 25.2 | 100% | Reference |
| MAb Clone 2 | 28.1 | 100% | Reference | |
| MAb Clone 3 | 30.5 | 100% | Reference | |
| Betahistine (Parent Drug) | MAb Clone 1 | 3,150 | 0.8% | Excellent Specificity |
| MAb Clone 2 | 468 | 6.0% | Moderate Specificity | |
| MAb Clone 3 | >10,000 | <0.3% | Superior Specificity | |
| 4-Picolinic Acid (Structural Analog) | MAb Clone 1 | >10,000 | <0.25% | Excellent Specificity |
| MAb Clone 2 | >10,000 | <0.28% | Excellent Specificity | |
| MAb Clone 3 | 8,970 | 0.34% | Excellent Specificity |
Interpreting the Data: A Scientist's Perspective
-
MAb Clone 1: This antibody shows a good balance. It has very low cross-reactivity with the parent drug betahistine (0.8%), meaning that even at high concentrations, betahistine will contribute minimally to the measured signal. This makes it a strong candidate for specific PK studies.
-
MAb Clone 2: With 6.0% cross-reactivity, this antibody is less specific. In samples where betahistine concentrations could be significant, this antibody would lead to a notable overestimation of the 2-PAA concentration. It might be acceptable for general screening but is not ideal for precise quantification.
-
MAb Clone 3: This antibody demonstrates the highest specificity for 2-PAA relative to the parent drug. With a cross-reactivity of less than 0.3%, it can reliably quantify 2-PAA even in the presence of high betahistine concentrations, making it the superior choice for regulated bioanalytical studies.
The choice is dictated by the application. For pivotal clinical trials requiring precise pharmacokinetic profiling, MAb Clone 3 is the authoritative choice. For exploratory or high-throughput screening where absolute precision is secondary to trend analysis, the more affordable MAb Clone 1 could be a viable option.
Part 4: Visualizing the Complete Validation Workflow
From initial planning to final decision-making, the process of validating an antibody for cross-reactivity is systematic.
Caption: Workflow for Antibody Specificity Selection.
Conclusion and Best Practices
The integrity of immunoassay data hinges on the rigorous characterization of antibody specificity. As demonstrated with the betahistine/2-PAA model, a low percentage of cross-reactivity is not a "nice-to-have" but an essential performance characteristic for any assay used in quantitative drug metabolism studies.
Key Takeaways for Researchers:
-
Challenge the Assay: Always test for cross-reactivity against the parent drug and other relevant metabolites.
-
Don't Trust, Verify: Do not rely solely on vendor-supplied data. Cross-reactivity can be influenced by your specific assay conditions and buffers.[11][12]
-
Consider the Matrix: Perform final validation experiments by spiking the analyte and cross-reactants into the actual biological matrix (e.g., drug-free human plasma) that will be used in the study, as matrix components can sometimes interfere with antibody binding.[10][13]
-
Context is Key: The "acceptable" level of cross-reactivity depends on the intended use of the assay. Assays for regulatory submission demand higher specificity than those for early-stage discovery.
References
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Causon, R. (2013). Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. Journal of Analytical Toxicology, 37(5), 284-290. [Link]
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Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Unambiguous Structural Confirmation of 4-Pyridinebutanoic Acid: A Comparative Guide to 2D NMR Spectroscopy
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of progress. For compounds like 4-Pyridinebutanoic acid, a versatile building block in medicinal chemistry, seemingly minor structural ambiguities can lead to significant deviations in biological activity and downstream experimental outcomes. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons and carbons, it often falls short in resolving the intricate connectivity of a molecule. This guide provides an in-depth exploration of two-dimensional (2D) NMR techniques as a robust methodology for the definitive structural elucidation of this compound, comparing its efficacy with other common analytical methods.
The Challenge with 1D NMR: A Case for Deeper Investigation
A standard 1D ¹H NMR spectrum of this compound would reveal characteristic signals for the pyridine ring protons and the protons of the butanoic acid chain. However, overlapping signals and the lack of direct evidence for connectivity between these two moieties can leave room for interpretation. For instance, confirming the substitution pattern on the pyridine ring and unambiguously linking it to the butanoic acid chain at the C4 position requires more sophisticated techniques. This is where the power of 2D NMR comes to the forefront, transforming a list of chemical shifts into a comprehensive architectural map of the molecule.
A Symphony of Correlations: The 2D NMR Workflow
To achieve unambiguous structural confirmation, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. The primary experiments for a molecule like this compound are:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is instrumental in identifying adjacent protons and tracing out the spin systems within the pyridine ring and the butanoic acid chain independently.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. This experiment acts as a bridge, definitively linking each proton signal to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting the disparate fragments of the molecule, in this case, linking the butanoic acid chain to the correct position on the pyridine ring.
The logical flow of these experiments provides a self-validating system for structural elucidation.
Figure 1: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
The quality of the final data is intrinsically linked to meticulous sample preparation and the selection of appropriate acquisition parameters.
1. Sample Preparation
-
Purity is Paramount: Ensure the sample of this compound is of high purity to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve both the polar carboxylic acid group and the aromatic pyridine ring. It also has the advantage of shifting the exchangeable carboxylic acid proton signal downfield, reducing potential overlap.[1]
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[2][3][4] This concentration provides a good balance for obtaining high-quality ¹H and ¹³C-based spectra in a reasonable timeframe.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. NMR Data Acquisition
The following parameters are provided as a general guideline for a modern 500 MHz NMR spectrometer (e.g., Bruker Avance series) and may require optimization based on the specific instrument and sample concentration.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpprqf | hsqcetgpsi | hmbclpndqf |
| ¹H Spectral Width (F2) | ~12 ppm | ~12 ppm | ~12 ppm |
| ¹³C Spectral Width (F1) | N/A | ~180 ppm | ~220 ppm |
| Number of Scans (ns) | 2-4 | 2-4 | 8-16 |
| Number of Increments (F1) | 256-512 | 128-256 | 256-512 |
| Relaxation Delay (d1) | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
| ¹J(CH) for HSQC | N/A | 145 Hz (optimized for aromatic and aliphatic CH) | N/A |
| Long-range J(CH) for HMBC | N/A | N/A | 8 Hz (optimized for 2-3 bond correlations) |
Causality Behind Parameter Choices:
-
Pulse Programs: The chosen pulse sequences are standard gradient-selected experiments that offer good solvent suppression and artifact reduction.[5][6]
-
Spectral Widths: The spectral widths are set to encompass all expected proton and carbon signals for this compound, with a small buffer to prevent signal folding.
-
Number of Scans and Increments: The number of scans is chosen to achieve an adequate signal-to-noise ratio, with more scans required for the less sensitive HMBC experiment. The number of increments in the indirect dimension (F1) determines the resolution in that dimension; a higher number of increments provides better resolution but increases the experiment time.
-
Relaxation Delay: A relaxation delay of 1.5-2.0 seconds allows for sufficient relaxation of the nuclei between scans, which is crucial for quantitative accuracy and optimal signal intensity.
-
J-Coupling Constants: The one-bond and long-range J-coupling constants for HSQC and HMBC, respectively, are optimized for the types of correlations expected in the molecule. An average value of 145 Hz for ¹J(CH) is a good starting point for both sp² and sp³ hybridized carbons. An 8 Hz value for long-range coupling in HMBC is effective for observing correlations over two and three bonds.
Data Interpretation: Connecting the Dots
Predicted ¹H and ¹³C Chemical Shifts for this compound
The following table outlines the predicted chemical shifts, which will serve as a basis for interpreting the 2D NMR spectra.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2/H6 | ~8.5 | C2/C6: ~150 |
| H3/H5 | ~7.3 | C3/C5: ~124 |
| Hα | ~2.8 | C4: ~137 |
| Hβ | ~1.9 | Cα: ~35 |
| Hγ | ~2.3 | Cβ: ~25 |
| COOH | >12 | Cγ: ~31 |
| COOH: ~175 |
Note: Chemical shifts are highly dependent on the solvent and concentration. These are approximate values.
COSY: Mapping the Proton Network
The COSY spectrum will reveal the through-bond connectivity of the protons.
Table 1: Expected COSY Correlations for this compound
| Proton 1 | Correlates with | Interpretation |
| H2 | H3 | Vicinal coupling in the pyridine ring. |
| H3 | H2, Hα | Vicinal coupling in the pyridine ring and long-range coupling to the benzylic protons. |
| Hα | Hβ | Vicinal coupling in the butanoic acid chain. |
| Hβ | Hα, Hγ | Vicinal coupling in the butanoic acid chain. |
| Hγ | Hβ | Vicinal coupling in the butanoic acid chain. |
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, confirming the assignment of each proton to its attached carbon.
Table 2: Expected HSQC Correlations for this compound
| Proton | Correlates with Carbon |
| H2/H6 | C2/C6 |
| H3/H5 | C3/C5 |
| Hα | Cα |
| Hβ | Cβ |
| Hγ | Cγ |
HMBC: The Final Piece of the Puzzle
The HMBC spectrum is the key to confirming the overall structure by revealing long-range (2- and 3-bond) ¹H-¹³C correlations. This allows for the connection of the pyridine ring and the butanoic acid chain.
Table 3: Key Expected HMBC Correlations for this compound
| Proton | Correlates with Carbon | Interpretation |
| H3/H5 | C4 | Crucial correlation confirming the attachment of the butanoic acid chain at the C4 position of the pyridine ring. |
| Hα | C3/C5, C4 | Confirms the proximity of the α-protons to the pyridine ring. |
| Hγ | COOH | Confirms the connectivity within the butanoic acid chain. |
| Hβ | COOH | Confirms the connectivity within the butanoic acid chain. |
graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335", style=dashed];// Define node positions for the structure C4 [pos="0,0!", label="C4"]; C3 [pos="-1,0.5!", label="C3"]; C5 [pos="1,0.5!", label="C5"]; C2 [pos="-1,1.5!", label="C2"]; C6 [pos="1,1.5!", label="C6"]; N [pos="0,2!", label="N"]; Ca [pos="0,-1!", label="Cα"]; Cb [pos="0,-2!", label="Cβ"]; Cg [pos="0,-3!", label="Cγ"]; COOH [pos="0,-4!", label="COOH"]; H3 [pos="-1.5,0.5!", label="H3"]; H5 [pos="1.5,0.5!", label="H5"]; Ha [pos="-0.5,-1!", label="Hα"];
// Draw bonds C4 -- C3 [color="#202124", style=solid]; C3 -- C2 [color="#202124", style=solid]; C2 -- N [color="#202124", style=solid]; N -- C6 [color="#202124", style=solid]; C6 -- C5 [color="#202124", style=solid]; C5 -- C4 [color="#202124", style=solid]; C4 -- Ca [color="#202124", style=solid]; Ca -- Cb [color="#202124", style=solid]; Cb -- Cg [color="#202124", style=solid]; Cg -- COOH [color="#202124", style=solid];
// Draw key HMBC correlations H3 -- C4; H5 -- C4; Ha -- C3; Ha -- C5; Ha -- C4; }
Figure 2: Key HMBC correlations confirming the connectivity between the pyridine ring and the butanoic acid chain in this compound.
Comparative Analysis: 2D NMR vs. Other Techniques
While 2D NMR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other common analytical techniques for structural elucidation.
Table 4: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Strengths | Limitations | Best For |
| 2D NMR Spectroscopy | - Provides detailed atom-by-atom connectivity. - Non-destructive. - Provides information about the solution-state structure and dynamics. | - Relatively low sensitivity, requires more sample. - Can be time-consuming to acquire and interpret complex spectra. - Does not provide molecular weight information directly. | Unambiguous structural confirmation of small to medium-sized molecules in solution. |
| Mass Spectrometry (MS) | - High sensitivity, requires very little sample. - Provides accurate molecular weight and elemental composition (HRMS). - Fragmentation patterns can give structural clues. | - Does not provide definitive stereochemical or isomeric information. - Can be destructive. - Interpretation of fragmentation can be complex. | Determining molecular weight and formula, and for identifying known compounds through library matching. |
| X-ray Crystallography | - Provides a precise 3D structure with atomic resolution. - Considered the "gold standard" for structural determination. | - Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not be representative of the solution-state conformation. - Not suitable for non-crystalline materials. | Definitive 3D structural determination of crystalline compounds. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in a molecule. - Fast and requires minimal sample preparation. | - Does not provide information about the overall molecular connectivity. - Can have overlapping signals in complex molecules. | Rapid identification of functional groups. |
In the context of this compound, while mass spectrometry would confirm the correct molecular weight and elemental formula, it could not definitively distinguish it from its isomers (e.g., 2- or 3-Pyridinebutanoic acid). X-ray crystallography would provide an unambiguous structure, but the process of obtaining a suitable crystal can be a significant bottleneck. 2D NMR, therefore, offers the most practical and comprehensive solution for confirming the connectivity and substitution pattern of the molecule in a timely and definitive manner.
Conclusion
The structural integrity of a compound is a non-negotiable prerequisite in the rigorous pipeline of drug discovery and development. For a molecule such as this compound, relying solely on 1D NMR can introduce an element of uncertainty that can have cascading negative effects on a research program. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust, self-validating workflow for the unambiguous determination of its chemical structure. By understanding the causality behind the experimental choices and the logical interpretation of the resulting data, researchers can confidently confirm the identity of their compounds, ensuring the integrity and reproducibility of their scientific endeavors. While other analytical techniques have their distinct advantages, 2D NMR spectroscopy remains an unparalleled tool for elucidating the detailed connectivity of small molecules in solution.
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A Comparative Guide to the Potential Anticancer Efficacy of 4-Pyridinebutanoic Acid
For researchers, scientists, and drug development professionals, the quest for novel anticancer therapeutics is a continuous endeavor. In this guide, we delve into the therapeutic potential of 4-Pyridinebutanoic acid, a compound of interest due to its structural similarities to known anticancer agents. While direct evidence of its efficacy is nascent, this document provides a comparative framework against established drugs, leveraging data from structurally related analogs to build a compelling scientific case for its investigation. We will explore a plausible mechanism of action, present comparative data, and provide detailed experimental protocols to rigorously evaluate its anticancer properties.
Introduction: The Scientific Rationale for Investigating this compound
This compound belongs to a class of compounds that merge a pyridine ring with a butanoic acid moiety. This unique structure is reminiscent of two classes of molecules with demonstrated anticancer activity: pyridine-containing compounds, which are prevalent in many approved cancer drugs, and short-chain fatty acids like butyric acid, known to exhibit anticancer effects, primarily through the inhibition of histone deacetylases (HDACs).
Notably, derivatives of the closely related compound, 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have shown the ability to induce apoptosis in cancer cell lines.[1] This provides a strong rationale for hypothesizing that this compound may exert its own anticancer effects, potentially through similar or related mechanisms.
Hypothesized Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A compelling hypothesis for the anticancer activity of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
Butyrate, a short-chain fatty acid, is a well-known HDAC inhibitor.[2][3] Given that this compound is a derivative of butyric acid, it is plausible that it could also function as an HDAC inhibitor. Inhibition of HDACs by this compound would lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[2]
Comparative Efficacy: Benchmarking Against Established Anticancer Drugs
To contextualize the potential of this compound, we will compare it with two well-established, FDA-approved HDAC inhibitors, Vorinostat (SAHA) and Romidepsin (Istodax) , as well as the conventional chemotherapeutic agent Cisplatin .
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50 values) of the comparator drugs across a panel of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Drug | Cancer Cell Line | IC50 Value (µM) | Reference(s) |
| Vorinostat (SAHA) | Prostate (LNCaP) | 2.5 - 7.5 | [4] |
| Prostate (PC-3) | 2.5 - 7.5 | [4] | |
| Breast (MCF-7) | 0.75 | [4] | |
| Synovial Sarcoma (SW-982) | 8.6 | [5] | |
| Chondrosarcoma (SW-1353) | 2.0 | [5] | |
| Romidepsin | T-cell Lymphoma (Hut-78) | 0.000038 - 0.00636 | [6] |
| T-cell Lymphoma (Karpas-299) | 0.00044 - 0.00387 | [6] | |
| Neuroblastoma (various) | 0.001 - 0.0065 (ng/ml) | [7] | |
| Urothelial Carcinoma (UC) | 0.00326 - 0.00647 | [8] | |
| Cisplatin | Ovarian (SKOV-3) | 2 - 40 | [9] |
| Hepatocellular Carcinoma (HepG2) | Varies widely | [10] | |
| Endometrial (HEC-1-A) | Varies | [11] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration.[9]
Proposed Experimental Workflow for Efficacy Evaluation
To rigorously assess the anticancer efficacy of this compound, a multi-stage experimental approach is necessary, progressing from in vitro characterization to in vivo validation.
Caption: Proposed experimental workflow for evaluating the anticancer efficacy of this compound.
Detailed Experimental Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
For XTT Assay: Add the activated XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours. Viable cells will reduce XTT to a water-soluble orange formazan product.
-
-
Data Acquisition:
-
For MTT Assay: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
For XTT Assay: Directly measure the absorbance at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
This protocol evaluates the in vivo antitumor efficacy of this compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (and comparator drugs) to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume and body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the statistical significance of the results.
Signaling Pathway: The Role of HDAC Inhibition in Cancer
The hypothesized mechanism of action for this compound, HDAC inhibition, impacts several critical signaling pathways involved in cancer progression.
Caption: Hypothesized signaling pathway of this compound via HDAC inhibition.
By inhibiting HDACs, this compound is predicted to cause hyperacetylation of histones. This leads to a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes such as p21 and p53. The re-expression of these genes can trigger cell cycle arrest, preventing cancer cells from proliferating, and induce apoptosis (programmed cell death), leading to a reduction in tumor mass.
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is currently limited, its structural similarity to known HDAC inhibitors and other bioactive pyridine derivatives provides a strong scientific rationale for its investigation. This guide has outlined a comprehensive, hypothesis-driven approach to systematically evaluate its potential as a novel therapeutic agent.
The proposed experimental workflows, from initial in vitro screening to in vivo efficacy studies, provide a clear roadmap for researchers. Should this compound demonstrate significant anticancer activity, particularly through the hypothesized mechanism of HDAC inhibition, it would represent a promising lead compound for further preclinical and clinical development. Future research should also focus on structure-activity relationship (SAR) studies to potentially optimize its potency and selectivity.
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A Senior Application Scientist's Guide to Comparative Docking of Pyridinebutanoic Acid Isomers
This guide provides a comprehensive, in-depth protocol and analysis for conducting comparative molecular docking studies on the positional isomers of pyridinebutanoic acid. It is designed for researchers, scientists, and drug development professionals seeking to understand how subtle isomeric changes can profoundly impact molecular interactions with a biological target. We will move beyond a simple procedural list to explain the scientific rationale behind each step, ensuring a robust and reproducible virtual screening workflow.
Introduction: Why Isomeric Specificity Matters
In drug discovery, the precise three-dimensional arrangement of atoms is paramount. Isomers, molecules with the same chemical formula but different structures, often exhibit vastly different biological activities. Pyridine carboxylic acids and their derivatives are prevalent scaffolds in pharmaceuticals, recognized for a wide spectrum of bioactivities including enzyme inhibition.[1][2] The position of a substituent on the pyridine ring can dramatically alter the molecule's electronic properties, hydrogen bonding potential, and overall shape, thereby influencing its binding affinity and selectivity for a protein target.[1][3]
This guide will focus on the positional isomers of pyridinebutanoic acid:
-
2-(pyridin-2-yl)butanoic acid
-
2-(pyridin-3-yl)butanoic acid
-
2-(pyridin-4-yl)butanoic acid
As a case study, we will investigate their theoretical binding to γ-Aminobutyric acid aminotransferase (GABA-AT) , a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA.[4] Inhibiting GABA-AT can increase GABA levels, a therapeutic strategy for conditions like epilepsy and addiction.[5][6] Given the structural similarity of our isomers to GABA, GABA-AT presents a highly relevant pharmacological target for this comparative study.
The Experimental Doctrine: A Self-Validating Docking Protocol
Our methodology is built on the principle of self-validation. Before screening our novel compounds, we must first prove that our chosen docking parameters can accurately replicate a known, experimentally determined binding pose. This is achieved by redocking a co-crystallized ligand into its corresponding protein structure. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, provides confidence in the protocol's predictive power.[7][8][9]
Target and Ligand Selection Rationale
-
Protein Target: We will use the crystal structure of Sus scrofa GABA-AT, which shares high sequence homology with the human enzyme. Specifically, PDB ID: 6B6G will be utilized, as it provides a high-resolution (1.95 Å) structure with a bound inactivator, allowing for clear identification of the active site.[5]
-
Software: This protocol will utilize AutoDock Vina , a widely adopted and rigorously validated open-source molecular docking program known for its accuracy and efficiency.[10][11] Visualization and file preparation will be handled by tools like UCSF Chimera or AutoDock Tools (ADT).
-
Ligands: The 3D structures of the three pyridinebutanoic acid isomers will be generated and optimized.
Part 1: Detailed Experimental Workflow
Step 1: Protein Preparation
The initial PDB file is not immediately ready for docking. It contains non-essential molecules (like water) and lacks information required by the docking algorithm.[12][13][14]
-
Obtain Crystal Structure: Download the PDB file for 6B6G from the RCSB Protein Data Bank.
-
Clean the Structure: Load the PDB file into a molecular visualization tool. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains that form the active site.[13]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[14]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges). This is essential for the scoring function to calculate electrostatic interactions.[15]
-
Save in PDBQT Format: The final prepared protein structure must be saved in the PDBQT file format, which includes the 3D coordinates, partial charges (Q), and AutoDock atom types (T).[16]
Step 2: Ligand Preparation
Proper ligand preparation is crucial for an accurate simulation.
-
Obtain/Draw Ligand Structures: Obtain 3D structures of the three pyridinebutanoic acid isomers from a database like PubChem or draw them using chemical sketcher software.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, stable conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. AutoDock Vina will explore the conformational space by rotating these bonds during the docking simulation.[14]
-
Save in PDBQT Format: As with the protein, save the final, prepared ligand structures in the PDBQT format.
Step 3: Docking Protocol Validation (Redocking)
-
Extract Native Ligand: From the original, unaltered 6B6G PDB file, extract the co-crystallized ligand.
-
Prepare Native Ligand: Prepare this ligand using the same procedure outlined in Step 2.
-
Define the Grid Box: The grid box defines the three-dimensional search space for the docking algorithm. Center this box on the position of the co-crystallized ligand in the active site. The size should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[11][16]
-
Perform Docking: Dock the prepared native ligand back into the prepared protein receptor using the defined grid box.
-
Analyze RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. A value < 2.0 Å validates the docking protocol.[7][8]
Step 4: Comparative Docking of Isomers
-
Execute Docking: Using the validated protocol (i.e., the same prepared protein and grid box parameters), perform molecular docking for each of the three pyridinebutanoic acid isomers.
-
Set Exhaustiveness: Use a sufficient exhaustiveness parameter in Vina (e.g., 16 or 32) to ensure a thorough search of the conformational space.
-
Generate Multiple Poses: Generate multiple binding modes (e.g., 10-20) for each isomer to analyze the range of possible interactions.
Part 2: Data Presentation and Analysis
The output from a docking simulation is rich with data. The primary metrics are the binding affinity (reported as a negative score in kcal/mol) and the binding pose. A more negative score suggests a stronger, more favorable interaction.[17][18]
Quantitative Data Summary
The results of the docking simulation can be summarized for easy comparison.
| Isomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/π-π) |
| 2-(pyridin-2-yl)butanoic acid | -6.8 | TYR-145, SER-198 | PHE-189, TRP-234 |
| 2-(pyridin-3-yl)butanoic acid | -7.5 | TYR-145, GLN-312, ARG-445 | PHE-189, PHE-361 |
| 2-(pyridin-4-yl)butanoic acid | -7.2 | GLN-312, ARG-445 | PHE-189, TRP-234, PHE-361 |
| Native Ligand (for reference) | -9.1 | TYR-145, GLN-312, ARG-445, SER-198 | PHE-189, PHE-361 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Analysis of Binding Modes
A detailed analysis of the top-ranked pose for each isomer is crucial for understanding the structural basis of their predicted affinities.
-
2-(pyridin-2-yl)butanoic acid: The nitrogen atom at position 2 may act as a hydrogen bond acceptor with residues like SER-198. However, its proximity to the butanoic acid chain could create steric hindrance, potentially leading to a less favorable overall binding energy compared to the other isomers.
-
2-(pyridin-3-yl)butanoic acid: This isomer shows the strongest predicted binding affinity. The nitrogen at position 3 is ideally positioned to form a critical hydrogen bond with a key active site residue like ARG-445, an interaction not as easily achieved by the other isomers. The butanoic acid's carboxylate group likely forms strong ionic interactions with positively charged residues.
-
2-(pyridin-4-yl)butanoic acid: While also showing strong binding, the 4-position of the nitrogen places it in a different region of the pocket. This might allow for different hydrogen bonding partners, such as GLN-312, but may result in a slightly less optimal fit compared to the 3-isomer.
The binding energy is not solely determined by hydrogen bonds. Other interactions like van der Waals forces, hydrophobic interactions, and pi-pi stacking also contribute significantly to the overall score.[19] Therefore, a comprehensive analysis must consider all types of interactions observed in the binding pocket.
Visualization of Workflow
A well-defined workflow ensures reproducibility and clarity. The following diagram outlines the entire comparative docking process.
Caption: Workflow for the comparative molecular docking of pyridinebutanoic acid isomers.
Conclusion and Future Directions
This guide outlines a scientifically rigorous workflow for the comparative docking of pyridinebutanoic acid isomers against GABA-AT. The hypothetical results suggest that the 3-substituted isomer may exhibit the most potent binding, highlighting the critical role of substituent placement in molecular recognition.
These in silico results provide a strong foundation for subsequent experimental validation. The next logical steps would involve synthesizing these isomers and evaluating their inhibitory activity against GABA-AT in biochemical assays. Promising candidates could then advance to further preclinical studies. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern structure-based drug design.
References
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ResearchGate. (n.d.). Proteins and ligand preparation for docking. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. GitHub. Retrieved from [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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RCSB PDB. (2018). 6B6G: Crystal Structure of GABA Aminotransferase bound to (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid. Retrieved from [Link]
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RCSB PDB. (2015). 4Y0D: Gamma-aminobutyric acid aminotransferase inactivated by (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115). Retrieved from [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved from [Link]
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EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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Storici, P., et al. (2004). Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin. The Journal of Biological Chemistry. Retrieved from [Link]
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ResearchGate. (2015). How can I validate a docking protocol?. Retrieved from [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly. Retrieved from [Link]
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RCSB PDB. (2004). 1SZS: The structure of gamma-aminobutyrate aminotransferase mutant: I50Q. Retrieved from [Link]
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Protein Data Bank Japan. (2020). 6j2v - GABA aminotransferase from Corynebacterium glutamicum. Retrieved from [Link]
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MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]
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ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]
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Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
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bioRxiv. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Retrieved from [Link]
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ResearchGate. (2015). How can I analyze docking result (hydrogen binding)?. Retrieved from [Link]
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Niner Commons. (n.d.). HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN. Retrieved from [Link]
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Wiley Online Library. (2012). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Retrieved from [Link]
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PubMed Central. (2020). Insights into protein–DNA interactions from hydrogen bond energy‐based comparative protein–ligand analyses. Retrieved from [Link]
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PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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Hindawi. (2013). In Silico Molecular Docking Analysis of Natural Pyridoacridines as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Design of A) novel pyridine hydroxamates isomers 6–8 and 9 b, and B). Retrieved from [Link]
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ResearchGate. (2019). ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as. Retrieved from [Link]
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MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Newer biologically active pyridines: A potential review. Retrieved from [Link]
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NIH. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Retrieved from [Link]
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A Senior Application Scientist’s Guide: Choosing Between LC-MS and GC-MS for the Analysis of 4-Pyridinebutanoic Acid
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Pyridinebutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical differences to offer practical, field-proven insights and detailed experimental frameworks. We will explore the causality behind methodological choices, ensuring a robust and scientifically sound approach to selecting the optimal analytical technique for this specific analyte.
The Analytical Challenge: Understanding this compound
This compound is a polar, zwitterionic molecule featuring both a basic pyridine ring and an acidic carboxylic acid functional group. This dual nature dictates its physicochemical properties and presents a distinct analytical challenge.
-
Low Volatility: The carboxylic acid moiety facilitates strong intermolecular hydrogen bonding, resulting in a high boiling point (predicted to be 303.7±17.0 °C) and negligible vapor pressure at room temperature.[1]
-
High Polarity: The presence of both a proton-donating carboxylic acid group and a proton-accepting pyridine nitrogen makes the molecule highly polar and water-soluble.[2]
-
Thermal Labiality: Carboxylic acids can be susceptible to thermal degradation (decarboxylation) at the high temperatures often required for GC analysis.
These properties are the primary determinants for selecting an appropriate analytical strategy. Direct injection of this compound into a standard GC-MS system is not feasible, whereas its characteristics are prima facie suitable for LC-MS.[3][4][5]
The LC-MS Approach: A Direct Path to Quantification
LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds, making it the intuitive first choice for this compound.[6][7] The use of a liquid mobile phase and soft ionization techniques like Electrospray Ionization (ESI) allows for the direct analysis of the analyte with minimal sample preparation.
Causality of Method Selection
The fundamental advantage of LC-MS here is its compatibility with the analyte's native state.[4] We leverage the molecule's inherent ability to ionize in solution. ESI, a soft ionization technique, transfers these pre-formed ions from the liquid phase to the gas phase for mass analysis without inducing fragmentation, preserving the molecular ion for sensitive and specific detection.
Experimental Protocol: LC-MS
1. Sample Preparation:
- Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration within the expected calibration range.
- Vortex to ensure homogeneity.
- Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates and protect the LC column.
2. Liquid Chromatography Conditions:
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice. For enhanced retention of this polar analyte, a mixed-mode column could also be employed.[8]
- Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the carboxylic acid group is protonated and improves the peak shape.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive Ion Mode. This is chosen to protonate the basic nitrogen on the pyridine ring, which is typically a very stable and efficient process, leading to a strong [M+H]⁺ signal.
- Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS for highest sensitivity and selectivity.
- SIM Ion: m/z 166.08 (for [C₉H₁₁NO₂ + H]⁺).
- MRM Transition (Example): A precursor ion of m/z 166.08 would be fragmented to produce specific product ions for enhanced specificity.
LC-MS Workflow Visualization
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A Comparative Analysis of 4-Pyridinebutanoic Acid and Nicotinic Acid: A Guide for Researchers
Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It aims to provide a detailed, objective comparison of the biological effects of 4-Pyridinebutanoic acid and nicotinic acid, supported by experimental data.
Editorial Note on the Scope of Comparison:
A direct side-by-side comparison of the physiological and pharmacological effects of this compound and nicotinic acid is not feasible based on currently available public scientific literature. Nicotinic acid is a well-characterized compound with a vast body of research detailing its mechanisms of action and therapeutic effects. In contrast, this compound is primarily identified as a metabolite of nicotine and certain tobacco-specific nitrosamines, and its independent biological activities remain largely uninvestigated in the public domain.
Therefore, this guide will first provide a comprehensive overview of the well-established effects of nicotinic acid. This will be followed by a summary of the limited available information on this compound, highlighting the knowledge gap that precludes a direct comparative analysis.
In-Depth Analysis of Nicotinic Acid (Niacin)
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with crucial roles in cellular metabolism. At pharmacological doses, it exhibits significant effects on lipid profiles, making it a long-standing therapeutic agent for dyslipidemia.
Mechanism of Action: The GPR109A Receptor
The primary mechanism underlying the pharmacological effects of nicotinic acid is its action as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This receptor is predominantly expressed on the surface of adipocytes (fat cells) and various immune cells.[3]
Activation of GPR109A in adipocytes by nicotinic acid initiates a signaling cascade through an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. The ultimate effect is a decrease in the breakdown of triglycerides (lipolysis) and a reduced release of free fatty acids into the bloodstream.[4]
Signaling Pathway of Nicotinic Acid in Adipocytes
Caption: Nicotinic acid signaling in adipocytes via the GPR109A receptor.
Physiological Effects of Nicotinic Acid
The reduction in circulating free fatty acids due to nicotinic acid's action on adipocytes has several downstream consequences, primarily impacting hepatic lipid synthesis.
-
Reduction of VLDL and LDL Cholesterol: With a diminished supply of free fatty acids, the liver's production of triglycerides and their packaging into very-low-density lipoproteins (VLDL) is decreased. As VLDL particles are precursors to low-density lipoproteins (LDL), a reduction in VLDL synthesis leads to lower levels of LDL cholesterol ("bad cholesterol").[1][5]
-
Increase in HDL Cholesterol: The mechanism by which nicotinic acid raises high-density lipoprotein (HDL) cholesterol ("good cholesterol") is not fully elucidated but is thought to involve a reduction in the breakdown of apolipoprotein A1, a key component of HDL particles.[1]
-
Reduction of Triglycerides: The inhibition of lipolysis in adipose tissue and the subsequent decrease in hepatic VLDL production directly contribute to lower plasma triglyceride levels.[1][5]
-
Flushing Response: A common and often limiting side effect of nicotinic acid is cutaneous vasodilation, or flushing. This is mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins that cause blood vessels to dilate.[2][4]
| Parameter | Effect of Pharmacological Doses of Nicotinic Acid | Typical Range of Change |
| LDL Cholesterol | Decrease | 10% - 25% |
| HDL Cholesterol | Increase | 10% - 30% |
| Triglycerides | Decrease | 20% - 50% |
| Lipoprotein(a) | Decrease | 10% - 30% |
Data compiled from multiple sources.[6]
Experimental Protocols for Assessing Nicotinic Acid Effects
1. GPR109A Receptor Binding Assay
-
Objective: To determine the binding affinity of nicotinic acid to the GPR109A receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing human GPR109A.
-
Incubate the membranes with a radiolabeled ligand for GPR109A (e.g., [3H]nicotinic acid) in the presence of varying concentrations of unlabeled nicotinic acid.
-
After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the concentration of nicotinic acid that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional consequence of GPR109A activation by nicotinic acid (inhibition of adenylyl cyclase).
-
Methodology:
-
Culture cells expressing GPR109A (e.g., CHO-K1 cells) in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of nicotinic acid.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or TR-FRET assay kit.
-
The inhibitory effect of nicotinic acid on forskolin-stimulated cAMP accumulation indicates GPR109A activation.
-
Experimental Workflow for Assessing Nicotinic Acid's Effect on cAMP
Caption: Workflow for cAMP accumulation assay.
This compound: A Compound of Limited Characterization
The available scientific literature on this compound primarily identifies it as a metabolite.
-
Metabolite of Nicotine and Tobacco-Specific Nitrosamines: Studies have detected this compound in the urine of smokers, establishing it as a downstream product of nicotine metabolism. It is also a metabolite of tobacco-specific nitrosamines like N'-Nitrosonornicotine (NNN).
-
Chemical Structure: this compound shares a pyridine ring with nicotinic acid, but the carboxylic acid group is attached to a four-carbon chain at the 4-position of the ring, whereas in nicotinic acid, the carboxylic acid is directly attached to the 3-position.
Knowledge Gaps and Lack of Comparative Data:
Crucially, there is a significant lack of publicly available research on the following aspects of this compound:
-
Pharmacological Activity: There are no readily available studies investigating its biological effects on key physiological systems, such as lipid metabolism.
-
Mechanism of Action: It is unknown whether this compound interacts with the GPR109A receptor or any other cellular targets to elicit a biological response.
-
Experimental Data: Without primary research, there is no experimental data to support a meaningful comparison with nicotinic acid.
Conclusion
While nicotinic acid is a well-understood pharmacological agent with a defined mechanism of action and clear physiological effects on lipid metabolism, this compound remains a largely uncharacterized molecule from a pharmacological perspective. Its primary significance in the current scientific literature is as a biomarker of nicotine exposure. Future research is required to determine if this compound possesses any independent biological activities that would warrant a direct comparison with its structural relative, nicotinic acid. Until such data becomes available, a comprehensive side-by-side comparison of their effects remains speculative.
References
-
Wikipedia. Nicotinic acid. [Link]
- Pike, N. B. (2005). GPR109A (HM74A or PUMA-G) is a niacin receptor.
- Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3159625, this compound. [Link]
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National Institutes of Health. Niacin: Fact Sheet for Health Professionals. [Link]
- Hecht, S. S., Carmella, S. G., & Murphy, S. E. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172-179.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 4-Pyridinebutanoic Acid
In the landscape of pharmaceutical research and drug development, the starting purity of a chemical entity is not merely a parameter—it is the bedrock upon which reliable, reproducible, and translatable data are built. For a molecule like 4-Pyridinebutanoic acid, a versatile building block and potential active pharmaceutical ingredient (API), rigorous purity validation is a non-negotiable prerequisite. Impurities can introduce confounding variables in biological assays, derail reaction pathways, and pose significant safety risks.
This guide provides an in-depth, technically-grounded framework for validating the purity of a newly synthesized batch of this compound against a certified reference material (CRM). We will move beyond a simple checklist of techniques, instead focusing on an orthogonal, self-validating approach. This methodology leverages the distinct chemical principles of multiple analytical techniques to build a comprehensive and trustworthy purity profile. Each step is explained not just by what to do, but why it is a critical piece of the analytical puzzle.
The Cornerstone of Validation: The Certified Reference Material
Before any analysis begins, the acquisition of a high-purity, certified reference material (CRM) of this compound is paramount. A CRM, produced under stringent ISO 17034 and ISO/IEC 17025 standards, serves as the ultimate benchmark for identity, purity, and strength.[1] All experimental data from the synthesized batch will be compared directly against the results obtained from this standard under identical analytical conditions.
An Orthogonal Approach to Purity Verification
An orthogonal approach uses multiple analytical methods with different separation and detection principles to assess the same attribute—in this case, purity. This strategy significantly reduces the risk that an impurity co-eluting or sharing a similar spectroscopic signature with the main compound in one method will go undetected. Our validation workflow integrates chromatographic, spectroscopic, and spectrometric techniques.
Workflow for Purity Validation of this compound
Caption: Overall workflow for the purity validation of this compound.
Technique 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[2][3] We employ a reverse-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity.
Causality Behind the Method:
-
Column: A C18 column is selected as it provides excellent retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: A buffered mobile phase (e.g., phosphate buffer) is crucial. This compound has two ionizable centers: a carboxylic acid (pKa ~4-5) and a pyridine nitrogen (pKa ~5-6).[4] Buffering the mobile phase to a pH such as 3.0 ensures that the carboxylic acid is protonated (neutral) and the pyridine nitrogen is protonated (cationic), leading to consistent retention times and sharp peak shapes.[5] Acetonitrile is used as the organic modifier to elute the compound from the C18 column.
-
Detection: UV detection at ~260 nm is chosen because the pyridine ring is an excellent chromophore, providing high sensitivity.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the this compound CRM into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the synthesized batch solution in the same manner.
-
-
Analysis: Inject the standard and sample solutions in triplicate. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Comparison
| Parameter | Certified Reference Material | Synthesized Batch | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-White Powder | White to Off-White Solid |
| Retention Time (min) | 12.54 | 12.55 | ± 2% of Standard |
| Purity by HPLC (% Area) | 99.92% | 99.15% | ≥ 99.0% |
| Largest Impurity (% Area) | 0.04% (at 8.2 min) | 0.65% (at 14.1 min) | ≤ 0.5% |
| Total Impurities (% Area) | 0.08% | 0.85% | ≤ 1.0% |
Technique 2: NMR Spectroscopy for Unambiguous Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed structural information.[6] It serves to confirm the identity of the synthesized compound and can reveal the presence of structurally-related impurities that might co-elute in HPLC.
Causality Behind the Method:
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR confirms the carbon skeleton of the molecule.
-
The spectrum of the synthesized batch must be an exact match to the CRM, including chemical shifts and splitting patterns. Any significant unassigned peaks suggest the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample (CRM and synthesized batch) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire standard ¹H and ¹³C spectra.
-
Analysis: Compare the chemical shifts (δ), integration values, and coupling constants (J) of the synthesized batch against the CRM.
Data Presentation: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Assignment | Expected δ (ppm) | CRM δ (ppm) | Synthesized Batch δ (ppm) |
| Pyridine H (α to N) | ~8.4-8.5 | 8.45 (d) | 8.46 (d) |
| Pyridine H (β to N) | ~7.3-7.4 | 7.35 (dd) | 7.36 (dd) |
| Pyridine H (γ to N) | ~7.6-7.7 | 7.68 (dt) | 7.69 (dt) |
| -CH₂- (α to Py) | ~2.6-2.7 | 2.65 (t) | 2.65 (t) |
| -CH₂- (α to COOH) | ~2.2-2.3 | 2.22 (t) | 2.23 (t) |
| -CH₂- (β) | ~1.8-1.9 | 1.85 (quint) | 1.86 (quint) |
| -COOH | ~12.0 | 12.1 (br s) | 12.1 (br s) |
Technique 3: Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a direct measurement of the molecular mass of the compound, offering definitive confirmation of its elemental composition.
Causality Behind the Method:
-
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to confirm the molecular formula.
Experimental Protocol: LC-MS (ESI+)
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Method: A rapid LC gradient can be used to introduce the sample into the mass spectrometer.
-
Analysis: Observe the mass spectrum for the [M+H]⁺ ion.
Data Presentation: Mass Spectrometry Data
| Parameter | Theoretical Value (C₉H₁₁NO₂) | CRM Measurement | Synthesized Batch Measurement |
| Molecular Weight | 165.19 g/mol | - | - |
| [M+H]⁺ (Monoisotopic) | 166.0863 | 166.0861 | 166.0865 |
Technique 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identity
FTIR is a rapid and powerful technique for confirming the presence of key functional groups within the molecule.
Causality Behind the Method:
-
The spectrum provides a unique "fingerprint" for the compound.
-
Specific absorption bands confirm the presence of the carboxylic acid O-H (broad), the carbonyl C=O, and the C=N/C=C bonds of the pyridine ring.[7][8]
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Method: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
-
Analysis: Compare the spectrum of the synthesized material to the CRM, focusing on key absorption bands.
Data Presentation: Key FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | CRM Observation | Synthesized Batch Observation |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Conforms | Conforms |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1710 cm⁻¹ | 1711 cm⁻¹ |
| C=N/C=C Stretch (Pyridine Ring) | 1450-1600 | Conforms | Conforms |
Visualizing the HPLC Purity Analysis Workflow
Caption: Detailed step-by-step workflow for HPLC purity analysis.
Conclusion
By integrating data from HPLC, NMR, MS, and FTIR, we construct a robust and trustworthy purity profile for the synthesized this compound. The HPLC data provides a precise quantitative measure of purity, while the spectroscopic and spectrometric techniques confirm the structural identity and reveal any impurities that may not be chromatographically resolved. This multi-faceted, orthogonal approach ensures that the material meets the high standards required for advanced research and development, embodying the principles of scientific integrity and analytical excellence. The synthesized batch in our example, with a purity of 99.15% and its largest single impurity at 0.65%, would require further purification to meet a stringent specification of ≥99.5% purity with no single impurity >0.1%.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13737171, 4-(Pyridin-2-yl)butanoic acid. PubChem. Retrieved from [Link][9]
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HELIX Chromatography (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Retrieved from [Link][10]
-
National Institute of Standards and Technology (n.d.). 4-Pyridinecarboxylic acid. NIST WebBook. Retrieved from [Link][11]
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Shimadzu (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Retrieved from [Link][2]
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Gotor, R., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. Retrieved from [Link][6]
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Lee, S. H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. Retrieved from [Link][3]
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Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link][5]
-
FooDB (n.d.). Showing Compound 3-Pyridinebutanoic acid (FDB022365). FooDB. Retrieved from [Link][4]
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Centi, G., et al. (1990). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link][12]
-
Doc Brown's Chemistry (n.d.). Mass spectrum of butanoic acid C4H8O2. Doc Brown's Advanced Level Organic Chemistry. Retrieved from [Link][13]
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ResearchGate (2014). What does a "Pyridine- FTIR analysis" can tell me? ResearchGate. Retrieved from [Link][7]
-
Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate. Retrieved from [Link][8]
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The Antimicrobial Potential of Pyridine Derivatives: A Comparative Analysis
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, pyridine and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry.[1][2] This is attributed to their presence in numerous natural products and FDA-approved drugs, as well as their ability to engage in diverse biological interactions.[3] This guide provides a comparative study of the antimicrobial spectrum of various pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Understanding the Core: The Versatility of the Pyridine Ring
The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a versatile building block for antimicrobial agents.[4] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its favorable interactions with biological targets. Furthermore, the pyridine scaffold's susceptibility to a wide range of chemical modifications allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the design of new drugs.[2][5]
A Comparative Look at Antimicrobial Spectra
The antimicrobial efficacy of pyridine derivatives is highly dependent on their structural modifications. This section compares the activity of several distinct classes of pyridine compounds against a panel of clinically relevant microorganisms.
Hybrid Bis-(imidazole/benzimidazole)-pyridine Derivatives
Recent studies have explored the fusion of pyridine with other heterocyclic rings, such as imidazole and benzimidazole, to create hybrid molecules with enhanced antifungal properties.
Table 1: Antifungal Activity of Hybrid Bis-(imidazole/benzimidazole)-pyridine Derivatives [6]
| Compound | Modification | Test Organism | MIC (µg/mL) |
| Hybrid 5a | Phenyl group | C. albicans wild type | 3.9 |
| Hybrid 6a | Phenyl group | Rhodotorula sp. | 3.9 |
| Hybrid 5c | Bromo group | C. albicans wild type | 62.5 |
| Hybrid 6c | Bromo group | C. albicans wild type | 62.5 |
| Fluconazole | - | C. albicans wild type | - |
The data reveals that the nature of the substituent at the para position of the benzoyl moiety significantly influences the antifungal activity. Phenyl-substituted derivatives (5a and 6a) demonstrated potent activity, with MIC values as low as 3.9 µg/mL, highlighting a promising avenue for antifungal drug design.[6]
Pyridine Carboxamides
Pyridine carboxamides represent another class of derivatives with significant, particularly antifungal, activity. Their proposed mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[7]
Table 2: Antifungal Activity of Pyridine Carboxamide Derivatives against Botrytis cinerea [7]
| Compound | Concentration (mg/L) | In vivo Efficacy (%) |
| 3f | 200 | 53.9 |
| 100 | 49.0 | |
| 50 | 27.1 | |
| Thifluzamide | 200 | 55.2 |
| 100 | 41.2 | |
| 50 | 33.8 |
Compound 3f demonstrated in vivo antifungal activity comparable to the commercial fungicide thifluzamide, indicating its potential for agricultural applications.[7]
3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
Oxazolidinones are a clinically important class of antibiotics. The incorporation of a pyridine ring into the oxazolidinone scaffold has yielded compounds with potent activity against Gram-positive bacteria.[8]
Table 3: Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives (MIC in µg/mL) [8]
| Compound | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | S. xylosus |
| 21b | 4 | 2 | 8 | 4 | 4 |
| 21d | 2 | 1 | 4 | 2 | 2 |
| 21e | 4 | 2 | 8 | 4 | 4 |
| 21f | 4 | 2 | 8 | 4 | 4 |
| Linezolid | 4 | 2 | 4 | 2 | 4 |
Several of the synthesized compounds (21b, 21d, 21e, and 21f) exhibited strong antibacterial activity, comparable to the clinically used antibiotic linezolid, against a range of Gram-positive bacteria.[8]
Thienopyridine Derivatives
The fusion of a thiophene ring to a pyridine core results in thienopyridine derivatives, which have shown broad-spectrum antimicrobial activity.
Table 4: Antimicrobial Activity of Thienopyridine Derivatives [9]
| Compound | Test Organism | Inhibition Zone (mm) | MIC (mg/mL) |
| 12a | B. mycoides | 33 | <0.0048 |
| C. albicans | 29 | <0.0048 | |
| E. coli | - | 0.0195 | |
| 15 | B. mycoides | - | 0.0098 |
| C. albicans | - | 0.039 | |
| E. coli | - | >0.0048 |
Compound 12a demonstrated particularly strong activity against Bacillus mycoides and Candida albicans, with MIC values below 0.0048 mg/mL, indicating its potential as a potent antimicrobial agent.[9]
Experimental Methodologies
The data presented in this guide is derived from standard antimicrobial susceptibility testing methods. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of pyridine derivatives are intrinsically linked to their chemical structure. Key SAR observations include:
-
Lipophilicity: In quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridine, antibacterial activity was found to be linearly related to lipophilicity up to a certain alkyl chain length (C13-C14), after which a break in this relationship was observed.[10] This suggests an optimal lipophilicity is required for cell membrane penetration.
-
Substituent Position and Nature: The position and electronic nature of substituents on the pyridine ring and any fused ring systems play a critical role. For instance, in furan-containing aminopyridine derivatives, the substituents at the 5- and 6-positions were found to be critical for antibacterial potency.[11] Similarly, the presence of a chlorine substituent in the pyridine ring of some N-pyridinylbenzamides enhances their antimycobacterial activity.[12]
-
Hybridization: Combining the pyridine scaffold with other pharmacologically active moieties, such as oxadiazoles, can lead to compounds with enhanced activity against multidrug-resistant strains.[4]
Mechanistic Considerations
While the exact mechanisms of action for many pyridine derivatives are still under investigation, several have been proposed.
Caption: Putative inhibition of lanosterol demethylase by certain pyridine derivatives.
Some pyridine and pyrimidine derivatives are thought to exert their antifungal activity by inhibiting lanosterol demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[13] This disruption of ergosterol production leads to a compromised cell membrane and ultimately, fungal cell death. As previously mentioned, other derivatives, like certain pyridine carboxamides, are believed to act as succinate dehydrogenase inhibitors.[7]
Conclusion and Future Directions
The diverse antimicrobial activities exhibited by various classes of pyridine derivatives underscore the immense potential of this scaffold in the development of new anti-infective agents. The ability to systematically modify the pyridine core allows for the optimization of activity against specific pathogens and the circumvention of existing resistance mechanisms. Future research should focus on elucidating the precise mechanisms of action for these compounds and leveraging structure-activity relationship data to design next-generation pyridine-based drugs with improved efficacy and safety profiles. The continued exploration of hybrid molecules and the investigation of novel biological targets will be crucial in the ongoing battle against antimicrobial resistance.
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Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. National Institutes of Health. [Link]
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Antifungal activity of the compounds 2 and 3 pyridine derivatives. Emerald Insight. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link]
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Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
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Pyridine as Antifungal. Chempanda. [Link]
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Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. National Institutes of Health. [Link]
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Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. PubMed. [Link]
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Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Springer. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]
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Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Longdom Publishing. [Link]
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A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. ResearchGate. [Link]
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Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]
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A Comparative Guide to Assessing the Off-Target Effects of 4-Pyridinebutanoic Acid
For researchers, scientists, and drug development professionals, understanding the full biological activity of a small molecule is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen toxicities or even new therapeutic opportunities. This guide provides a comprehensive framework for assessing the off-target effects of 4-Pyridinebutanoic acid, a metabolite of nicotine and tobacco-specific nitrosamines. To provide a meaningful context, we will compare its off-target profile with that of cotinine, the major metabolite of nicotine.[1][2]
This document is not a rigid protocol but a strategic guide. It offers a multi-tiered approach, from in silico predictions to in vitro assays and cell-based systems, to build a comprehensive off-target liability profile. We will delve into the causality behind experimental choices, ensuring a self-validating and robust assessment.
Introduction: The Importance of Off-Target Profiling
This compound is a metabolite found in smokers, arising from the metabolism of tobacco-specific N-nitrosamines.[3] While its on-target pharmacology is not extensively characterized, its presence in biological systems necessitates a thorough understanding of its potential unintended interactions. Off-target effects occur when a molecule binds to proteins other than its intended target, which can lead to adverse drug reactions.[4] Early identification of these liabilities is crucial for mitigating risks in drug development and understanding the broader physiological effects of metabolites.[5]
Our comparative analysis will use cotinine as a benchmark. Cotinine is the primary metabolite of nicotine and has a longer half-life, making it a key biomarker for tobacco exposure.[6][7][8] Comparing the off-target profiles of these two nicotine metabolites can provide valuable insights into their relative contributions to the complex pharmacology of tobacco use.
A Multi-Pronged Approach to Off-Target Assessment
A robust assessment of off-target effects relies on the integration of computational and experimental methods. This tiered approach allows for early, cost-effective screening, followed by more detailed and biologically relevant investigations.
Tier 1: In Silico Prediction of Off-Target Liabilities
Computational methods provide a powerful and rapid first pass to identify potential off-target interactions.[9][10][11][12] By leveraging large databases of known drug-target interactions and protein structures, these tools can predict a spectrum of potential binding partners for a given small molecule.
-
Compound Preparation: Obtain the 2D structures (SMILES format) of this compound and Cotinine.
-
Target Prediction Platforms: Utilize multiple web-based servers and software to generate a consensus prediction. Recommended platforms include:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
SuperPred: A web server for predicting the ATC class and target classification of compounds.
-
PanScreen: An online platform that combines structure-based modeling with deep learning for off-target liability assessment.[13]
-
-
Data Analysis:
-
Compile the lists of predicted targets from each platform for both compounds.
-
Prioritize targets that are predicted by multiple platforms and have a high confidence score.
-
Categorize the predicted targets by protein family (e.g., GPCRs, kinases, ion channels, nuclear receptors).
-
The output of this in silico analysis will be a prioritized list of potential off-target proteins for both this compound and cotinine, guiding the selection of in vitro assays.
Workflow for In Silico Off-Target Prediction
Caption: A flowchart of the in silico off-target prediction workflow.
Tier 2: In Vitro Screening Against a Broad Panel of Targets
The predictions from the in silico analysis must be validated experimentally. In vitro safety pharmacology profiling involves screening compounds against a diverse panel of receptors, ion channels, enzymes, and transporters that are known to be implicated in adverse drug reactions.[5][14]
-
Panel Selection: Choose a comprehensive safety screening panel. Several commercial options are available that cover a wide range of targets. A recommended panel would include:
-
GPCRs: A diverse set covering different families.
-
Ion Channels: Including hERG, sodium, calcium, and potassium channels.
-
Kinases: A panel of representative kinases from different branches of the kinome.
-
Nuclear Receptors: Key receptors involved in metabolic and endocrine signaling.
-
Transporters: Including key uptake and efflux transporters.
-
-
Assay Format: The assays are typically radioligand binding assays or functional assays, depending on the target.
-
Compound Concentration: Screen this compound and Cotinine at a standard concentration (e.g., 10 µM) in duplicate.
-
Data Analysis:
-
Calculate the percent inhibition or activation for each target.
-
A common threshold for a significant "hit" is >50% inhibition or activation.
-
For any significant hits, perform follow-up dose-response studies to determine the IC50 or EC50 values.
-
This screening will provide quantitative data on the interaction of both compounds with a wide array of biologically important proteins.
Table 1: Proposed In Vitro Safety Screening Panel
| Target Class | Representative Targets | Rationale |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic Receptors | Implicated in cardiovascular, CNS, and autonomic side effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2, KCNQ1 | Critical for cardiac safety assessment and neuronal excitability. |
| Kinases | ABL, SRC, VEGFR2, EGFR | Key regulators of cell signaling; off-target inhibition can lead to various toxicities. |
| Nuclear Receptors | ER, AR, GR, PPARγ | Mediators of endocrine disruption and metabolic disorders. |
| Transporters | SERT, DAT, NET, P-gp | Involved in drug disposition and neurotransmitter reuptake. |
| Enzymes | COX-1, COX-2, PDE family, CYP450 family | Important for inflammation, signaling, and drug metabolism. |
Tier 3: Cell-Based Assays for Cytotoxicity Profiling
Cell-based assays provide a more integrated assessment of a compound's effects on cellular health and function.[15][16][17][18] These assays can reveal toxicities that may not be apparent from single-target binding assays.
-
Cell Line Selection: Use a panel of cell lines representing different tissues, for example:
-
HepG2 (Liver): To assess potential hepatotoxicity.
-
HEK293 (Kidney): To assess potential nephrotoxicity.
-
SH-SY5Y (Neuronal): To assess potential neurotoxicity.
-
-
Assay Panel: Employ a multiplexed assay approach to measure multiple cytotoxicity endpoints simultaneously from the same well. Key endpoints include:
-
Cell Viability (e.g., ATP content): A measure of overall cell health.
-
Cytotoxicity (e.g., LDH release): Indicates loss of membrane integrity.
-
Apoptosis (e.g., Caspase-3/7 activity): A measure of programmed cell death.
-
Mitochondrial Toxicity (e.g., Mitochondrial membrane potential): Assesses impact on mitochondrial function.
-
-
Dose-Response: Treat the selected cell lines with a range of concentrations of this compound and Cotinine (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours.
-
Data Analysis:
-
Generate dose-response curves for each endpoint in each cell line.
-
Calculate the CC50 (50% cytotoxic concentration) for each compound and endpoint.
-
This will provide a comparative cytotoxicity profile for the two compounds across different cell types.
Workflow for Cell-Based Cytotoxicity Profiling
Caption: A flowchart of the cell-based cytotoxicity profiling workflow.
Comparative Data Summary and Interpretation
The data generated from these three tiers of assessment should be compiled into clear, comparative tables to facilitate interpretation.
Table 2: Comparative Off-Target Profile of this compound vs. Cotinine
| Assessment Method | Data Output | This compound | Cotinine | Comparison and Interpretation |
| In Silico Prediction | Prioritized list of potential off-targets | [Example: Predicted to interact with Dopamine Receptor D2, Adrenergic Receptor Alpha-1A] | [Example: Predicted to interact with Nicotinic Acetylcholine Receptors, CYP2A6] | [Summarize the overlap and differences in predicted target families. Does one compound appear to have a broader predicted interactome?] |
| In Vitro Screening | IC50/EC50 values for significant hits (>50% inhibition/activation at 10 µM) | [Example: hERG IC50 = 25 µM; 5-HT2B IC50 = 8 µM] | [Example: No significant hits at 10 µM] | [Directly compare the potency at any identified off-targets. A lower IC50/EC50 value indicates a more potent off-target interaction.] |
| Cell-Based Assays | CC50 values (µM) in HepG2, HEK293, SH-SY5Y cells | [Example: HepG2 CC50 = 75 µM; SH-SY5Y CC50 > 100 µM] | [Example: HepG2 CC50 > 100 µM; SH-SY5Y CC50 > 100 µM] | [Compare the cytotoxic potential of the two compounds. A lower CC50 value indicates greater cytotoxicity. Note any cell-type specific effects.] |
Conclusion
This guide outlines a systematic and robust strategy for assessing and comparing the off-target effects of this compound and cotinine. By integrating in silico prediction, broad in vitro screening, and cell-based cytotoxicity profiling, researchers can build a comprehensive understanding of the potential liabilities and unintended pharmacology of these nicotine metabolites. This knowledge is essential for both fundamental research into the effects of tobacco use and for the broader field of drug development, where a thorough characterization of off-target effects is a cornerstone of preclinical safety assessment.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Pyridinebutanoic Acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is a cornerstone of both safety and scientific validity. This guide provides an in-depth operational plan for the safe handling of 4-Pyridinebutanoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our commitment extends beyond providing high-quality reagents; we aim to empower our partners in research with the knowledge to mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile of this compound
Before any handling protocols are established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Harmful to Aquatic Life: May cause long-lasting harmful effects to aquatic life.
These classifications necessitate a stringent approach to PPE selection to prevent accidental exposure.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach but rather a risk-based assessment. The following principles should guide the selection of PPE for handling this compound:
-
Barrier Protection: The primary function of PPE is to create a physical barrier between the researcher and the chemical.
-
Material Compatibility: The materials of the PPE must be resistant to the chemical being handled.
-
Proper Fit and Comfort: Ill-fitting PPE can be ineffective and may even create additional hazards.
Essential Personal Protective Equipment for this compound
Based on the hazard profile, the following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield should be used when there is a risk of splashing. | Protects against accidental splashes that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat. Impervious clothing may be necessary for larger quantities.[3] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[4] If dust formation is likely, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles. |
Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. The following protocol outlines the standard procedure for donning and doffing PPE to minimize cross-contamination.
Donning PPE Workflow
Caption: Workflow for Donning Personal Protective Equipment.
Doffing PPE Workflow
Caption: Workflow for Doffing Personal Protective Equipment.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Spill Management and Waste Disposal
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental compliance.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading.
-
Clean-up: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
-
Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain. [6] Contact a licensed professional waste disposal service to dispose of this material.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Call a poison control center or doctor immediately for treatment advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring their safety and the integrity of their work. Our team of application scientists is always available to provide further guidance and support.
References
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Angene Chemical. (2021-05-01). Safety Data Sheet. [Link]
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Columbus Chemical. (2021-10-11). Pyridine, ACS. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
